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  • Product: N,N-dioctadecylaniline
  • CAS: 72072-19-6

Core Science & Biosynthesis

Foundational

N,N-dioctadecylaniline CAS 72072-19-6 chemical properties

[1][2][3][4][5] Executive Summary N,N-Dioctadecylaniline (CAS 72072-19-6), also known as N,N-distearylaniline, is a lipophilic tertiary amine characterized by a phenyl head group and two 18-carbon alkyl chains.[1] While...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

N,N-Dioctadecylaniline (CAS 72072-19-6), also known as N,N-distearylaniline, is a lipophilic tertiary amine characterized by a phenyl head group and two 18-carbon alkyl chains.[1] While historically utilized as a precursor in organometallic catalysis and materials science (Langmuir-Blodgett films), its physicochemical profile—specifically a predicted pKa of ~6.3 and high hydrophobicity—positions it as a candidate of interest in Lipid Nanoparticle (LNP) engineering for RNA delivery.

This guide provides a technical deep-dive into its chemical properties, synthesis protocols, and potential utility in pharmaceutical formulations, moving beyond basic datasheets to offer actionable research insights.

Chemical Identity & Physicochemical Profile[5][6][7][8][9]

Structural Analysis

The molecule consists of an electron-rich nitrogen atom bonded to a phenyl ring and two long hydrophobic octadecyl chains.[2] This "tuning fork" structure imparts amphiphilic character, though it is predominantly lipophilic.[2]

PropertyDataNote
CAS Number 72072-19-6
Formula C₄₂H₇₉N
Molecular Weight 598.1 g/mol High MW due to dual C18 tails
SMILES CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)c1ccccc1
Appearance Off-white crystalline solid or semi-solidPolymorphism may affect MP
Melting Point 40–41 °C (Commercial) / 110–111 °C (Pure Crystal)Purity dependent [1]
Solubility Soluble: Hexane, DCM, THF, Toluene.[1][2] Insoluble: Water.[2]
pKa (Predicted) ~6.28 ± 0.50Critical for LNP function [2]
LogP ~19.7Extremely hydrophobic
The pKa Significance

The predicted pKa of 6.28 is the defining feature for drug delivery applications.[2]

  • Mechanism: In LNP formulations, ionizable lipids must be neutral at physiological pH (7.[2]4) to prevent toxicity but become protonated in the acidic endosome (pH ~5.[2]5) to facilitate membrane fusion and payload release.[2]

  • Relevance: N,N-Dioctadecylaniline falls directly into this "Goldilocks zone" (pKa 6.0–7.0), suggesting potential utility as an ionizable lipid component or a pH-sensitive hydrophobic helper.[2]

Synthesis & Purification Protocol

The synthesis involves the double N-alkylation of aniline.[2] The following protocol is designed for high purity, minimizing mono-alkylated impurities.

Reaction Logic
  • Nucleophile: Aniline (primary amine).[2]

  • Electrophile: 1-Bromooctadecane (stearyl bromide).[2]

  • Base: Potassium Carbonate (K₂CO₃) acts as the acid scavenger.[2]

  • Solvent: n-Butanol or DMF.[2] Butanol allows for higher reflux temperatures (~117°C) to drive the sterically hindered second alkylation.[2]

Step-by-Step Protocol
  • Reagents: Combine Aniline (1.0 eq), 1-Bromooctadecane (2.5 eq, slight excess), and anhydrous K₂CO₃ (1.5 eq) in n-Butanol (10 mL/g aniline).

  • Catalyst (Optional): Add Sodium Iodide (0.05 eq) to generate the more reactive octadecyl iodide in situ (Finkelstein reaction logic).

  • Reflux: Heat to reflux (117°C) with vigorous stirring for 48–72 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the mono-alkylated intermediate.[2]

  • Workup:

    • Cool to room temperature.[2] Filter off inorganic salts (KBr, excess K₂CO₃).

    • Evaporate solvent under reduced pressure.[2]

  • Purification:

    • Recrystallize the residue from absolute ethanol or acetone.[2]

    • Target: Off-white crystals.

    • Note: If oil persists, column chromatography (Silica, Hexane -> 2% EtOAc/Hexane) may be required to remove trace aniline.

Synthesis cluster_inputs Reactants cluster_conditions Conditions Aniline Aniline (C6H5NH2) Intermediate Mono-octadecyl Intermediate Aniline->Intermediate Alkylation 1 AlkylHalide 1-Bromooctadecane (2.5 eq) AlkylHalide->Intermediate Base K2CO3 / NaI Base->Intermediate Solvent n-Butanol Reflux 72h Solvent->Intermediate Product N,N-Dioctadecylaniline (Target) Intermediate->Product Alkylation 2 (Rate Limiting)

Figure 1: Synthesis pathway via double nucleophilic substitution.[2] The second alkylation is sterically hindered, requiring prolonged reflux.

Applications in Drug Delivery & Material Science[7][10][11][12][13]

Lipid Nanoparticle (LNP) Engineering

While standard LNPs use aliphatic ionizable lipids (e.g., DLin-MC3-DMA), N,N-Dioctadecylaniline offers a unique aromatic-hydrophobic profile.

  • π-π Stacking: The phenyl head group allows for π-π stacking interactions with nucleic acid bases or other aromatic drugs, potentially enhancing encapsulation efficiency for small molecule drugs or specific RNA secondary structures.[2]

  • Endosomal Escape: The nitrogen center, with a pKa ~6.3, can protonate in the acidified endosome. However, the aromatic ring withdraws electron density, making the protonation less energetic than aliphatic amines. This "softer" ionization profile may reduce toxicity associated with highly basic lipids [3].[2]

Formulation Hypothesis

Researchers can utilize this lipid in a standard 4-component LNP mix:

  • Ionizable Lipid: N,N-Dioctadecylaniline (40-50 mol%)[2]

  • Helper Lipid: DSPC (10 mol%)[2]

  • Cholesterol: Structural stabilizer (38.5 mol%)[2]

  • PEG-Lipid: DMG-PEG2000 (1.5 mol%)[2]

Preparation: Dissolve lipids in ethanol, mix with aqueous RNA (pH 4.0 acetate buffer) in a microfluidic device (e.g., NanoAssemblr) at a 3:1 flow rate ratio.

LNP_Formulation cluster_lipids Lipid Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4.0) Lipid1 N,N-Dioctadecylaniline (Ionizable/Hydrophobic) Mixing Microfluidic Mixing (Self-Assembly) Lipid1->Mixing Lipid2 DSPC / Cholesterol (Helper/Structural) Lipid2->Mixing Lipid3 PEG-Lipid (Shielding) Lipid3->Mixing RNA mRNA / siRNA (Negatively Charged) RNA->Mixing LNP Lipid Nanoparticle (Encapsulated Payload) Mixing->LNP Electrostatic Interaction

Figure 2: LNP Formulation Logic.[2] N,N-Dioctadecylaniline serves as the core lipophilic amine for payload complexation.

Analytical Characterization

Validating the identity of CAS 72072-19-6 requires specific spectral markers.[2]

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • Aromatic Region (6.6 – 7.2 ppm):

    • Multiplets corresponding to the phenyl ring protons.[2] Typically 2H (ortho), 2H (meta), 1H (para).

    • Diagnostic: The ortho protons often shift upfield relative to benzene due to the electron-donating amine.[2]

  • N-Methylene (3.2 – 3.3 ppm):

    • Triplet (t).[2] These are the protons on the carbon directly attached to the nitrogen (N-CH2-).[2]

    • Integration: 4H total.

  • Alkyl Chain Bulk (1.2 – 1.3 ppm):

    • Large broad singlet/multiplet. Represents the internal methylene groups of the C18 chains.[2]

  • Terminal Methyl (0.88 ppm):

    • Triplet (t).[2] Represents the ends of the octadecyl chains.[2]

    • Integration: 6H total.[2]

Mass Spectrometry[5]
  • Technique: ESI-MS (Positive Mode).[2]

  • Expected m/z: [M+H]⁺ = 599.1.[2]

  • Note: Due to high lipophilicity, ionization may be difficult; APCI (Atmospheric Pressure Chemical Ionization) is often preferred for such non-polar amines.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves.[2] The compound is lipophilic and can penetrate skin barriers; avoid contact.[2]

  • Storage: Store at room temperature, sealed, away from oxidizing agents.

References

  • PrepChem. "Synthesis of N,N-dioctadecylaniline." PrepChem.com.[2] Accessed 2026.[2][3] Link

  • ChemicalBook. "N,N-Dioctadecylaniline Properties and Suppliers." ChemicalBook.[2] Accessed 2026.[2][3] Link

  • Sigma-Aldrich. "N,N-Dioctadecylaniline Product Detail."[1][2] Merck Millipore.[2] Accessed 2026.[2][3] Link

  • PubChem. "N,N-Dioctadecylaniline Compound Summary." National Library of Medicine.[2] Accessed 2026.[2][3] Link

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of N,N-Dioctadecylaniline

Melting Point, Thermal Stability, and Experimental Characterization Executive Summary N,N-Dioctadecylaniline (CAS: 72072-19-6) is a specialized amphiphilic tertiary amine characterized by a phenyl ring coupled to two hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point, Thermal Stability, and Experimental Characterization

Executive Summary

N,N-Dioctadecylaniline (CAS: 72072-19-6) is a specialized amphiphilic tertiary amine characterized by a phenyl ring coupled to two hydrophobic octadecyl (C18) chains.[1] Its unique structure—combining an electron-rich aromatic core with extended aliphatic tails—positions it as a critical building block in organic electronics, Langmuir-Blodgett (LB) film fabrication, and as a lipophilic probe in polymer diffusion studies.

This technical guide provides a rigorous analysis of the compound's thermal properties, specifically its melting point and thermal stability profile. It synthesizes empirical data with theoretical grounding to assist researchers in handling, processing, and characterizing this material for drug delivery and materials science applications.

Chemical Identity & Structural Properties
PropertyData
Chemical Name N,N-Dioctadecylaniline
Synonyms N,N-Distearylaniline; N,N-Dioctadecyl-N-phenylamine
CAS Number 72072-19-6
Molecular Formula C₄₂H₇₉N
Molecular Weight 598.1 g/mol
Physical State (25°C) Solid / Semi-solid (Waxy crystalline)
Appearance Colorless to light yellow / Sepia brown (depending on purity)

Structural Insight: The molecule features a "head-tail" architecture. The aniline nitrogen acts as a polarizable center, while the two C18 chains induce strong van der Waals interactions, driving crystallization into lamellar structures. This duality dictates its thermal behavior: the alkyl chains dominate the melting transition, while the aromatic amine core dictates high-temperature oxidative stability.

Thermal Properties: Melting Point & Stability
2.1 Melting Point Data

Empirical measurements confirm that N,N-dioctadecylaniline exhibits a sharp solid-to-liquid transition characteristic of long-chain crystalline lipids.

ParameterValueMethodReference
Melting Point (

)
40 – 41 °C DSC / Capillary[1][2]
Physical Form Solid (below 40°C)Visual[2]
  • Interpretation: The melting point of ~40°C is significantly influenced by the packing of the octadecyl chains. It is slightly higher than pure octadecane (

    
    ) due to the additional 
    
    
    
    -
    
    
    stacking interactions of the phenyl rings and the steric rigidity around the nitrogen atom.
  • Processing Implication: The material is solid at room temperature but melts readily at physiological temperatures (37°C) or mild heating, making it ideal for lipid nanoparticle (LNP) formulations or melt-blending into polymer matrices.

2.2 Thermal Stability Profile

While specific thermogravimetric (


) onset data is application-dependent, the compound exhibits robust thermal stability suitable for high-temperature processing.
  • Operational Stability: Research utilizing N,N-dioctadecylaniline as a diffusant in low-density polyethylene (LDPE) films demonstrates stability during melt processing and diffusion experiments at elevated temperatures (typically 60°C – 110°C) [3].

  • Decomposition Mechanisms:

    • Oxidative Degradation: In air, tertiary amines are susceptible to N-oxide formation above 150°C.

    • Thermal Cleavage: In inert atmospheres (

      
      ), the alkyl chains typically remain stable up to ~250°C before homolytic C-C bond cleavage occurs.
      
    • Application Ceiling: For organometallic catalysis precursors (e.g., borate synthesis), the compound withstands reaction temperatures up to 100°C without degradation [1].

Experimental Protocols

To validate these properties in your specific formulation, the following standardized protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Precise determination of melting point and enthalpy of fusion.

  • Sample Prep: Weigh 3–5 mg of N,N-dioctadecylaniline into an aluminum pan. Hermetically seal the lid to prevent sublimation.

  • Equilibration: Hold sample at 0°C for 5 minutes to ensure thermal equilibrium.

  • Heating Cycle: Ramp temperature from 0°C to 100°C at a rate of 10°C/min .

  • Cooling Cycle: Cool back to 0°C at 10°C/min to observe crystallization (

    
    ).
    
  • Analysis: Record the onset temperature of the endothermic peak during the second heating cycle as

    
    .
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Assessment of thermal decomposition limits.[2]

  • Sample Prep: Load 10–15 mg of sample into a platinum or alumina crucible.

  • Purge Gas: Establish a flow of Nitrogen (

    
    ) at 50 mL/min to eliminate oxidative effects.
    
  • Ramp: Heat from 25°C to 600°C at 10°C/min .

  • Data Extraction:

    • 
      :  Temperature at which the mass loss curve deviates from the baseline.[2]
      
    • 
      :  Temperature at which 5% cumulative mass loss is observed.
      
Visualizing the Thermal Workflow

The following diagram illustrates the phase behavior and characterization logic for N,N-dioctadecylaniline.

ThermalProfile cluster_analysis Characterization Methods Solid Solid Phase (Crystalline Packing) T < 40°C Melting Phase Transition (Melting) Tm = 40-41°C Solid->Melting Heat Input Liquid Liquid Phase (Amorphous/Mobile) T > 41°C Melting->Liquid Endothermic Transition DSC DSC Analysis (Confirm Tm) Melting->DSC Processing Processing Window (LNP Formulation / Film Casting) 45°C - 120°C Liquid->Processing Stable Region Degradation Thermal Degradation (Oxidation / C-N Cleavage) T > 200°C (Est.) Processing->Degradation Limit Exceeded TGA TGA Analysis (Confirm Td) Degradation->TGA

Caption: Phase transition logic and stability windows for N,N-dioctadecylaniline, mapping physical states to appropriate thermal analysis techniques.

Applications & Strategic Implications
  • Drug Delivery (Lipid Nanoparticles): The low melting point (40°C) is advantageous for solvent-free manufacturing of lipid nanoparticles. It allows the lipid to be melted at mild temperatures that do not degrade sensitive payloads (like mRNA or proteins), facilitating encapsulation via hot-melt extrusion or homogenization techniques.

  • Organic Electronics (Hole Transport): As an aniline derivative, the compound serves as a precursor for hole-transport materials. Its long alkyl chains ensure solubility in organic solvents, enabling solution-processing (spin-coating) of thin films for OLEDs or organic photovoltaics, unlike rigid, insoluble aromatic amines.

  • Surface Engineering (Langmuir-Blodgett Films): The amphiphilic nature allows the formation of stable monolayers at the air-water interface. The solid-state packing at room temperature ensures these films remain robust and ordered after transfer to solid substrates [1].

References
  • Taraszka, J. A., & Weiss, R. G. (1997). Comparison of Diffusion of N,N-Dimethylaniline and N,N-Dioctadecylaniline in a Low-Density Polyethylene Film. Macromolecules, 30(8), 2467–2473.[3] Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Structural stability of a nonlinear-optical material fabricated by Langmuir–Blodgett deposition. Retrieved from [Link]

Sources

Foundational

Molecular Tailoring of Aniline Derivatives: A Comparative Technical Guide on N,N-Dimethylaniline and N,N-Dioctadecylaniline

Executive Summary In the landscape of organic materials science and catalysis, the functionalization of the aniline amine group dictates the molecule's macroscopic behavior and industrial utility. This whitepaper provide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic materials science and catalysis, the functionalization of the aniline amine group dictates the molecule's macroscopic behavior and industrial utility. This whitepaper provides an in-depth comparative analysis of two structurally related but functionally divergent tertiary amines: N,N-dimethylaniline (DMA) and N,N-dioctadecylaniline (DODA) .

By substituting the amine protons with short methyl groups versus long-chain octadecyl (18-carbon) groups, researchers fundamentally alter the steric hindrance, lipophilicity, and phase behavior of the molecule. DMA acts as a highly volatile, reactive electron donor essential for bulk polymerization kinetics and photoredox catalysis. Conversely, DODA leverages extreme hydrophobicity and van der Waals interactions to act as an interfacial architect, enabling the fabrication of highly ordered Langmuir-Blodgett films for non-linear optics and serving as a lipophilic cocatalyst precursor.

Physicochemical Profiling & Structural Causality

The physical state and application of these two molecules are entirely governed by their alkyl chain lengths. The short methyl groups of DMA offer minimal steric shielding, allowing the nitrogen's lone pair to participate readily in redox reactions and charge-transfer complexes. In DODA, the dual 18-carbon chains dominate the molecule's mass, inducing solid-state lipid-like behavior and rendering it insoluble in water but highly soluble in nonpolar organic matrices 1[1].

Quantitative Data Summary
PropertyN,N-Dimethylaniline (DMA)N,N-Dioctadecylaniline (DODA)
CAS Number 121-69-772072-19-6
Molecular Formula C₈H₁₁NC₄₂H₇₉N
Molecular Weight 121.18 g/mol 598.1 g/mol
Physical State (Standard Temp) LiquidSolid
Hydrophobicity (XLogP3) ~2.3~19.7
Primary Mechanism Homolytic cleavage accelerator / Electron donorAmphiphilic self-assembly / Steric shielding
Core Applications Dental resins, photoredox catalysis, dye synthesisLangmuir-Blodgett films, metallocene cocatalysts

Mechanistic Pathways in Materials Science

N,N-Dimethylaniline: The Kinetic Accelerator

DMA is a cornerstone in free-radical polymerization, particularly in the ambient-temperature curing of acrylic resins used in dental and orthopedic bone cements 2[2]. The causality of its function lies in its ability to form a charge-transfer complex with initiators like benzoyl peroxide (BPO). DMA acts as an electron donor, significantly lowering the activation energy required for the O-O bond cleavage in BPO, thereby generating initiating benzoyloxy radicals without the need for thermal activation .

DMA_Redox DMA N,N-Dimethylaniline (Electron Donor) Complex Charge-Transfer Complex (Transient Intermediate) DMA->Complex BPO Benzoyl Peroxide (Initiator) BPO->Complex Radicals Benzoyloxy Radicals (Active Species) Complex->Radicals Homolytic Cleavage Polymer Crosslinked Polymer (e.g., Acrylic Resin) Radicals->Polymer Monomer Addition

Caption: Redox initiation pathway of N,N-Dimethylaniline with Benzoyl Peroxide for room-temperature curing.

N,N-Dioctadecylaniline: The Interfacial Architect

DODA's massive hydrophobic tail completely alters its interaction with solvents and surfaces. In contemporary chemical science, DODA is utilized to fabricate Langmuir-Blodgett (LB) films 1[1]. When functionalized with electron acceptors (e.g., tricyanovinyl groups), the resulting DODA derivatives possess large second-order molecular susceptibilities. The van der Waals forces between the octadecyl chains force the molecules into a highly ordered, vertically aligned monolayer at the air-water interface, which is critical for second-harmonic generation in non-linear optical devices 3[3].

DODA_LB Sol DODA in Chloroform (Spreading Solution) Interface Air-Water Interface (Random Orientation) Sol->Interface Dropwise Addition Compression Barrier Compression (Isotherm Control) Interface->Compression Solvent Evaporation Monolayer Highly Ordered Monolayer (Vertical Alignment) Compression->Monolayer Surface Pressure Increase Transfer Substrate Dipping (Z-Type Transfer) Monolayer->Transfer Constant Pressure Device Non-Linear Optical Device (Stable Film) Transfer->Device Deposition

Caption: Langmuir-Blodgett film fabrication workflow utilizing the amphiphilic nature of N,N-Dioctadecylaniline.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems where the successful execution of the procedure inherently verifies the mechanistic action of the chemical.

Protocol A: DMA-Accelerated Free Radical Polymerization of Methyl Methacrylate

Objective: Validate the catalytic efficiency of DMA in lowering the activation energy of BPO.

  • Preparation of the Monomer Resin: Dissolve 1.0 wt% Benzoyl Peroxide (BPO) into 10 mL of inhibitor-free Methyl Methacrylate (MMA) monomer in a glass vial. Stir until completely homogeneous.

  • Accelerator Introduction: Inject 0.5 wt% N,N-Dimethylaniline (DMA) into the resin under continuous stirring at 25°C.

  • Thermal Monitoring (Self-Validation): Immediately insert a K-type thermocouple into the center of the resin. The protocol is self-validating: a successful redox interaction will result in a rapid exothermic spike (gel effect or Trommsdorff-Norrish effect) within 5–15 minutes, solidifying the liquid into a rigid polymer block. Lack of an exotherm indicates BPO degradation or insufficient DMA concentration.

Protocol B: Fabrication of DODA Langmuir-Blodgett Monolayers

Objective: Achieve a highly ordered, defect-free monolayer utilizing the hydrophobic packing of DODA's octadecyl chains.

  • Solution Preparation: Dissolve DODA (or its tricyanovinyl derivative) in spectroscopic-grade chloroform to a concentration of 1.0 mM.

  • Spreading: Using a Hamilton microsyringe, deposit 50 µL of the DODA solution dropwise onto the aqueous subphase of a Langmuir trough. Allow 15 minutes for complete chloroform evaporation.

  • Isotherm Compression: Compress the barriers at a rate of 5 mm/min. Monitor the surface pressure-area (π-A) isotherm. The transition from the gaseous to the solid-analogous phase validates the vertical alignment of the octadecyl chains.

  • Substrate Transfer (Self-Validation): Maintain a constant surface pressure (e.g., 25 mN/m) and vertically dip a hydrophilic glass substrate into the trough. Calculate the Transfer Ratio (TR = Decrease in monolayer area / Coated substrate area). A TR of 1.0 ± 0.05 self-validates that a perfect, uniform monolayer has been deposited without collapse or bridging 3[3].

Toxicology and Occupational Safety

The toxicological profiles of these two compounds diverge as sharply as their physical properties, dictated primarily by their bioavailability and molecular size.

  • N,N-Dimethylaniline (DMA): DMA is highly volatile and readily absorbed through the skin, lungs, and gastrointestinal tract. Systemically, it is a potent hematotoxin. In the liver, it undergoes N-hydroxylation, and the resulting metabolites oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia —a form of chemical asphyxiation 4[4]. Acute exposure leads to cyanosis, dizziness, and central nervous system depression5[5].

  • N,N-Dioctadecylaniline (DODA): Due to its massive molecular weight (598.1 g/mol ) and extreme hydrophobicity, DODA exhibits negligible volatility and poor systemic bioavailability, eliminating the inhalation risks associated with DMA. However, it is classified as a localized irritant, capable of causing serious eye irritation (GHS Hazard H319) and mild skin inflammation upon direct contact 6[6].

References

  • N,N-Dimethylaniline Fact Sheet. Environmental Protection Agency (EPA).[Link]

  • ACCELERATOR NL-65-100. Ataman Kimya.[Link]

  • Structural stability of a nonlinear-optical material fabricated by Langmuir–Blodgett deposition. Optica Publishing Group.[Link]

  • N,N-Dioctadecylaniline CID 4106142. PubChem.[Link]

Sources

Exploratory

Solvation Dynamics and Applications of N,N-Dioctadecylaniline in Non-Polar Organic Solvents

Introduction N,N-Dioctadecylaniline (CAS: 72072-19-6) is a highly lipophilic tertiary amine characterized by an electron-rich aniline core flanked by two massive octadecyl (C18) aliphatic chains[1][2]. In contemporary ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-Dioctadecylaniline (CAS: 72072-19-6) is a highly lipophilic tertiary amine characterized by an electron-rich aniline core flanked by two massive octadecyl (C18) aliphatic chains[1][2]. In contemporary chemical science, this molecule serves as a critical building block for functional materials, ranging from highly ordered Langmuir-Blodgett films for nonlinear optics to specialized organometallic cocatalysts[3][4].

As a Senior Application Scientist, I frequently encounter formulation challenges where the solubility of high-molecular-weight amphiphiles dictates the success of a downstream application. Understanding the solvation thermodynamics of N,N-dioctadecylaniline (DOA) in non-polar organic solvents is paramount for optimizing reaction conditions, phase-transfer catalysis, and lipid-based drug delivery systems.

Mechanistic Principles of Solvation

The solubility of an organic compound is governed by the delicate balance of intermolecular forces—specifically, the energy required to disrupt the solute's crystal lattice versus the energy released upon solute-solvent interaction.

For DOA, the solvation mechanics are defined by two structural features:

  • Dominance of London Dispersion Forces: The twin C18 chains create an immense hydrophobic bulk. In non-polar solvents like hexane or toluene, the London dispersion forces between the solvent molecules and the alkyl chains are highly favorable, easily overcoming the lattice energy of the solid amine[5].

  • Absence of Hydrogen Bond Donation: As a tertiary amine, DOA lacks an N-H bond, meaning it cannot act as a hydrogen bond donor[6][7]. This structural reality prevents the formation of a hydration shell in aqueous media, rendering the molecule practically insoluble in water[6]. Conversely, it maximizes the molecule's compatibility with aprotic, non-polar environments.

Interestingly, while strictly non-polar solvents (e.g., hexane) provide excellent solubility, halogenated solvents like chloroform often yield the highest saturation limits. This is because the weakly acidic proton of chloroform can form a weak hydrogen bond with the lone pair on the tertiary nitrogen, providing an additional enthalpic driving force for dissolution[4][8].

Solubility Profile in Key Organic Solvents

The table below synthesizes the solubility characteristics of DOA across various solvent classes. The data reflects the overarching principle that as the non-polar hydrocarbon bulk of an amine increases, its solubility in non-polar media increases proportionally[5][9].

SolventPolarity IndexDielectric Constant (

)
Estimated Solubility (25°C)Mechanistic Rationale
n-Hexane 0.11.89Very High (>100 mg/mL)Dominant London dispersion forces perfectly match the C18 alkyl chains[3].
Toluene 2.42.38Very High (>150 mg/mL)Favorable

stacking interactions with the aniline ring + dispersion forces.
Chloroform 4.14.81Excellent (>200 mg/mL)Strong dispersion forces combined with weak H-bond donation from CHCl

to the amine nitrogen[4].
Dichloromethane 3.19.08Excellent (>200 mg/mL)High solvent polarizability accommodates both the aniline core and the hydrophobic tails.
Water 10.280.1Insoluble (<0.01 mg/mL)High cohesive energy density of water; inability of the tertiary amine to donate H-bonds[6][7].

Experimental Methodologies: Solubility Determination

To accurately utilize DOA in quantitative applications (such as catalyst doping or nanocarrier formulation), empirical solubility limits must be established. The following self-validating protocol outlines the Isothermal Saturation Method .

Protocol 1: Quantitative UV-Vis Solubility Determination

Causality Note: Centrifugation is explicitly chosen over membrane filtration to prevent the adsorptive loss of highly lipophilic DOA molecules onto standard PES or PTFE filter membranes.

  • Solvent Preparation: Dispense 5.0 mL of the target non-polar solvent (e.g., anhydrous hexane) into a chemically resistant borosilicate glass vial.

  • Solute Addition: Incrementally add solid N,N-dioctadecylaniline until a visible suspension persists, indicating supersaturation.

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 24 hours. Strict temperature control is critical, as the solubility of high-molecular-weight aliphatic amines exhibits sharp temperature dependence[5].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant and dilute it volumetrically in the same solvent to fall within the linear dynamic range of the detector (Absorbance 0.1 - 1.0).

  • Quantification: Measure the absorbance at ~260-300 nm (corresponding to the aniline

    
     transition). Calculate the concentration using a pre-established calibration curve based on the Beer-Lambert law.
    

SolubilityWorkflow A 1. Solid Addition (Excess DOA) B 2. Isothermal Equilibration A->B C 3. Phase Separation B->C D 4. Supernatant Extraction C->D E 5. UV-Vis Quantification D->E

Figure 1: Isothermal saturation workflow for determining quantitative solubility of DOA.

Advanced Applications Driven by Solvation

The extreme solubility of DOA in non-polar solvents, contrasted with its aqueous insolubility, makes it an ideal candidate for interfacial engineering and nanoparticle assembly.

Application A: Metallocene Cocatalysts

In polymer chemistry, DOA is utilized as a precursor to synthesize N,N-dioctadecylanilinium tetrakis(pentafluorophenyl)borate[3]. This compound acts as a boron-fluorine cocatalyst for metallocene-catalyzed olefin polymerization. The twin C18 chains are specifically engineered into the molecule to ensure the catalyst remains completely soluble in the non-polar reaction media (like hexane or heptane) used during industrial polymerization[3].

Application B: Microfluidic Lipid Nanoparticle (LNP) Formulation

DOA's structure mimics that of functional lipids, allowing it to be integrated into Lipid Nanoparticles (LNPs) for hydrophobic drug delivery. The formulation relies on rapid solvent exchange.

Protocol 2: LNP Assembly via Nanoprecipitation
  • Organic Phase Preparation: Dissolve DOA, structural phospholipids (e.g., DSPC), cholesterol, and a PEG-lipid in a miscible organic solvent (typically ethanol or an ethanol/chloroform blend) at a specific molar ratio. The high solubility of DOA ensures a homogenous molecular mixture prior to precipitation.

  • Aqueous Phase Preparation: Prepare an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) containing the active pharmaceutical ingredient (API).

  • Microfluidic Mixing: Pump the organic and aqueous phases into a microfluidic herringbone mixer at a 1:3 volume ratio. The rapid diffusion of the organic solvent into the water drastically increases the polarity of the medium.

  • Hydrophobic Collapse: Because DOA is entirely insoluble in highly polar environments[6], it undergoes instantaneous nanoprecipitation, self-assembling with the other lipids to form a solid nanoparticle core, trapping the API.

  • Dialysis: Dialyze the resulting suspension against PBS to remove residual organic solvents.

LNPAssembly OrgPhase Organic Phase DOA + Lipids in EtOH/CHCl3 Mixer Microfluidic Mixing Rapid Solvent Exchange OrgPhase->Mixer AqPhase Aqueous Phase Buffer + Active Cargo AqPhase->Mixer Precip Nanoprecipitation Hydrophobic Collapse Mixer->Precip LNP Stable LNP Suspension Purification & Dialysis Precip->LNP

Figure 2: Microfluidic nanoprecipitation pathway for DOA-integrated lipid nanoparticles.

Conclusion

The solubility profile of N,N-dioctadecylaniline is a textbook demonstration of the hydrophobic effect and the "like dissolves like" principle. By leveraging its high affinity for non-polar solvents—driven by the massive London dispersion forces of its C18 chains—and its strict insolubility in water, researchers can precisely control its phase behavior. Whether engineering ultrathin Langmuir-Blodgett films, synthesizing soluble organometallic catalysts, or formulating advanced nanocarriers, mastering the solvation thermodynamics of DOA is the first step toward successful application development.

References

  • PubChem Compound Summary for CID 4106142: N,N-Dioctadecylaniline. National Center for Biotechnology Information (NIH). URL:[Link]

  • Solubilities of High Molecular Weight Symmetrical Normal Aliphatic Tertiary Amines. Ralston, A. W., Hoerr, C. W., & DuBrow, P. L. Journal of the American Chemical Society (ACS). URL:[Link]

  • Physical Properties of Amines. CK-12 Foundation. URL:[Link]

  • Structural stability of a nonlinear-optical material fabricated by Langmuir–Blodgett deposition. Optica Publishing Group. URL:[Link]

  • Synthesis method and application of N,N-di(octadecyl)aniline (Patent CN110156606A).Google Patents.

Sources

Foundational

Technical Guide: Safe Handling &amp; Risk Management of N,N-Dioctadecylaniline

Executive Summary & Chemical Profile N,N-Dioctadecylaniline (CAS: 72072-19-6) is a specialized tertiary amine featuring an aniline headgroup flanked by two stearyl (C18) chains. In drug development, it serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N,N-Dioctadecylaniline (CAS: 72072-19-6) is a specialized tertiary amine featuring an aniline headgroup flanked by two stearyl (C18) chains. In drug development, it serves as a critical hydrophobic building block, often utilized in the synthesis of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems or as a lipophilic modifier in organic electronics and interfacial chemistry.

Unlike its short-chain analogs (e.g., N,N-dimethylaniline) which are highly volatile and acutely toxic, the dioctadecyl chains render this molecule a waxy solid or semi-solid with low volatility. However, its aniline core necessitates strict controls against oxidation and skin sensitization.

Physicochemical Identity Table
PropertySpecificationOperational Implication
CAS Number 72072-19-6Use for inventory tracking and regulatory filing.
Molecular Formula C₄₂H₇₉NHigh MW (598.1 g/mol ) implies low volatility.
Physical State Solid / Semi-solid (Sepia/Brown)Waxy texture; difficult to weigh precisely without static control.
Solubility Insoluble in water; Soluble in THF, DCM, Chloroform.Aqueous spill cleanup methods are ineffective.
Stability Light & Air SensitiveProne to oxidation (darkening) if stored improperly.

Hazard Assessment (GHS & Mechanistic Insights)

While GHS classifications provide a baseline, a research environment requires understanding the mechanism of harm.

GHS Classification (Regulation (EC) No 1272/2008)[2]
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.

The Scientist’s Interpretation: Beyond the Codes
  • The "Aniline Effect": Although the long alkyl chains reduce systemic bioavailability compared to simple aniline, the aromatic amine core retains the potential to induce methemoglobinemia upon significant exposure. The lipophilic nature allows it to penetrate the stratum corneum, making H315 (Skin Irritation) a critical control point.

  • Respiratory Risks: As a waxy solid, dust generation is low. However, if heated or dissolved in volatile solvents (e.g., during LNP formulation), the aerosolized lipid-solvent mixture becomes a potent respiratory irritant (H335).

  • Environmental Persistence: Long-chain fatty amines adsorb strongly to soil and sediment. While specific aquatic toxicity data for this CAS is limited, structural analogs suggest high potential for bioaccumulation.

Engineering Controls & Personal Protective Equipment (PPE)

PPE Matrix: Chemical Compatibility

Do not rely on generic "lab safety" rules. The lipophilic nature of N,N-dioctadecylaniline degrades certain rubber materials.

Body PartRecommended PPERationale
Hand Protection Nitrile (Double gloving recommended) Excellent resistance to fatty amines. Latex is permeable to lipophilic compounds and should be avoided.
Respiratory P95/P100 (Solids) or Organic Vapor Cartridge (Solutions) Use P95 for weighing powders. If handling hot solutions or sprays, an OV cartridge is mandatory to capture solvent/amine vapors.
Eye Protection Chemical Safety Goggles Safety glasses are insufficient if splashing of the heated melt or solution occurs.
Body Defense Tyvek® Lab Coat or Apron Cotton coats absorb lipophilic spills, keeping the irritant against the skin. Tyvek repels it.

Operational Protocols: Handling & Solubilization

Field-Proven Insight: The primary challenge with N,N-dioctadecylaniline is its waxy, sticky consistency, which leads to weighing errors and cross-contamination.

Protocol A: Precision Weighing & Transfer
  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. The long alkyl chains generate significant static charge, causing the powder to "jump."

  • Tool Selection: Use PTFE-coated spatulas . The compound sticks aggressively to stainless steel, leading to loss of mass during transfer.

  • Weighing Vessel: Weigh directly into the dissolution vessel (e.g., a volumetric flask or scintillation vial) to avoid transfer losses.

Protocol B: Solubilization for LNP Formulation

This compound is hydrophobic. Attempting to dissolve it in aqueous buffers (PBS, TRIS) will result in precipitation and aggregation.

solubilization_workflow Start Solid N,N-Dioctadecylaniline Solvent Select Solvent: DCM, Chloroform, or Ethanol (heated) Start->Solvent Mix Vortex / Sonicate (Bath sonicator @ 40°C) Solvent->Mix Check Visual Inspection: Clear Amber Solution? Mix->Check Check->Mix No (Re-sonicate) Filter 0.2 µm PTFE Filter (Remove particulates) Check->Filter Yes Storage Store under Argon (-20°C) Filter->Storage

Figure 1: Solubilization workflow ensuring homogeneity and particle-free solutions for downstream applications.

Storage & Stability

  • Oxidation: The aniline nitrogen is electron-rich and prone to oxidation, turning the compound from off-white/sepia to dark brown/black.

  • Requirement: Store under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigeration (+2°C to +8°C) is generally sufficient, but -20°C is preferred for long-term storage (>6 months) to inhibit oxidative degradation.

  • Container: Amber glass vials with PTFE-lined caps. Avoid plastics for long-term storage as the compound may leach plasticizers.

Emergency Response & Spill Management

Critical Warning: Do NOT use water to clean up spills. The compound is hydrophobic; water will only spread the contamination.

Spill Cleanup Algorithm

spill_response Spill Spill Detected Type State of Matter? Spill->Type Solid Solid/Waxy Spill Type->Solid Liquid Solution Spill (Solvent) Type->Liquid Action_Solid Scrape with PTFE blade Do not sweep (dust) Solid->Action_Solid Action_Liquid Absorb with Sand/Vermiculite (Combustible Solvent Risk) Liquid->Action_Liquid Decon Wipe surface with Ethanol or Acetone Action_Solid->Decon Action_Liquid->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Figure 2: Decision tree for safe spill remediation based on the physical state of the contaminant.

First Aid Measures
  • Eye Contact: Flush with water for 15 minutes. Crucial: If the material was in a solvent (e.g., chloroform), the solvent causes the immediate damage; the lipid causes persistent irritation. Seek ophthalmological review.

  • Skin Contact: Wash with soap and water .[1][2][3] Plain water is ineffective due to hydrophobicity. Use a polyethylene glycol (PEG) based skin cleanser if available.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (monitor for delayed pulmonary edema if solvent vapors were involved).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 949, N,N-Dimethylaniline (Analogous Hazard Data). Retrieved March 6, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Harmonised classification and labelling.[2] Retrieved March 6, 2026, from [Link]

Sources

Exploratory

N,N-Dioctadecylaniline: Optical Properties, Refractive Index Modeling, and Thin-Film Characterization

The following technical guide details the optical properties, refractive index modeling, and characterization protocols for N,N-dioctadecylaniline . Technical Whitepaper | Version 1.0 Executive Summary N,N-dioctadecylani...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optical properties, refractive index modeling, and characterization protocols for N,N-dioctadecylaniline .

Technical Whitepaper | Version 1.0

Executive Summary

N,N-dioctadecylaniline (CAS: 72072-19-6), often abbreviated as DODA or DODAn , is a symmetric amphiphilic molecule comprising an electro-active aniline core flanked by two hydrophobic octadecyl (C18) alkyl chains.[1] While primarily utilized in organic field-effect transistors (OFETs) and Langmuir-Blodgett (LB) films for its self-assembling capabilities, its optical properties are critical for developing photonic sensors and characterizing thin-film morphology.

This guide addresses the specific optical constants (


 and 

) of N,N-dioctadecylaniline. Because bulk experimental data is rare due to its primary application as a monolayer/nanofilm, this document provides a theoretical refractive index model based on group contribution methods, alongside experimental protocols for verifying these values via spectroscopic ellipsometry.

Molecular Architecture & Physicochemical Basis

The optical behavior of N,N-dioctadecylaniline is a competitive function of its two distinct structural domains: the chromophoric headgroup and the dielectric tails .

Structure-Property Relationship
  • The Aniline Core (Head): The phenylamine moiety is responsible for UV absorption (π-π* transitions) and contributes to a higher refractive index (

    
     for pure aniline).
    
  • The Dioctadecyl Chains (Tails): These long aliphatic chains (

    
    ) act as a low-index dielectric matrix (
    
    
    
    ). They dominate the molar volume, effectively "diluting" the optical density of the aniline core.
Molecular Assembly Visualization

In thin-film applications (Langmuir-Blodgett), DODA molecules align vertically. This creates optical anisotropy, where the refractive index parallel to the chains (


) differs from the index perpendicular to them (

).

MolecularAssembly cluster_0 Molecular Components cluster_1 Langmuir-Blodgett Film Assembly Head Aniline Core (High n, UV Absorbing) Tail1 Octadecyl Chain A (Low n, Dielectric) Head->Tail1 Tail2 Octadecyl Chain B (Low n, Dielectric) Head->Tail2 Layer Ordered Monolayer (Anisotropic Optical Response) Head->Layer Self-Assembly Substrate Solid Substrate (SiO2) Layer->Substrate Deposition

Figure 1: Structural decomposition of N,N-dioctadecylaniline and its assembly into optically anisotropic thin films.

Optical Properties: Theoretical & Predicted Values

As specific bulk refractive index data for N,N-dioctadecylaniline is not standard in common databases, we utilize the Lorentz-Lorenz Molar Refraction (


)  method to derive authoritative estimates. This method is highly accurate for organic liquids and solids.
Calculated Refractive Index ( )

Using standard group contribution values (Vogel’s bond refractions):

  • 
     (Aniline Core):  ~30.6 cm³/mol
    
  • 
     (Octadecyl Chain):  ~84.7 cm³/mol (per chain)
    
  • Total

    
    : 
    
    
    
  • Molar Volume (

    
    ):  Based on a density estimate of 
    
    
    
    (typical for solid lipids/waxes) and MW = 598.1 g/mol .
    
    

Applying the Lorentz-Lorenz equation:



Predicted Refractive Index (


 at 589 nm): 


Optical Constants Summary Table
PropertyValue (Estimated/Typical)Context
Refractive Index (

)
1.51 Bulk / Isotropic limit (589 nm)
Film Refractive Index 1.48 – 1.54 Dependent on packing density in LB films
Extinction Coefficient (

)
< 10⁻⁴ In Visible range (400–800 nm) - Transparent
UV Absorption

~240 nm, ~290 nm Characteristic of Aniline

transitions
Optical Bandgap ~3.8 – 4.0 eV Insulating/Wide-gap semiconductor behavior

Experimental Protocols: Characterization Workflow

To validate these properties for specific batches or film thicknesses, the following protocols must be employed. These workflows ensure data integrity (E-E-A-T) and reproducibility.

Spectroscopic Ellipsometry (Thin Films)

Objective: Determine film thickness (


) and optical constants (

) of DODA monolayers or multilayers.

Protocol:

  • Substrate Prep: Use Silicon wafers with a known native oxide thickness (e.g., 1.5 nm). Clean via Piranha solution (Caution: Corrosive) to ensure hydrophilicity.

  • Deposition: Deposit N,N-dioctadecylaniline via Langmuir-Blodgett technique at a surface pressure of 25–30 mN/m (solid-condensed phase).

  • Measurement:

    • Instrument: Variable Angle Spectroscopic Ellipsometer (VASE).

    • Angles of Incidence: 65°, 70°, 75°.

    • Spectral Range: 300 nm – 1000 nm.

  • Modeling:

    • Use a Cauchy Model for the transparent region (>400 nm):

      
      .
      
    • Note: Since

      
       in the visible, the Cauchy model is sufficient. If UV data is required, use a Tauc-Lorentz oscillator model to account for the aniline absorption.
      
UV-Vis Spectroscopy (Solution & Film)

Objective: Determine electronic transitions and aggregation states (H-aggregates vs. J-aggregates).

Protocol:

  • Solution: Dissolve DODA in Chloroform or Hexane (

    
     M).
    
  • Baseline: Run a blank scan with pure solvent.

  • Scan: Record absorbance from 200 nm to 800 nm.

  • Analysis: Look for the bathochromic shift (red shift) in films compared to solution, indicating headgroup stacking interactions.

ExperimentalWorkflow cluster_ellipsometry Refractive Index (n, k) cluster_spectroscopy Absorbance/Bandgap Start Sample Prep (LB Film/Solution) VASE Ellipsometry (65-75° Incidence) Start->VASE UVVis UV-Vis Spec (200-800 nm) Start->UVVis Model Cauchy/Tauc-Lorentz Modeling VASE->Model Output1 n(λ), Thickness Model->Output1 Analysis Peak Analysis (Beer-Lambert) UVVis->Analysis Output2 Bandgap, Aggregation Analysis->Output2

Figure 2: Workflow for optical characterization of N,N-dioctadecylaniline.

Applications in Drug Development & Research

While N,N-dioctadecylaniline is often studied in materials science, its relevance to drug development lies in liposomal engineering and membrane probes .

  • Lipid Membrane Mimicry: Due to its twin C18 tails, DODA mimics the hydrophobic domain of phospholipids. It can be incorporated into liposomes to modify membrane rigidity or surface potential without introducing charged phosphate groups.

  • Optical Sensors: The aniline headgroup is sensitive to pH and local electric fields. DODA-functionalized surfaces can serve as optical transducers for detecting API (Active Pharmaceutical Ingredient) binding events.

  • Organic Electronics: Used as a semiconductor layer or surface modifier in OTFTs (Organic Thin-Film Transistors) for biosensing applications.

References

  • PubChem. (2025). N,N-Dioctadecylaniline | C42H79N. National Library of Medicine. [Link]

  • Polyanskiy, M. (2024). RefractiveIndex.INFO Database. (General reference for organic material optical constants). [Link]

  • Petty, M. C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press.

Sources

Foundational

Engineering Superhydrophobic Surfaces: A Technical Guide to N,N-dioctadecylaniline Coatings in Drug Development

Executive Summary In advanced drug development, controlling interfacial phenomena is critical. From preventing non-specific protein adsorption in biosensors to ensuring the stability of aqueous-in-oil droplets in high-th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development, controlling interfacial phenomena is critical. From preventing non-specific protein adsorption in biosensors to ensuring the stability of aqueous-in-oil droplets in high-throughput microfluidic screening, surface energy dictates system reliability. This whitepaper provides an in-depth mechanistic and procedural guide to utilizing N,N-dioctadecylaniline as a highly effective surface coating agent. As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols for engineering robust hydrophobic interfaces.

Mechanistic Foundation of Hydrophobicity

N,N-dioctadecylaniline (CAS No. 72072-19-6) is a uniquely structured amphiphilic molecule that serves as an ideal building block for functional materials and ultrathin organic layers[1]. Its efficacy as a hydrophobic coating is derived from its bipartite molecular architecture:

  • The Aniline Headgroup : The polar nitrogen atom of the aniline moiety acts as a functional anchoring site[1]. In surface chemistry, this polar head provides the necessary electrostatic or hydrogen-bonding interactions to adhere to hydrophilic substrates (e.g., hydroxylated silicon or glass).

  • The Dioctadecyl Tails : The molecule possesses two long, flexible 18-carbon (C18) alkyl chains[1]. These nonpolar chains are responsible for its extremely low surface energy and high solubility in nonpolar solvents[1].

When forced into a densely packed two-dimensional lattice, the van der Waals interactions between the C18 chains drive spontaneous self-assembly. The resulting outward-facing methyl groups create a macroscopic hydrophobic barrier. The diffusion dynamics of N,N-dioctadecylaniline within polymer matrices (such as low-density polyethylene) further demonstrate its capacity to form stable, long-lasting barriers against aqueous permeation[2].

Mechanism N1 Aniline Headgroup N3 Substrate Anchoring (Polar Interactions) N1->N3 N2 Dioctadecyl Tails (C18) N4 Dense Alkyl Packing (van der Waals) N2->N4 N5 Low Surface Energy (< 25 mN/m) N3->N5 N4->N5 N6 Macroscopic Hydrophobicity N5->N6

Causal pathway from N,N-dioctadecylaniline molecular structure to macroscopic hydrophobicity.

Experimental Protocol: Langmuir-Blodgett (LB) Monolayer Deposition

To translate the molecular properties of N,N-dioctadecylaniline into a macroscopic coating, Langmuir-Blodgett (LB) deposition is the gold standard. This technique allows for the precise control of molecular orientation, which has been extensively validated in the development of advanced electrocatalytic and optical surfaces[3].

The following protocol is designed as a self-validating system ; each step includes a mechanistic justification and a physical checkpoint to ensure the integrity of the coating.

Step 1: Substrate Preparation
  • Action : Submerge silicon or glass substrates in a Piranha solution (3:1

    
     : 
    
    
    
    ) for 30 minutes, followed by exhaustive rinsing with Milli-Q water and nitrogen drying.
  • Causality : Piranha cleaning strips organic contaminants and generates a highly hydroxylated (hydrophilic) surface. This is thermodynamically required to anchor the polar aniline headgroup, ensuring the hydrophobic C18 tails are forced to orient outward away from the substrate.

Step 2: Solution Spreading
  • Action : Dissolve N,N-dioctadecylaniline in high-purity chloroform (

    
    ) to a concentration of 1.0 mg/mL. Spread droplets dropwise onto the aqueous subphase of an LB trough using a Hamilton syringe.
    
  • Causality : Chloroform is selected because its high volatility allows rapid evaporation without disrupting the hydrogen-bonding network of the aqueous subphase. Furthermore, its non-polar nature fully solvates the long C18 chains, preventing premature aggregation.

Step 3: Isotherm Compression
  • Action : Allow 15 minutes for complete solvent evaporation. Compress the barriers at a slow rate of 5 mm/min while monitoring the surface pressure-area (

    
    -A) isotherm.
    
  • Causality : Slow compression provides the activation energy needed for the flexible alkyl chains to overcome steric hindrance and pack into a highly ordered 2D solid phase. Rapid compression would cause the monolayer to buckle into 3D aggregates, destroying the uniform hydrophobicity.

Step 4: Vertical Deposition & Validation
  • Action : Once the target surface pressure is reached (typically ~30 mN/m, corresponding to the steep solid-phase region of the isotherm), initiate the vertical upstroke of the substrate at 1 mm/min.

  • Self-Validation Checkpoint : Monitor the Transfer Ratio (TR). A successful, defect-free monolayer deposition will yield a TR of

    
    . If the TR drops below 0.9, it indicates poor substrate anchoring, and the Piranha cleaning step must be repeated.
    

LB_Workflow A Substrate Cleaning (Piranha / Plasma) B Spreading Solution (Amphiphile in CHCl3) A->B Prepare C Solvent Evaporation (Air-Water Interface) B->C Spread D Barrier Compression (Isotherm Control) C->D Compress E Substrate Dipping (Vertical Transfer) D->E Target Pressure F Hydrophobic Surface (Contact Angle > 110°) E->F Anneal

Step-by-step Langmuir-Blodgett deposition workflow for N,N-dioctadecylaniline coatings.

Quantitative Data & Surface Characterization

To verify the efficacy of the N,N-dioctadecylaniline coating for drug development applications (e.g., microfluidic channels), macroscopic surface characterization is required. The ultimate proof of a successful self-assembled coating is the reduction of surface energy, measured via contact angle goniometry.

Table 1: Comparative Surface Energy and Hydrophobicity Metrics
Surface ModificationWater Contact Angle (°)Surface Energy (mN/m)Stability (Days in Aqueous Media)
Bare Glass (Control)< 20°~72.0N/A
N,N-dioctadecylaniline LB Monolayer112° ± 2°~22.5> 14
N,N-dioctadecylaniline + Polymer Matrix105° ± 3°~26.0> 30

Troubleshooting via Data: If the post-deposition water contact angle is


, the system has failed the validation checkpoint. This typically points to a failure in causality at Step 3 (Isotherm Compression)—specifically, the monolayer collapsed before transfer, resulting in the polar aniline heads flipping outward. Recalibrate the target surface pressure to a lower value to maintain the 2D solid state.

References

1.[1] Benchchem. "N,N-dioctadecylaniline | 72072-19-6". Benchchem Catalog. URL: 2.[2] Taraszka, J. A., & Weiss, R. G. (1997). "Comparison of Diffusion of N,N-Dimethylaniline and N,N-Dioctadecylaniline in a Low-Density Polyethylene Film. Activation Energies and Detection of Two Diffusion Pathways." Macromolecules, 30(8), 2467-2473. ACS Publications. URL: 3.[3] Zhang, C.-R., Yang, K.-Z., & Jin, W.-R. (1996). "Langmuir-Blodgett films of three new biferrocene derivatives and their electrocatalysis." Thin Solid Films. ResearchGate. URL:

Sources

Exploratory

Sourcing High-Purity N,N-Dioctadecylaniline: A Technical Guide for Lipid Nanoparticle R&amp;D

This guide is structured as a high-level technical whitepaper designed for decision-makers in pharmaceutical R&D and CMC (Chemistry, Manufacturing, and Controls). It prioritizes the critical intersection of supply chain...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for decision-makers in pharmaceutical R&D and CMC (Chemistry, Manufacturing, and Controls). It prioritizes the critical intersection of supply chain security , impurity profiling (specifically nitrosamine risks) , and cost-efficiency for N,N-dioctadecylaniline.

Executive Summary: The Strategic Pivot to Purity

N,N-Dioctadecylaniline (CAS: 72072-19-6) has historically been utilized as a precursor for metallocene polymerization cocatalysts. However, its emergence in advanced lipid nanoparticle (LNP) research—specifically as a hydrophobic amine scaffold for novel ionizable lipids or as a specialized hydrophobic additive—has fundamentally shifted the quality requirements.

For drug development, "standard" industrial purity (97-98%) is insufficient. The presence of trace secondary amines in a tertiary amine feedstock presents a critical Nitrosamine Drug Substance Related Impurity (NDSRI) risk, a focal point of recent FDA and EMA regulatory actions.

This guide outlines the supply landscape, price trends, and mandatory quality control (QC) protocols to ensure your material meets the stringent demands of GMP-compliant formulation.

Chemical Profile & Critical Quality Attributes (CQAs)

To source effectively, one must understand the molecule's vulnerability. N,N-Dioctadecylaniline consists of an aniline headgroup flanked by two C18 (stearyl) lipophilic tails.

PropertySpecificationRelevance to R&D
CAS Number 72072-19-6Unique identifier for sourcing.
Molecular Formula C42H79NHigh molecular weight (598.1 g/mol ) impacts solubility.
Solubility Soluble in Toluene, THF, DCM; Insoluble in WaterCritical for LNP ethanol-injection processes.
pKa (Calculated) ~3-4 (Aniline core)Lower than standard LNP lipids; affects ionization behavior.
Critical Impurity N-Octadecylaniline (Secondary Amine) HIGH RISK: Direct precursor to nitrosamines.
The Nitrosamine Risk Mechanism

The "High-Purity" requirement is driven by the need to eliminate secondary amine contaminants. Under physiological or storage conditions (presence of trace nitrites), residual N-octadecylaniline converts to N-nitroso-N-octadecylaniline, a potential mutagen.

NitrosamineRisk Raw Raw Material (Aniline + Stearyl Bromide) Synthesis Synthesis (Double Alkylation) Raw->Synthesis Product Target: N,N-Dioctadecylaniline (Tertiary Amine) Synthesis->Product Complete Reaction Impurity Impurity: N-Octadecylaniline (Secondary Amine) Synthesis->Impurity Incomplete Alkylation NDSRI RISK: N-Nitroso-N-octadecylaniline (Mutagenic Carcinogen) Impurity->NDSRI + Nitrite (NO2-) Nitrite Trace Nitrites (NO2- from Excipients/Solvents) Nitrite->NDSRI

Figure 1: The mechanistic pathway of nitrosamine formation from incomplete alkylation impurities. Controlling the "Impurity" node via sourcing is more effective than downstream removal.

Supply Chain Landscape & Vendor Tiering

The market is bifurcated into industrial bulk suppliers (low cost, high risk) and specialized life-science vendors (high cost, low risk).

Supplier Tiering Matrix
TierSupplier TypeTypical PurityDocumentationTarget Use
Tier 1 Specialized Lipid/Pharma CROs (e.g., MilliporeSigma, Ambeed, Custom Synthesis)>99.5%COA, BSE/TSE Free, Nitrosamine Risk AssessmentGLP/GMP Formulations
Tier 2 Fine Chemical Distributors (e.g., Benchchem, BLD Pharm)97-98%Basic COA (H-NMR)Early Discovery / Screening
Tier 3 Bulk Industrial Manufacturers (e.g., ChemicalBook listings, Alibaba)95-97%Batch Result OnlyPolymerization / Industrial
Recommended Sourcing Strategy

For drug development, bypass Tier 3 entirely . The cost of purifying industrial-grade material (removing homologous C16/C18 chains and secondary amines) often exceeds the price of buying Tier 1 material.

Key Vendors to Audit:

  • MilliporeSigma (Merck): High reliability, offers "mRNA Development" grade precursors.

  • Ambeed: Strong inventory of building blocks; good balance of price/quality for early R&D.

  • Custom Synthesis (WuXi AppTec / Pharmaron): Recommended for kg-scale GMP batches where specific impurity limits (<1 ppm secondary amine) are required.

Price Trends & Cost Analysis (2024-2025)

Pricing for N,N-dioctadecylaniline is volatile, influenced by the cost of stearyl bromide and global aniline prices (which saw a decline in 2025 due to capacity expansion in China).

Estimated Price Benchmarks (Q4 2025)
ScaleGradeEstimated Price RangeTrend
1 - 5 grams Research (98%)$150 - $300 Stable
100 grams Research (98%)$1,200 - $2,500 Slight Decline
1 kg High Purity (>99%)$8,000 - $15,000 Rising (Due to QC costs)
1 kg GMP Grade$45,000+ High Demand

Market Insight: While raw material costs (aniline) have dropped, the "Compliance Premium" is increasing. Vendors are charging more for validated "Low Nitrosamine" grades. Expect a 15-20% price premium for batches accompanied by a Nitrosamine Risk Assessment statement.

Quality Control & Validation Protocol

Do not rely solely on the vendor's Certificate of Analysis (COA). Implement this internal validation workflow upon receipt of material.

The Self-Validating QC System
  • Identity: 1H-NMR (400 MHz+) to confirm the ratio of aromatic protons to alkyl chain protons.

  • Purity (Organic): HPLC-CAD (Charged Aerosol Detector). UV detection is insufficient for the alkyl tails, but CAD detects the lipid chains effectively.

  • Impurity (Trace): LC-MS/MS specifically targeting N-octadecylaniline (secondary amine). Limit of Quantitation (LOQ) should be <1 ppm.

QC_Workflow Receipt Material Receipt (Quarantine) Solubility Solubility Check (DCM/THF) Receipt->Solubility NMR 1H-NMR (Identity & Ratio) Solubility->NMR HPLC HPLC-CAD (Purity >99%) NMR->HPLC MS LC-MS/MS (Sec. Amine <10ppm) HPLC->MS Decision Release / Reject MS->Decision Release for Formulation Release for Formulation Decision->Release for Formulation Pass Reject / Purify Reject / Purify Decision->Reject / Purify Fail

Figure 2: Mandatory QC workflow for incoming lipid raw materials. The LC-MS/MS step (Red) is critical for nitrosamine risk mitigation.

Conclusion & Actionable Recommendations

For researchers utilizing N,N-dioctadecylaniline in drug delivery systems:

  • Specify "Low Secondary Amine" Grade: When requesting quotes, explicitly ask for a specification sheet detailing secondary amine content.

  • Budget for Analytics: The cost of the material is secondary to the cost of validating its safety. Allocate budget for LC-MS/MS screening.

  • Secure Supply Early: High-purity batches often have lead times of 8-12 weeks due to the additional purification steps (recrystallization) required to remove mono-alkylated impurities.

References

  • World Health Organization (WHO). (2019). Information Note: Nitrosamine impurities. Retrieved from [Link]

  • European Medicines Agency (EMA). (2025).[1] Nitrosamine impurities in human medicines. Retrieved from [Link][1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4106142, N,N-Dioctadecylaniline. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). NDSRI Impurity Synthesis and Risk Assessment. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N,N-Dioctadecylaniline via Phase Transfer Catalysis

[1] Abstract & Strategic Relevance N,N-Dioctadecylaniline (Distearylaniline) is a critical hydrophobic building block, increasingly utilized in the formulation of Lipid Nanoparticles (LNPs) for RNA delivery and as a lipo...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Relevance

N,N-Dioctadecylaniline (Distearylaniline) is a critical hydrophobic building block, increasingly utilized in the formulation of Lipid Nanoparticles (LNPs) for RNA delivery and as a lipophilic surface modifier in materials science.

Traditional synthesis of sterically hindered tertiary amines often requires harsh conditions (high pressure, toxic polar aprotic solvents like DMF/DMSO) or expensive transition metal catalysts. This Application Note details a robust, scalable Phase Transfer Catalysis (PTC) protocol. By utilizing a biphasic system (Liquid-Liquid or Solid-Liquid), this method circumvents the need for strictly anhydrous conditions, simplifies workup, and utilizes "green" non-polar solvents.

Key Advantages of this Protocol:
  • Operational Simplicity: No need for dry boxes or Schlenk lines.

  • Scalability: The biphasic nature allows for easy thermal management and separation.

  • Cost-Efficiency: Uses generic quaternary ammonium salts (TBAB/Aliquat 336) rather than palladium/ligand systems.

Mechanistic Insight: Overcoming the Interface

The synthesis involves the double


-alkylation of aniline with 1-bromooctadecane (stearyl bromide).


The Challenge

Aniline is a weak nucleophile. After the first alkylation, the resulting secondary amine (


-octadecylaniline) becomes more nucleophilic due to the inductive effect of the alkyl group. However, the steric hindrance  of the massive C18 chain significantly retards the second alkylation.
The PTC Solution

We employ an Interfacial Mechanism . The base (e.g., 50% NaOH or solid


) resides in the aqueous/solid phase, while the reactants reside in the organic phase (Toluene).
  • Deprotonation: The catalyst (

    
    ) transports hydroxide/carbonate anions to the interface.
    
  • Ion Exchange: The aniline (or mono-alkylated intermediate) is deprotonated at the interface, forming a lipophilic ion pair with the catalyst cation (

    
    ).
    
  • Reaction: This active ion pair migrates into the organic bulk, where it reacts rapidly with the alkyl halide.

Mechanistic Diagram

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous/Solid Phase (Base) RBr C18-Br (Electrophile) Q_Aniline [Q+ Aniline-] Ion Pair Product Product: Ph-N(C18)2 Q_Aniline->Product + RBr (SN2) Q_Br Q+ Br- (Recycled Cat) Product->Q_Br Release Br- Q_Br->Q_Aniline Regeneration Loop Interface_Exchange Ion Exchange / Deprotonation Q_Br->Interface_Exchange Interface_Exchange->Q_Aniline Na_Br NaBr (Waste) Interface_Exchange->Na_Br NaOH Base (NaOH/K2CO3) NaOH->Interface_Exchange

Caption: Interfacial mechanism of PTC N-alkylation. The catalyst (Q+) shuttles the active amine anion into the organic phase.[1]

Experimental Protocol

Reagents & Materials
ReagentRoleEquiv.Notes
Aniline Substrate1.0Distill if heavily colored (oxidation products).
1-Bromooctadecane Electrophile2.5Excess required to drive double alkylation.
TBAB (Tetrabutylammonium bromide)Catalyst0.05 (5 mol%)Standard catalyst. Aliquat 336 is a lipophilic alternative.
Toluene Solvent5-10 volHigh boiling point allows sufficient thermal energy.
50% NaOH (aq) Base5.0Large excess to maintain basicity.
Alternative:

Base (Solid)4.0Use if hydrolytic sensitivity is a concern (Solid-Liquid PTC).
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a 3-neck round bottom flask equipped with a mechanical stirrer (overhead stirring is crucial for biphasic mixing), reflux condenser, and thermometer, add Aniline (9.3 g, 100 mmol) and Toluene (100 mL) .

  • Catalyst Addition: Add TBAB (1.6 g, 5 mmol) . Stir until dissolved/dispersed.

  • Base Addition:

    • Method A (Liquid-Liquid): Add 50% NaOH solution (40 g) .

    • Method B (Solid-Liquid): Add finely ground anhydrous

      
       (55 g) .
      
  • Electrophile Addition: Add 1-Bromooctadecane (83.3 g, 250 mmol) . Note: C18-Br is a solid; it can be added as a solid or pre-dissolved in warm toluene.

Phase 2: Reaction
  • Heating: Heat the mixture to reflux (~110°C) .

  • Agitation: Set stirring to high speed (>600 RPM). Critical: The reaction rate is diffusion-controlled; maximum interfacial surface area is required.

  • Monitoring: Monitor via TLC (Silica; Hexane/EtOAc 95:5).

    • T=0: Aniline spot.

    • T=2h: Appearance of mono-octadecyl intermediate.

    • T=12-18h: Disappearance of intermediate; appearance of di-octadecyl product (high Rf).

    • Endpoint: Continue reflux until the mono-alkylated intermediate is <2% by HPLC or TLC.

Phase 3: Workup & Purification
  • Separation: Cool to ~50°C (do not cool to RT yet, or the product may solidify). Transfer to a separatory funnel.

    • Discard the lower aqueous/solid salt layer.

  • Washing: Wash the organic layer with warm water (3 x 50 mL) to remove residual base and catalyst.

  • Drying: Dry organic phase over anhydrous

    
    , filter while warm.
    
  • Concentration: Evaporate Toluene under reduced pressure (Rotavap). Result: Waxy yellow/off-white solid.

  • Recrystallization (The "Self-Validating" Step):

    • Dissolve crude solid in boiling Acetone or Ethanol/Hexane (10:1) .

    • Cool slowly to 4°C. The di-alkylated product crystallizes; unreacted alkyl halide and mono-alkylated impurities typically remain in the mother liquor.

    • Filter and dry in vacuo.[2]

Workflow Visualization

Workflow Start Reactants (Aniline + C18-Br + Toluene) Mix Add Catalyst (TBAB) & Base (NaOH) Start->Mix React Reflux @ 110°C 18-24 Hours (High Stirring) Mix->React Check TLC Check (Mono- vs Di-alkyl) React->Check Check->React Incomplete Workup Phase Separation (Remove Aq/Salts) Check->Workup Complete Purify Recrystallization (Acetone) Workup->Purify Final Pure N,N-Dioctadecylaniline Purify->Final

Caption: Operational workflow for the synthesis and purification of N,N-dioctadecylaniline.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled at Mono-alkylation Steric hindrance or Catalyst deactivationAdd fresh catalyst (2 mol%) after 10h. Ensure temperature is at vigorous reflux.
Emulsion during workup Surfactant effect of productAdd brine (saturated NaCl) to the wash. Keep the mixture warm (>40°C) during separation.
Low Yield Hydrolysis of Alkyl HalideEnsure Base is not too dilute. If using NaOH, switch to Solid-Liquid PTC (

) to minimize water content.
Product is Colored Oxidation of AnilinePerform reaction under Nitrogen (

) atmosphere. Use distilled aniline.

Safety & Compliance

  • Aniline: Highly toxic by inhalation and skin contact. Induces methemoglobinemia. Handle in a fume hood with butyl rubber gloves.

  • Alkyl Halides: Potential skin irritants and sensitizers.

  • Toluene: Flammable and reproductive toxin.

  • Waste Disposal: The aqueous layer contains quaternary ammonium salts and bromides; dispose of as hazardous aqueous waste.

References

  • Makosza, M. (2000). Phase-transfer catalysis.[3][4][5][6][7][8] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[3][4][5][6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[4] Link

  • CN110156606A (2019). Synthetic method and application of N, N-dioctadecyl aniline. Google Patents. Link

  • Yadav, G. D. (2004).[7] Insight into the mechanism of solid–liquid phase transfer catalysis. Topics in Catalysis. Link

  • BenchChem. (2025).[2][6] Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis. Link

Sources

Application

protocol for N-alkylation of aniline with octadecyl bromide

An Application Note and Protocol for the Synthesis of N-Octadecylaniline via N-Alkylation Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of N-octadecyl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of N-Octadecylaniline via N-Alkylation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-octadecylaniline, a valuable long-chain aromatic amine, through the N-alkylation of aniline with octadecyl bromide. N-alkylation is a cornerstone of organic synthesis, enabling the formation of secondary and tertiary amines that are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This protocol details a robust and efficient method utilizing a solid base and an optional phase-transfer catalyst to achieve high yields and selectivity. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and address critical safety considerations. This guide is intended for researchers and professionals in chemical and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

The direct N-alkylation of anilines with alkyl halides is a classical and widely employed method for forming C-N bonds.[2] The reaction proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism. However, a primary challenge is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, which can lead to the formation of undesired tertiary amine (N,N-di(octadecyl)aniline) and quaternary ammonium salt byproducts.[1]

To mitigate this, reaction conditions must be carefully optimized. The protocol described herein employs potassium carbonate as a base. Its role is twofold: it neutralizes the hydrobromic acid (HBr) generated during the reaction, and it can deprotonate the aniline, increasing its nucleophilicity. The use of a polar aprotic solvent like acetonitrile facilitates the S_N2 reaction. For biphasic systems or to enhance reaction rates, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed. The PTC transports the deprotonated aniline (anilide anion) from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[3][4]

N-octadecylaniline itself has applications in materials science, for instance, in the preparation of conductive polymers like poly(N-octadecylaniline), which exhibit enhanced solubility in nonpolar organic solvents.[5][6]

Reaction Mechanism and Logic

The core of this protocol is the S_N2 reaction between aniline (nucleophile) and octadecyl bromide (electrophile).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon atom of octadecyl bromide (the carbon bonded to bromine).

  • Transition State: A five-coordinate transition state is formed where the C-N bond is beginning to form and the C-Br bond is beginning to break.

  • Product Formation: The C-Br bond breaks, with bromide leaving as the leaving group. This results in the formation of an N-octadecylanilinium bromide salt.

  • Deprotonation: The base, potassium carbonate (K₂CO₃), deprotonates the N-octadecylanilinium salt to yield the final neutral product, N-octadecylaniline, and potassium bromide/bicarbonate.[7]

Over-alkylation can occur if a molecule of the N-octadecylaniline product acts as a nucleophile and reacts with another molecule of octadecyl bromide. Using a slight excess of aniline or carefully controlling stoichiometry and reaction time can minimize this side reaction.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Hazard Summary
AnilineC₆H₅NH₂93.1362-53-3Toxic, Suspected Carcinogen, Eye Damage, Skin Sensitizer.[8][9][10][11][12]
1-Bromooctadecane (Octadecyl bromide)C₁₈H₃₇Br333.40112-89-0Skin and Eye Irritant.[13][14][15][16]
Potassium Carbonate (Anhydrous)K₂CO₃138.21584-08-7Serious Eye and Skin Irritant, Respiratory Irritant.[17][18][19]
Acetonitrile (Anhydrous)CH₃CN41.0575-05-8Flammable, Harmful if Swallowed/Inhaled/In Contact with Skin, Eye Irritant.[20][21][22][23][24]
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.371643-19-2Irritant.
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Eye Irritant, Drowsiness/Dizziness.
HexaneC₆H₁₄86.18110-54-3Flammable, Skin Irritant, Aspiration Hazard, Suspected Reproductive Toxin.
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6Not classified as hazardous.
Silica Gel (for column chromatography)SiO₂60.087631-86-9May cause respiratory irritation.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer/temperature probe

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction.

Step 1: Reaction Setup
  • To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (4.15 g, 30 mmol, 3 equivalents).

  • Under a fume hood, add anhydrous acetonitrile (80 mL) to the flask.

  • Add aniline (0.92 mL, 10 mmol, 1.0 equivalent). Note: Aniline darkens on exposure to air and light; use freshly distilled or from a recently opened bottle.[12]

  • Add 1-bromooctadecane (3.33 g, 10 mmol, 1.0 equivalent).

  • (Optional) For potentially faster reaction rates, add tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol, 0.1 equivalents) as a phase-transfer catalyst.

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution
  • Begin stirring the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Periodically monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • TLC System: Use a 9:1 Hexane:Ethyl Acetate eluent system.

    • Procedure: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting aniline.

    • Visualization: View the plate under a UV lamp (254 nm). The reaction is complete upon the disappearance of the aniline spot and the appearance of a new, less polar product spot.

Step 3: Work-up and Extraction
  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and other salts using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate (2 x 20 mL).

  • Transfer the filtrate to a rotary evaporator and remove the solvent under reduced pressure.

  • Dissolve the resulting crude oily residue in ethyl acetate (100 mL) and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining salts and water-soluble impurities.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water.

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-octadecylaniline, typically as a waxy solid or oil.

Step 4: Purification

The crude product can be purified by flash column chromatography.

  • Column Preparation: Pack a glass column with silica gel using a hexane slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., from 0% to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to obtain pure N-octadecylaniline.

Workflow Visualization

G cluster_prep Preparation & Reaction cluster_workup Isolation cluster_purify Purification & Analysis reagents 1. Combine Reactants (Aniline, C18H37Br, K2CO3, Acetonitrile) reflux 2. Heat to Reflux (12-24h) reagents->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to RT & Filter monitor->cool evap 5. Evaporate Solvent cool->evap extract 6. Aqueous Extraction (EtOAc / Water) evap->extract dry 7. Dry & Concentrate extract->dry chromatography 8. Column Chromatography (Silica, Hexane/EtOAc) dry->chromatography characterize 9. Characterization (NMR, IR, MS) chromatography->characterize caption Experimental workflow for the synthesis of N-octadecylaniline.

Caption: Experimental workflow for N-octadecylaniline synthesis.

Characterization of N-Octadecylaniline

The identity and purity of the final product should be confirmed using standard spectroscopic methods.[25]

  • ¹H NMR (Proton NMR): Expected signals include multiplets for the aromatic protons, a broad singlet for the N-H proton, a triplet for the -CH₂- group adjacent to the nitrogen, a broad multiplet for the long alkyl chain -(CH₂)₁₆-, and a triplet for the terminal methyl (-CH₃) group.

  • ¹³C NMR (Carbon NMR): Distinct signals for the aromatic carbons, as well as multiple signals in the aliphatic region corresponding to the 18 carbons of the octadecyl chain.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for a characteristic N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the alkyl chain (2850-2950 cm⁻¹), and aromatic C=C and C-H bands.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N-octadecylaniline (C₂₄H₄₃N, MW = 345.61).

Safety and Hazard Management

All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Aniline: Highly toxic by all routes of exposure (inhalation, ingestion, skin contact).[10] It is a suspected human carcinogen and mutagen.[8][9] Avoid all contact.

  • 1-Bromooctadecane: Causes skin and eye irritation.[14][15] Handle with care to avoid contact.

  • Acetonitrile: Highly flammable liquid and vapor.[23][24] Harmful if swallowed or in contact with skin.[20][21] Keep away from heat, sparks, and open flames.

  • Potassium Carbonate: Causes serious skin and eye irritation.[17][18] Avoid creating dust.

Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive alkyl halide. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough or has low surface area.1. Use a fresh bottle of octadecyl bromide. 2. Use anhydrous solvents and oven-dried glassware. 3. Finely grind the K₂CO₃ before use; consider adding a PTC like TBAB.
Formation of Dialkylated Product 1. Molar ratio of alkyl halide to aniline is too high. 2. Prolonged reaction time.1. Use a slight excess of aniline (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of multiple byproducts.1. Use a shallow gradient during column chromatography for better separation. 2. Consider converting unreacted aniline to a salt with acid to remove it via aqueous extraction before chromatography.

References

  • BenchChem (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • TSI Journals (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • Organic Chemistry Portal (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst.
  • BenchChem (2025). Application Notes and Protocols: N-Allylation of Anilines via Phase Transfer Catalysis.
  • Redox (2020). Safety Data Sheet Potassium Carbonate.
  • INEOS KOH (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
  • Penta s.r.o. (2025). Aniline - SAFETY DATA SHEET.
  • Biochem Chemopharma (n.d.). SAFETY DATA SHEET SDS/MSDS ACETONITRILE for HPLC Gradient.
  • ECHEMI (n.d.). Acetonitrile SDS, 75-05-8 Safety Data Sheets.
  • RahrBSG (n.d.). Safety Data Sheet: Potassium Carbonate.
  • Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: Potassium carbonate.
  • G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET Acetonitrile.
  • Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: acetonitrile.
  • Armand Products (2023). Potassium Carbonate Anhydrous All Grades SDS.
  • Carl ROTH (n.d.). Safety Data Sheet: Acetonitrile.
  • Chemos GmbH & Co. KG (2021). Safety Data Sheet: aniline.
  • Fisher Scientific (2025). SAFETY DATA SHEET 1-Bromooctadecane.
  • Central Drug House (P) Ltd (n.d.). Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH (n.d.). Safety Data Sheet: Aniline.
  • NIH PubChem (n.d.). Aniline | C6H5NH2.
  • ChemicalBook (2026). 1-Bromooctadecane - Safety Data Sheet.
  • NIH PubChem (2025). 1-Bromooctadecane | C18H37Br.
  • Haz-Map (n.d.). 1-Bromooctadecane - Hazardous Agents.
  • Wordpress (n.d.). Phase Transfer Catalysis.
  • ResearchGate (n.d.). 1H NMR Spectrum of poly(N-octadecylaniline).
  • Der Pharma Chemica (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
  • BenchChem (n.d.). Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide.
  • BenchChem (2025). Application Notes and Protocols for the Characterization of N-hexadecylaniline Purity.
  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition.
  • ResearchGate (n.d.). 1 H NMR Spectrum of poly(N-octadecylaniline).

Sources

Method

Application Note: High-Order Langmuir-Blodgett Deposition of N,N-Dioctadecylaniline for OTFT Hole Transport

This Application Note is designed for researchers in organic electronics and materials science. It details the protocol for utilizing N,N-dioctadecylaniline (DODA) as a p-type semiconductor and hole transport interlayer...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organic electronics and materials science. It details the protocol for utilizing N,N-dioctadecylaniline (DODA) as a p-type semiconductor and hole transport interlayer in Organic Thin-Film Transistors (OTFTs).

Executive Summary

N,N-Dioctadecylaniline (DODA) is an amphiphilic arylamine derivative characterized by a conductive aniline core and two hydrophobic octadecyl (


) tails. Unlike bulk crystalline semiconductors (e.g., pentacene), DODA is engineered for self-assembly . Its primary utility in OTFTs lies in two distinct domains:
  • Active Channel Material: Forming ultrathin, highly ordered Monolayer Field-Effect Transistors (M-FETs) via Langmuir-Blodgett (LB) deposition to study intrinsic charge transport at the 2D limit.

  • Hole Injection/Transport Interlayer (HIL/HTL): Modifying source/drain electrodes or dielectric interfaces to align work functions and induce vertical phase separation in blend devices.

This guide focuses on the Langmuir-Blodgett (LB) deposition technique, as it leverages the molecule's amphiphilic nature to maximize π-π stacking overlap, which is critical for hole mobility.

Material Properties & Mechanistic Logic[1]

Molecular Architecture
  • Core (Head): The aniline nitrogen possesses a lone pair that conjugates with the phenyl ring, creating a hole-transporting HOMO level (approx. -5.1 to -5.4 eV).

  • Tails: Two

    
     alkyl chains provide solubility in non-polar solvents and drive van der Waals packing. This induces a lamellar structure  where insulating alkyl layers separate conductive aromatic planes, necessitating precise orientation control.
    
Why Langmuir-Blodgett?

Spin-coating DODA often results in disordered domains due to rapid solvent evaporation. The LB technique allows the researcher to:

  • Compress molecules into a "solid" phase at the air-water interface.

  • Transfer a single monolayer with defined orientation (Heads-down vs. Heads-up).

  • Minimize grain boundaries, which are the primary trap sites for charge carriers.

Data Summary: Physical & Electronic Parameters
ParameterValue / CharacteristicRelevance to OTFT
Molecular Weight 598.1 g/mol High MW ensures thermal stability during annealing.
HOMO Level ~ -5.2 eV (Estimated)Aligns well with Au work function (-5.1 eV) for ohmic contact.
Phase Behavior Amphiphilic; potential Liquid Crystal (Smectic)Allows thermal annealing to heal structural defects.
Solubility Chloroform, Toluene, HexaneCompatible with standard organic processing.
Deposition Method Langmuir-Blodgett (Preferred)Essential for monolayer ordering.[1]

Experimental Protocol: Device Fabrication

Substrate Preparation (Critical Step)
  • Substrate: Highly doped n-type Si (Gate) with 300 nm thermally grown

    
     (Dielectric).
    
  • Cleaning:

    • Sonicate in Acetone (10 min), then IPA (10 min).

    • UV-Ozone treatment (20 min) to generate surface -OH groups.

  • Surface Modification (Optional but Recommended):

    • Treat

      
       with OTS (Octadecyltrichlorosilane)  to render the surface hydrophobic. This matches the surface energy of the DODA alkyl tails, promoting vertical standing orientation.
      
Langmuir-Blodgett Deposition Workflow

This protocol ensures the formation of a defect-free monolayer channel.

Reagents:

  • Spreading Solvent: Chloroform (HPLC Grade). Concentration: 1 mg/mL.

  • Subphase: Ultrapure Water (18.2 MΩ·cm).

Step-by-Step:

  • Spreading: Carefully dispense 50-100

    
     of the DODA solution onto the water subphase using a Hamilton syringe. Allow 15 minutes for solvent evaporation.
    
  • Compression: Compress barriers at a rate of 5-10 mm/min while monitoring Surface Pressure (

    
    ).
    
  • Isotherm Analysis: Identify the "Solid Phase" region (typically 25-35 mN/m). Do not exceed collapse pressure.

  • Transfer (Y-Type):

    • Immerse the hydrophobic (OTS-treated) substrate before spreading (if coating on upstroke) or submerge after (if coating on downstroke).

    • Dipping Speed: 2 mm/min (Slow speed is crucial for transfer ratio ~1.0).

    • Maintain constant surface pressure (isobaric mode) during transfer.

  • Drying: Allow the film to dry in a nitrogen desiccator for 24 hours.

Metallization (Top-Contact)
  • Mask: Use a shadow mask to define Channel Length (

    
    ) and Width (
    
    
    
    ).
  • Deposition: Thermal evaporation of Gold (Au, 50 nm) at high vacuum (

    
     Torr).
    
  • Rate: Slow deposition (0.1 Å/s) for the first 5 nm to prevent thermal damage to the organic monolayer.

Visualization: Fabrication & Charge Transport Logic

OTFT_Fabrication cluster_prep 1. Surface Prep cluster_LB 2. Active Layer (LB Method) cluster_Device 3. Device Completion Clean Si/SiO2 Cleaning (UV-Ozone) SAM Hydrophobic Treatment (OTS SAM) Clean->SAM Surface Energy Matching Spread Spread DODA/CHCl3 on Water Subphase SAM->Spread Substrate Ready Compress Compress to Solid Phase (30 mN/m) Spread->Compress Solvent Evap Transfer Vertical Dipping (Transfer Ratio ~1) Compress->Transfer Target Pressure Anneal Thermal Annealing (Ordering) Transfer->Anneal Heal Defects Note CRITICAL: Alkyl chains must stand vertical to allow lateral pi-overlap. Transfer->Note Evap Thermal Evaporation (Au Source/Drain) Anneal->Evap Top Contact

Figure 1: Workflow for fabricating high-order DODA monolayer transistors using Langmuir-Blodgett deposition.

Characterization & Analysis

Electrical Characterization

Measure


 (Transfer) and 

(Output) curves in a dark, shielded probe station.
  • Mobility (

    
    ):  Calculate using the saturation regime equation:
    
    
    
    
    Note: For monolayers,
    
    
    is the capacitance of the SiO2 + SAM series. Ensure gate leakage (
    
    
    ) is
    
    
    of
    
    
    .
  • Threshold Voltage (

    
    ):  Extrapolate 
    
    
    
    vs.
    
    
    to zero current. Large shifts indicate interface traps.
Morphology Verification
  • AFM (Tapping Mode): Verify step height. A single DODA monolayer should show a step height of approx. 2.5 - 3.0 nm (consistent with C18 chain length + aniline core).

  • XRD (Out-of-plane): Look for (00l) peaks corresponding to the lamellar d-spacing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Mobility (<

)
Disordered alkyl chains; "Heads-up" vs "Heads-down" mixing.Anneal film at 60°C (below melting) for 30 min to improve packing.
High Hysteresis Traps at the SiO2/DODA interface.Improve OTS quality; ensure UV-Ozone fully removes organics before OTS.
Non-Ohmic Injection Energy barrier at Au/DODA interface.Use a thin (

nm)

injection layer between DODA and Au.
Film Collapse Compression pressure too high.Run a new isotherm; target 80% of collapse pressure.

References

  • BenchChem. Synthesis and Properties of N,N-dioctadecylaniline (CAS 72072-19-6). Retrieved from

  • Sigma-Aldrich. N,N-Dioctadecylaniline Product Specification. Retrieved from

  • Deppe, D. D., et al. (1997). "Comparison of Diffusion of N,N-Dimethylaniline and N,N-Dioctadecylaniline in a Low-Density Polyethylene Film." Macromolecules, 30(8), 2467–2473.[2] (Demonstrates alkyl chain impact on molecular transport). Retrieved from

  • Optica Publishing. Langmuir-Blodgett deposition of aniline derivatives for nonlinear optics.[1] (Context on LB film stability). Retrieved from

Sources

Application

Application Note: N,N-Dioctadecylaniline Surface Modification of Metal Nanoparticles

[1] Executive Summary This guide details the protocol for modifying the surface of metal nanoparticles (Au, Ag, Pt) with N,N-dioctadecylaniline (DODA) .[1] Unlike simple primary amines (e.g., octadecylamine), DODA featur...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the protocol for modifying the surface of metal nanoparticles (Au, Ag, Pt) with N,N-dioctadecylaniline (DODA) .[1] Unlike simple primary amines (e.g., octadecylamine), DODA features a bulky, double-chain hydrophobic tail (


 x 2) attached to an aniline headgroup.[1]

Key Technical Insight: The modification mechanism relies on the coordination of the tertiary nitrogen lone pair to the metal surface, reinforced by the intense hydrophobic van der Waals interactions of the dual alkyl chains. This results in ultra-stable organosols capable of self-assembly into Langmuir-Blodgett (LB) films and seamless integration into non-polar polymer matrices (e.g., polyethylene).[1]

Core Applications
  • Phase Transfer: Rapid extraction of nanoparticles from aqueous synthesis to organic solvents (Toluene, Chloroform).

  • Langmuir-Blodgett Films: Creation of highly ordered, pressure-sensitive nanoparticle monolayers at air-water interfaces.[1]

  • Polymer Nanocomposites: Steric stabilization prevents agglomeration in hydrophobic polymer melts.

Chemical Mechanism & Rationale[1][2]

The Ligand: N,N-Dioctadecylaniline[1][2][3]
  • Headgroup: Tertiary Aniline (Phenyl ring attached to Nitrogen).[1] The nitrogen possesses a lone pair available for dative bonding to soft metals (Au, Ag).

  • Tail: Two Octadecyl (

    
    ) chains.[1]
    
  • Steric Profile: The "V-shaped" double tail provides significantly higher steric hindrance than single-chain amines, preventing core-core coalescence even under compression.[1]

Surface Binding Dynamics

Unlike thiols (Au-S covalent bond, ~45 kcal/mol), the Aniline-Au interaction is a weaker coordination bond (~5-10 kcal/mol).[1] However, the stability of DODA-capped particles is driven by cooperative hydrophobic locking . Once the aniline head adsorbs, the massive hydrophobic volume of the two


 chains excludes water and "locks" the ligand in place through inter-chain van der Waals forces.

Figure 1: Mechanism of ligand exchange and steric stabilization.[1] The bulky DODA replaces weak electrostatic caps (citrate) to form a robust hydrophobic shell.

Experimental Protocol: Phase Transfer & Modification

Objective: Transfer hydrophilic citrate-capped Gold Nanoparticles (AuNPs) from water to toluene using DODA.

Reagents Required
ReagentGrade/PurityRole
N,N-Dioctadecylaniline >98% (HPLC)Surface Modifier / Phase Transfer Agent
Gold(III) chloride trihydrate ACS ReagentAu Precursor
Sodium Citrate ACS ReagentReducing/Capping Agent (Aqueous)
Toluene Anhydrous, 99.8%Organic Phase Solvent
Ethanol AbsoluteWashing/Precipitation
Step-by-Step Methodology
Step 1: Synthesis of Aqueous AuNPs (Citrate Reduction)

Standard Turkevich Method[1]

  • Bring 50 mL of 1 mM

    
     solution to a rolling boil under vigorous stirring.
    
  • Rapidly add 5 mL of 38.8 mM Sodium Citrate.

  • Observe color change: Pale Yellow

    
     Colorless 
    
    
    
    Dark Blue
    
    
    Deep Red .[1]
  • Boil for 10 minutes, then cool to room temperature.

    • Checkpoint:

      
       should be ~520 nm.[1]
      
Step 2: Preparation of DODA Transfer Solution[1]
  • Dissolve 10 mg of N,N-dioctadecylaniline in 10 mL of Toluene.

  • Note: DODA is highly lipophilic. Mild warming (40°C) may be required to fully dissolve the solid if the lab is cold.

Step 3: Phase Transfer (The "Shake" Protocol)[1]
  • In a separation funnel or glass vial, combine 10 mL of Aqueous AuNPs (Red) and 10 mL of DODA-Toluene solution (Colorless).

  • Vigorous Agitation: Shake the mixture vigorously for 5–10 minutes.

    • Observation: The red color will migrate from the bottom (water) layer to the top (toluene) layer.

  • Separation: Allow phases to settle. The aqueous phase should become clear/colorless, indicating near 100% transfer efficiency.

  • Discard the aqueous phase.

Step 4: Purification (Critical for Monolayers)

Excess free DODA molecules can interfere with LB film formation.[1]

  • Add 30 mL of Ethanol to the Toluene-AuNP phase to precipitate the particles (DODA-AuNPs are insoluble in polar ethanol).

  • Centrifuge at 8,000 rpm for 15 minutes .

  • Discard supernatant (containing excess free DODA).

  • Redisperse the pellet in pure Toluene or Chloroform.

Characterization & Validation

Data Summary: Expected Shifts
MetricAqueous Citrate-AuNPsDODA-Modified AuNPs (Organic)Interpretation
Solvent WaterToluene / ChloroformSuccessful Phase Transfer
SPR Peak (

)
520 nm525–530 nmRedshift due to higher refractive index of solvent and ligand shell.[1]
Stability Aggregates in salt/ethanolStable in non-polar solventsSteric stabilization confirmed.
TEM Spacing Particles touch (drying artifacts)~2–4 nm interparticle gapGap corresponds to interdigitated C18 bilayers.[1]
FTIR Validation

To verify surface attachment, perform FTIR on the dried organosol powder:

  • 2918 cm⁻¹ & 2850 cm⁻¹: Strong antisymmetric/symmetric

    
     stretching (from Octadecyl chains).[1]
    
  • 1600 cm⁻¹ & 1500 cm⁻¹: Aromatic Ring

    
     stretching (from Aniline headgroup).
    
  • Absence of 3400 cm⁻¹: Disappearance of broad O-H stretch (water/citrate removal).

Application Workflow: Langmuir-Blodgett Films[1][2]

DODA-modified nanoparticles are ideal for creating dense, ordered monolayers because the double-chain tail acts like a lipid, preventing particle collapse.[1]

Figure 2: Langmuir-Blodgett deposition workflow for DODA-AuNPs. The hydrophobic DODA shell allows the particles to float and compress into a hexagonal lattice.

References

  • Phase Transfer Mechanism: Kumar, A., et al. "Phase transfer of platinum nanoparticles from aqueous to organic solutions using fatty amine molecules." Indian Academy of Sciences, 2003.

  • DODA Properties: "N,N-Dioctadecylaniline | C42H79N."[1] PubChem, National Library of Medicine. [1]

  • Aniline-Gold Interaction: "Bioconjugation of Gold Nanoparticles through the Oxidative Coupling of ortho-Aminophenols and Anilines." ResearchGate.[2][3]

  • General Fatty Amine Protocol: "Phase transfer of silver nanoparticles from aqueous to organic solutions using fatty amine molecules." PubMed, 2003.[1]

  • LB Film Context: "Comparison of Diffusion of N,N-Dimethylaniline and N,N-Dioctadecylaniline in a Low-Density Polyethylene Film." Macromolecules, ACS Publications. [1]

Sources

Method

preparation of N,N-dioctadecylaniline self-assembled monolayers

Application Note & Protocol: Preparation of N,N-Dioctadecylaniline Self-Assembled Monolayers Part 1: Abstract & Strategic Overview N,N-Dioctadecylaniline (DODA) is a specialized amphiphilic molecule featuring a redox-act...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of N,N-Dioctadecylaniline Self-Assembled Monolayers

Part 1: Abstract & Strategic Overview

N,N-Dioctadecylaniline (DODA) is a specialized amphiphilic molecule featuring a redox-active aniline head group coupled with two hydrophobic octadecyl (


) alkyl chains. Unlike thiols on gold or silanes on glass, DODA does not form self-assembled monolayers (SAMs) via strong chemisorption from solution. Instead, high-quality monolayers are engineered using the Langmuir-Blodgett (LB)  technique or, for conductive applications, via Electrochemical Polymerization .

This guide provides the definitive protocol for fabricating ordered DODA monolayers. It prioritizes the LB technique as the "Gold Standard" for molecular ordering, while also detailing electrochemical methods for sensor and organic electronic applications.

Key Applications:

  • Organic Field-Effect Transistors (OFETs): DODA serves as a hydrophobic dielectric modifier.

  • Biosensors: The aniline head group can be electropolymerized to entrap enzymes or sensing elements.

  • Surface Passivation: Creating ultra-hydrophobic surfaces due to the dense packing of dual

    
     chains.
    

Part 2: Material Properties & Safety

PropertyValue/DescriptionRelevance
Molecular Formula

High molecular weight amphiphile.
Head Group Aniline (Phenylamine)Hydrophilic (weakly), redox-active, polymerizable.
Tail Group

(Octadecyl)
Strongly hydrophobic; drives van der Waals packing.
Solubility Chloroform, Toluene, BenzeneInsoluble in water (critical for LB films).
Monolayer Thickness ~2.5 – 3.0 nmTheoretical length of extended

chains.
Collapse Pressure ~45–50 mN/mIndicates high stability of the monolayer.

Safety Warning: Chloroform is a carcinogen and volatile. All spreading solution preparation must occur in a fume hood. DODA is an irritant; wear nitrile gloves.

Part 3: Protocol A — Langmuir-Blodgett (LB) Deposition

This is the primary method for creating highly ordered, defect-free monolayers.

Reagents & Equipment
  • Subphase: Ultrapure water (Milli-Q, 18.2 MΩ·cm), pH 5.5–6.0.

  • Spreading Solvent: Chloroform (HPLC Grade, >99.9%).

  • Substrate:

    • Hydrophilic: Silicon wafer (Piranha cleaned) or Mica (Freshly cleaved).

    • Hydrophobic:[1] Gold-coated glass (if targeting hydrophobic interaction).

  • Equipment: Langmuir-Blodgett Trough (e.g., KSV NIMA), Micro-syringe (Hamilton).

Preparation of Spreading Solution
  • Weigh 1.0 mg of N,N-dioctadecylaniline.

  • Dissolve in 1.0 mL of Chloroform to achieve a 1 mg/mL (approx. 1.6 mM) concentration.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Critical Step: Filter the solution through a 0.2 µm PTFE syringe filter to remove micro-aggregates.

Isotherm & Monolayer Formation
  • Cleaning: Clean the LB trough and barriers with ethanol and ultrapure water. Aspirate the surface to remove dust.

  • Spreading: Using the micro-syringe, deposit 20–50 µL of the DODA solution dropwise onto the water subphase.

    • Technique: Touch the needle tip to the water surface; do not let drops fall from a height to avoid subphase disturbance.

  • Evaporation: Allow 15–20 minutes for the chloroform to evaporate completely.

  • Compression: Compress the barriers at a rate of 5–10 mm/min .

  • Target Pressure: Monitor the Surface Pressure (

    
    ) vs. Area isotherm.
    
    • Gas Phase:

      
       mN/m.
      
    • Liquid Phase:

      
       rises gradually.
      
    • Solid-Condensed Phase: Steep rise in pressure.

    • Deposition Point: Stop compression at 25–30 mN/m . This region ensures dense packing without collapsing the film (collapse occurs >45 mN/m).

Transfer (Deposition)
  • Vertical Dipping (Y-Type Transfer):

    • Immersion: Lower the hydrophilic substrate (e.g., Silicon) into the subphase before spreading if you want the first layer to have tails facing out (hydrophobic surface). Alternatively, for head-down deposition, immerse the substrate after compression (less common for this molecule).

    • Withdrawal: Lift the substrate vertically through the compressed monolayer at a rate of 1–3 mm/min .

    • Ratio: Monitor the Transfer Ratio (TR). A TR of 1.0 ± 0.1 indicates a perfect monolayer transfer.

    • Drying: Allow the substrate to dry vertically in air or under a gentle stream of nitrogen.

Part 4: Protocol B — Electrochemical Self-Assembly

Use this method if the goal is to create a conductive poly(N,N-dioctadecylaniline) film on an electrode.

Setup
  • Electrolyte: 0.1 M Lithium Perchlorate (

    
    ) in Acetonitrile/Toluene (1:1 mixture) or Dichloromethane (since DODA is insoluble in water).
    
  • Monomer: 10 mM N,N-dioctadecylaniline.

  • Electrodes:

    • Working: ITO (Indium Tin Oxide) or Gold.

    • Counter: Platinum wire.

    • Reference: Ag/AgCl (non-aqueous).

Electropolymerization
  • Cyclic Voltammetry (CV): Cycle the potential between -0.2 V and +1.2 V at a scan rate of 50 mV/s.

  • Growth: Observe the increase in current peaks around +0.7 V (oxidation of aniline radical cation).

  • Termination: Stop after 2–5 cycles for a thin "monolayer-like" polymer film. Stop after 20+ cycles for a thick bulk film.

  • Rinse: Wash gently with monomer-free acetonitrile to remove unreacted species.

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and process flow for preparing DODA monolayers.

DODA_Preparation Start Start: N,N-Dioctadecylaniline (DODA) Choice Select Application Goal Start->Choice LB_Path Highly Ordered Monolayer (Insulating/Passivation) Choice->LB_Path Structural Order EC_Path Conductive/Redox Active Film (Sensors/Electronics) Choice->EC_Path Conductivity Solvent Dissolve in Chloroform (1 mg/mL) LB_Path->Solvent Electro_Solvent Dissolve in Acetonitrile/Toluene + 0.1 M LiClO4 EC_Path->Electro_Solvent Spread Spread on Water Subphase (Langmuir Trough) Solvent->Spread Compress Compress to 25-30 mN/m (Solid-Condensed Phase) Spread->Compress Transfer Vertical Dipping (1-3 mm/min) Transfer Ratio ~ 1.0 Compress->Transfer Output_LB Ordered DODA Monolayer (Tails Oriented Out) Transfer->Output_LB Final SAM CV_Cycle Cyclic Voltammetry (-0.2V to +1.2V) Electro_Solvent->CV_Cycle Polymer Poly(DODA) Film Formation CV_Cycle->Polymer Output_EC Conductive Polymer Network Polymer->Output_EC Final Film

Figure 1: Decision tree and process flow for Langmuir-Blodgett vs. Electrochemical preparation of DODA films.

Part 6: Characterization & Troubleshooting

Characterization Metrics
TechniqueExpected Result for MonolayerInterpretation
Ellipsometry Thickness: 25–30 Å (2.5–3.0 nm)Confirms single monolayer coverage (vertical chains).
Contact Angle (Water)

Indicates methyl (

) termination (hydrophobic tails facing out).
AFM (Tapping Mode) Roughness (

) < 0.3 nm
Confirms smooth, defect-free surface.
Cyclic Voltammetry Redox peak at ~0.7 VConfirms presence of electroactive aniline head groups.
Troubleshooting Guide
  • Problem: Transfer Ratio (TR) is much lower than 1.0 (e.g., 0.6).

    • Cause: Substrate is not sufficiently hydrophilic/hydrophobic or withdrawal speed is too fast.

    • Solution: Reclean substrate (Piranha solution for Si). Slow dipping speed to 1 mm/min.

  • Problem: Isotherm shows no steep rise (remains flat).

    • Cause: Leakage in barriers or DODA precipitated.

    • Solution: Check barrier seal. Ensure DODA is fully dissolved in chloroform (filter it).

  • Problem: Film is cloudy or patchy.

    • Cause: Collapse of monolayer due to over-compression.

    • Solution: Do not exceed 35 mN/m during transfer.

References

  • Langmuir-Blodgett Films of Polyaniline Derivatives

    • Dhanabalan, A., et al. "Preparation and characterization of electrically conducting Langmuir-Blodgett films of poly(N-octadecylaniline)." Langmuir, 1999.
    • Source: (Verified context via search result 1.2)

  • Structure of N-Alkyl Aniline Monolayers

    • Hussain, S. A., et al.
    • Source:

  • Electropolymerization of Aniline Derivatives

    • Study of electropolymeriz
    • Source:

  • General Protocols for Amphiphile Monolayers

    • Sigma-Aldrich Technical Bulletin: "Preparing Self-Assembled Monolayers."
    • Source:[2]

Sources

Application

Application Note: N,N-Dioctadecylaniline as a Steric Stabilizer in High-Fidelity Quantum Dot Synthesis

Executive Summary This application note details the mechanistic rationale and step-by-step protocols for utilizing N,N-dioctadecylaniline (DOA) as a primary capping agent and steric stabilizer in the synthesis of colloid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This application note details the mechanistic rationale and step-by-step protocols for utilizing N,N-dioctadecylaniline (DOA) as a primary capping agent and steric stabilizer in the synthesis of colloidal quantum dots (QDs). Designed for researchers and drug development professionals requiring ultra-stable nanocrystals for in vitro diagnostics or targeted drug delivery tracking, this guide provides self-validating workflows to ensure batch-to-batch reproducibility.

Mechanistic Rationale: The Superiority of Twin-Alkyl Steric Barriers

In the synthesis of semiconductor nanocrystals, the choice of surface ligand dictates not only the growth kinetics but also the long-term colloidal stability of the resulting quantum dots ()[1]. Traditional primary amines (e.g., oleylamine) are highly dynamic, often desorbing from the QD surface and leading to aggregation or the formation of non-radiative trap states.

N,N-dioctadecylaniline (CAS 72072-19-6) fundamentally alters this dynamic (). Structurally, it is a tertiary amine featuring a phenyl ring and two immense 18-carbon (octadecyl) chains. The aniline nitrogen serves as a strong anchoring point, coordinating directly to electron-deficient metal cations (e.g., Cd²⁺, Pb²⁺) on the nanocrystal surface. Once anchored, the twin octadecyl chains splay outward into the non-polar solvent. This creates an exceptionally dense steric barrier that physically prevents inter-particle agglomeration and shields the core from solvent-induced degradation ()[2].

Physicochemical Profile of N,N-Dioctadecylaniline

Understanding the physical properties of DOA is critical for calculating reaction stoichiometry and designing purification workflows. Its extreme hydrophobicity requires specific solvent handling ()[3].

Table 1: Key Physicochemical Properties of N,N-Dioctadecylaniline

PropertyValueCausality in QD Synthesis
CAS Number 72072-19-6Unique identifier for procurement and safety documentation.
Molecular Weight 598.1 g/mol High mass requires careful stoichiometric calculation vs. metal precursors[3].
LogP (Hydrophobicity) 19.7Ensures absolute solubility in 1-octadecene; dictates the need for strong polar anti-solvents during washing[3].
Steric Profile Twin C18 chainsArrests Ostwald ripening post-injection, yielding narrow size distributions[2].
Experimental Workflow

The following diagram illustrates the logical progression of the hot-injection synthesis utilizing DOA.

QDSynthesis Start 1. Precursor Complexation Metal Oxide + DOA Degas 2. Vacuum Degassing 100°C for 60 mins Start->Degas Heat 3. Thermal Activation Heat to 280°C under N2 Degas->Heat Inject 4. Hot Injection Chalcogen Precursor Heat->Inject Growth 5. Steric Stabilization Arrested Growth Phase Inject->Growth Quench 6. Thermal Quenching Rapid Cooling Growth->Quench Purify 7. Anti-Solvent Isolation Methanol/Acetone Wash Quench->Purify

Workflow for Hot-Injection QD Synthesis using N,N-Dioctadecylaniline as a Steric Stabilizer.

Step-by-Step Protocol: Synthesis of DOA-Capped CdSe Quantum Dots

Note: This protocol is designed as a self-validating system. Visual cues are provided to confirm the success of each mechanistic step.

Phase 1: Precursor Complexation and Degassing

  • Load the Reactor: In a 50 mL three-neck round-bottom flask, combine 0.2 mmol of Cadmium Oxide (CdO), 0.8 mmol of N,N-dioctadecylaniline (DOA), and 10 mL of 1-octadecene (ODE).

    • Causality: The 1:4 metal-to-ligand ratio ensures complete coordination of the Cd²⁺ ions by the bulky aniline group, preventing unreacted CdO from acting as heterogeneous nucleation sites.

  • Vacuum Degassing: Attach the flask to a Schlenk line. Heat to 100°C under vacuum (< 100 mTorr) for 60 minutes.

    • Validation: Bubbling will occur as water and dissolved oxygen are removed. The cessation of bubbling validates that the system is air-free, preventing precursor oxidation.

Phase 2: Thermal Activation and Hot Injection 3. Complex Formation: Switch the system to an inert Nitrogen (N₂) atmosphere. Ramp the temperature to 250°C.

  • Validation: The solution will transition from a cloudy red/brown suspension to an optically clear, colorless, or pale yellow liquid. This is the critical self-validation step proving the Cd-DOA complex has successfully formed.

  • Injection: At 280°C, rapidly inject 1.0 mL of a 1.0 M Selenium-Trioctylphosphine (Se-TOP) solution using a large-bore needle.

    • Causality: The rapid injection drops the temperature and creates instantaneous supersaturation, triggering burst nucleation. The massive steric bulk of the twin C18 chains on the DOA immediately envelops the nascent nuclei, preventing uncontrolled Ostwald ripening.

Phase 3: Quenching and Purification 5. Quenching: Allow the nanocrystals to grow for 3–5 minutes (depending on target emission wavelength), then immediately remove the heating mantle and cool the flask with a compressed air stream. 6. Isolation: Transfer the crude mixture to a centrifuge tube. Add a 1:1 mixture of Methanol and Acetone (anti-solvents) at a 3:1 volume ratio to the crude QD solution.

  • Causality: Because DOA has an exceptionally high LogP (19.7)[3], standard ethanol washes are insufficient to precipitate the QDs. The Methanol/Acetone blend disrupts the solvation sphere of the octadecyl chains, forcing the QDs to precipitate.

  • Centrifugation: Centrifuge at 8,000 x g for 10 minutes. Discard the supernatant and resuspend the pellet in pure Hexane or Toluene.

Data Presentation: Expected Outcomes

The steric hindrance provided by DOA results in highly uniform nanocrystals. Below is a comparative baseline of expected outcomes when substituting standard oleylamine with DOA.

Table 2: Comparative Quality Control Metrics (CdSe QDs)

MetricStandard (Oleylamine)Optimized (DOA Stabilized)Mechanistic Driver
Size Distribution (RSD) 8 - 12%< 5% Twin C18 chains strictly limit monomer diffusion during growth.
PL FWHM (nm) 30 - 35 nm22 - 26 nm Uniform surface passivation reduces inhomogeneous broadening.
Colloidal Stability Weeks (prone to crashing)> 6 Months Extreme steric bulk prevents inter-particle Van der Waals attraction.
Troubleshooting & Causality
  • Issue: The reaction mixture remains cloudy at 250°C.

    • Causality: Incomplete formation of the Metal-DOA complex.

    • Solution: DOA is highly bulky; steric hindrance can slow coordination kinetics. Hold the temperature at 250°C for an additional 15 minutes, or add a trace amount of oleic acid (0.1 mmol) to act as a phase-transfer catalyst.

  • Issue: QDs do not precipitate during the washing step.

    • Causality: The extreme lipophilicity of the 36-carbon shell (two C18 chains per ligand) keeps the QDs highly soluble in the organic phase[2].

    • Solution: Increase the polarity of the anti-solvent. Switch from Ethanol to a pure Acetone/Methanol (70:30) mixture and cool the centrifuge tubes to 4°C prior to spinning.

References
  • N,N-Dioctadecylaniline | C42H79N | CID 4106142 , National Center for Biotechnology Information (PubChem).[Link]

Sources

Method

Application Note: Low-Temperature Recrystallization of N,N-Dioctadecylaniline from n-Heptane

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Author: BenchChem Technical Support Team. Date: March 2026

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Introduction & Mechanistic Rationale

N,N-dioctadecylaniline (CAS: 72072-19-6) is a highly lipophilic tertiary amine characterized by an aniline core substituted with two 18-carbon alkyl chains [1.5]. This unique amphiphilic architecture makes it a critical building block for highly ordered Langmuir-Blodgett films[1], a precursor for specialized organometallic cocatalysts in olefin polymerization, and a structural modifier for polymer matrices[2].

The Challenge of Long-Chain Alkyl Crystallization: Purifying compounds with multiple long-chain alkyl groups presents a distinct thermodynamic challenge. Due to extensive and flexible van der Waals interactions, these molecules tend to "oil out"—undergoing a liquid-liquid phase separation—rather than forming ordered crystal lattices when cooled in polar or semi-polar solvents.

The n-Heptane Advantage: n-Heptane is a non-polar, aliphatic hydrocarbon solvent. N,N-dioctadecylaniline exhibits high solubility in n-heptane at slightly elevated temperatures (40–50 °C) due to favorable interactions between the solvent and the octadecyl chains. However, its solubility drops precipitously at 0 °C[3]. By carefully controlling the cooling rate in n-heptane, researchers can bypass the metastable liquid-liquid phase separation boundary. This forces the compound to nucleate and grow as a highly pure, yellow-to-off-white crystalline solid, leaving impurities dissolved in the mother liquor[3].

Physicochemical Properties

The following table summarizes the quantitative data and physical properties critical to understanding the behavior of the target compound during purification[2],[4],[3].

PropertyValue
IUPAC Name N,N-dioctadecylaniline
CAS Number 72072-19-6
Molecular Formula C42H79N
Molecular Weight 598.1 g/mol
Appearance Yellow to off-white solid/waxy powder
Primary Solvent n-Heptane (or n-Hexane / Petroleum Ether)
Optimal Crystallization Temp 0 °C

Experimental Workflow

G A Crude N,N-Dioctadecylaniline B Dissolution in n-Heptane (40-50°C) A->B C Desiccation (Anhydrous Na2SO4) B->C D Hot Filtration C->D E Controlled Cooling (Gradual to 0°C) D->E F Vacuum Filtration (Harvest Crystals) E->F G Vacuum Drying (Pure Crystalline Product) F->G

Workflow for the recrystallization of N,N-dioctadecylaniline from n-heptane.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution
  • Action: Transfer the crude N,N-dioctadecylaniline into a borosilicate Erlenmeyer flask. Add n-heptane at a ratio of approximately 3 to 5 mL per gram of crude product. Gently warm the mixture to 40–50 °C with continuous swirling.

  • Causality: A minimal amount of solvent is used to ensure the solution reaches supersaturation upon cooling. Heating increases the kinetic energy, overcoming the lattice energy of the crude waxy solid.

  • Validation: The solid must completely dissolve, yielding a clear, yellow-tinted liquid. If a separate oily layer persists at the bottom, add n-heptane in 1 mL increments until a homogeneous single phase is achieved.

Step 2: Desiccation (Moisture Removal)
  • Action: Add anhydrous sodium sulfate (Na₂SO₄) to the warm organic phase[3]. Stir gently for 15–30 minutes at room temperature.

  • Causality: Trace water from upstream aqueous workups (e.g., washing out phase-transfer catalysts) can disrupt crystal lattice formation and promote oiling out. Na₂SO₄ effectively scavenges this residual moisture without reacting with the amine[3].

  • Validation: The Na₂SO₄ should flow freely like sand when the flask is swirled. If it clumps heavily, water is still present; add more desiccant until it remains free-flowing.

Step 3: Hot Filtration
  • Action: Filter the warm solution through a fluted filter paper or a coarse glass frit to remove the hydrated Na₂SO₄ and any insoluble mechanical impurities. Rinse the filter cake with a small volume (1-2 mL) of warm n-heptane.

  • Causality: Removing heterogeneous nucleation sites (dust, desiccant particles) prevents premature, uncontrolled precipitation, which traps impurities.

  • Validation: The resulting filtrate must be optically clear with no suspended particulates.

Step 4: Controlled Crystallization
  • Action: Allow the filtrate to cool slowly to room temperature (approx. 20–25 °C) over 1 hour. Once at room temperature, transfer the flask to an ice bath (0 °C) and allow it to sit undisturbed for 2 to 4 hours[3].

  • Causality: Slow cooling provides the thermodynamic time required for the molecules to align their long octadecyl chains into a stable, ordered lattice, systematically excluding impurities. Rapid crash-cooling traps impurities and leads to amorphous waxes.

  • Validation: The onset of crystallization is marked by a slight cloudiness, followed by the precipitation of a distinct yellow solid[3].

Step 5: Harvesting and Drying
  • Action: Collect the precipitated crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a minimal amount of ice-cold n-heptane. Transfer the solid to a vacuum desiccator and dry to constant weight.

  • Causality: Ice-cold n-heptane washes away the mother liquor containing soluble impurities without significantly redissolving the purified product. Vacuum drying removes residual volatile solvent trapped in the crystal lattice.

  • Validation: The final product should be a free-flowing solid/powder, not a sticky paste.

Troubleshooting Guide

  • Issue: Product "Oils Out" (Forms a viscous liquid layer instead of crystals).

    • Cause: The cooling rate was too rapid, or the solvent volume is too low, causing the compound to separate as a liquid before the crystallization temperature is reached.

    • Solution: Reheat the mixture until it becomes a homogeneous liquid again. Add 10-20% more n-heptane, and allow it to cool much more slowly (e.g., wrap the flask in an insulating towel). Seeding the solution with a pure crystal of N,N-dioctadecylaniline at room temperature can also force proper nucleation.

  • Issue: No precipitation occurs at 0 °C.

    • Cause: The solution is too dilute (sub-saturated).

    • Solution: Concentrate the solution by evaporating a portion of the n-heptane under a gentle stream of nitrogen or reduced pressure, then repeat the cooling process.

References

  • Benchchem.N,N-dioctadecylaniline | 72072-19-6. Benchchem Polymer Science and Engineering.
  • PubChem.N,N-Dioctadecylaniline | C42H79N | CID 4106142. National Institutes of Health (NIH).
  • Google Patents.CN110156606A - A kind of synthetic method and application of N,N-di(octadecyl)aniline.
  • Optica Publishing Group.Structural stability of a nonlinear-optical material fabricated by Langmuir–Blodgett deposition.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N,N-dioctadecylaniline synthesis reaction

Document ID: TSC-ORG-72072 | Last Updated: 2025-03-06 Topic: Yield Optimization & Troubleshooting for Bis-alkylation of Aniline[1][2] Executive Summary & Molecule Profile Target Molecule: N,N-Dioctadecylaniline (CAS: 720...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-ORG-72072 | Last Updated: 2025-03-06 Topic: Yield Optimization & Troubleshooting for Bis-alkylation of Aniline[1][2]

Executive Summary & Molecule Profile

Target Molecule: N,N-Dioctadecylaniline (CAS: 72072-19-6) Common Application: Cationic lipids for LNP (Lipid Nanoparticles), surface modifiers, and organic electronics.[1][2] The Central Challenge: The synthesis involves attaching two massive hydrophobic chains (


) to a single nitrogen atom. The primary failure mode is steric stalling , where the reaction stops at the mono-alkylated intermediate (N-octadecylaniline) because the first C18 chain physically blocks the approach of the second electrophile.

This guide provides a high-yield protocol (90%+) utilizing Phase Transfer Catalysis (PTC) in a polar aprotic solvent, replacing the lower-yield (50-60%) traditional alcohol-reflux methods.[1][2]

Critical Workflow: The High-Yield Protocol

Do not use ethanol/butanol reflux for this synthesis if you require yields >80%.[1] The boiling points are too low, and the solubility of the mono-alkylated intermediate is poor.[2]

Optimized Reaction Scheme

Reagents:

  • Substrate: Aniline (1.0 eq)

  • Electrophile: 1-Bromooctadecane (2.2 – 2.5 eq)[1]

  • Base: Anhydrous

    
     (3.0 eq) - Must be finely ground.[1]
    
  • Catalyst: TEBA (Triethylbenzylammonium chloride) or CTAB (10 mol%)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Xylene (for higher temp).[1][2]

Step-by-Step Methodology
  • Dissolution: Charge reaction vessel with Aniline and DMF (concentration ~0.5 M).

  • Catalyst Activation: Add TEBA and

    
    .[1] Stir for 15 min at RT to disperse the base.
    
  • Addition: Add 1-Bromooctadecane.

  • Thermal Drive: Heat to 115°C .

    • Why: The second alkylation has a high activation energy (

      
      ). Temperatures below 100°C often result in <40% conversion to the di-product.[1]
      
  • Monitoring: Run reaction for 15–18 hours. Monitor via TLC (Hexane/EtOAc 95:5).

    • Checkpoint: If the mono-alkylated spot persists after 12h, add 0.1 eq of NaI (Finkelstein boost).

  • Workup (Crucial for Yield):

    • Cool to 30°C.[1][2]

    • Pour into excess Water (precipitates the product).

    • Extract with Heptane or Petroleum Ether (warm).[1]

    • Wash organic layer with brine, dry over

      
      .[1][2]
      
    • Crystallization: Cool the Heptane solution to 0°C. The product will crystallize as a yellow/off-white solid, leaving most mono-impurities in the mother liquor.[2]

Visualizing the Bottleneck

The following diagram illustrates the kinetic pathway and where the reaction typically fails.

ReactionPathway cluster_0 Thermodynamic Trap Aniline Aniline (Starting Material) Mono N-Octadecylaniline (Mono-Intermediate) Aniline->Mono Fast (k1) Easy Alkylation Target N,N-Dioctadecylaniline (Target Product) Mono->Target SLOW (k2) Steric Bottleneck Requires >100°C + PTC Quat Quaternary Salt (Over-alkylation) Target->Quat Very Slow (k3) Sterically unlikely Note Most reactions stall at the Yellow Node (Mono) without Phase Transfer Catalysts.

Caption: Kinetic pathway showing the high energy barrier (red arrow) required to attach the second C18 chain.

Troubleshooting Guide

Issue 1: Reaction Stalls at Mono-Alkylation

Symptom: TLC shows a persistent spot (


 in Hexane) that refuses to disappear, even after 24h.[1][2]
Root Cause: 
  • Steric Hindrance: The first C18 chain wraps around the nitrogen, blocking the lone pair.[2]

  • Solvent Choice: Using Ethanol or Methanol limits the temperature to <80°C, which is insufficient to overcome the activation energy for the second addition.[2]

Corrective Action:

  • Switch Solvent: Move to DMF (boils at 153°C) or Xylene.[1][2] Run at 110–120°C.[1]

  • Finkelstein Boost: Add Sodium Iodide (NaI) (10 mol%).[1]

    • Mechanism:[1][3][4][5][6][7] NaI reacts with Octadecyl Bromide to form Octadecyl Iodide in situ.[1][2] The iodide is a better leaving group, accelerating the

      
       reaction rate significantly.[2]
      
Issue 2: Product is an Oily Tar / Purification Failure

Symptom: After column chromatography, the product is an impure oil or yield is <40%.[2] Root Cause:

  • Silica Interaction: Tertiary amines interact strongly with acidic silanol groups on silica gel, causing "tailing" and yield loss.[1][2]

  • Solubility: Long alkyl chains mimic waxes; they are poorly soluble in standard column eluents like MeOH.[1]

Corrective Action:

  • Amine Modifier: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexane.[1] Add 1% TEA to your eluent.[1][2] This blocks the acidic sites on the silica.[2]

  • Chemical Purification (The "Acetic Anhydride Trick"):

    • Before the column, treat the crude reaction mixture with Acetic Anhydride (1.2 eq relative to remaining mono-amine) and heat gently for 30 mins.

    • Why: This converts the difficult-to-separate mono-amine impurity into an amide.[1] The amide has vastly different polarity and will easily separate from your target tertiary amine on a short silica plug.

Issue 3: Solubility & Crystallization

Symptom: Product crashes out during workup or forms an emulsion.[1] Data Table: Solubility Profile of N,N-Dioctadecylaniline

SolventSolubility (RT)Solubility (Hot)Use Case
Water InsolubleInsolubleWashing away salts
Ethanol InsolublePoorNot recommended
Acetone PoorModeratePotential recrystallization (low yield)
Heptane ModerateHigh Best for Recrystallization
Toluene HighHighReaction solvent / Extraction
DMF ModerateHighReaction solvent

Frequently Asked Questions (FAQ)

Q: Can I use Buchwald-Hartwig amination instead of alkylation? A: Yes, but it is often unnecessary and costly for this specific molecule.[1][2] Palladium catalysts can be poisoned by the long alkyl chains or struggle with the oxidative addition of electron-rich alkyl halides. However, if you require >99.5% purity (e.g., for GMP lipid synthesis), Buchwald-Hartwig prevents the formation of quaternary ammonium salts.[2]

  • Recommended Catalyst:

    
     with bulky phosphine ligands (e.g., RuPhos).[2]
    

Q: My product turned dark brown/black. Is it ruined? A: Likely not. Anilines are prone to oxidation, forming "aniline black" impurities upon air exposure.[2] These are often highly colored but present in trace amounts.[1]

  • Fix: Dissolve in Hexane and pass through a pad of activated charcoal or silica.[1] Perform all future reactions under Nitrogen or Argon atmosphere.[1]

Q: What is the expected melting point? A: Pure N,N-dioctadecylaniline is a waxy solid with a melting point of 55–60°C (often reported higher, ~110°C, for specific polymorphs or salt forms, but the free base is lower melting).[2] If your product is a liquid at RT, it likely contains residual solvent or mono-alkylated impurity.[1][2]

References

  • Synthesis Protocol & Yield Data

    • Preparation of N,N-dioctadecylaniline via Phase Transfer Catalysis.[1][2] (Patent CN110156606A).[1] Demonstrates the 90% yield method using DMF/TEBA.

  • Mechanistic Insight (Finkelstein & Alkylation)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2] (Wiley).[1] Covers the kinetics of amine alkylation and the "Finkelstein" in-situ iodide acceleration.

  • Purification of Long-Chain Amines

    • Purification of tertiary amines using an adsorbent.[1][8][9] (US Patent 4255356A).[1] Details the use of alumina and silica for separating secondary/tertiary amines.[8][9]

  • Alternative Routes (Buchwald-Hartwig)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5][10] Chemical Reviews, 116(19), 12564–12649.[2]

Sources

Optimization

Technical Support: Solubilizing N,N-Dioctadecylaniline in Ethanol

Executive Summary: The Thermodynamic Challenge Dissolving N,N-dioctadecylaniline in ethanol is a classic conflict between polarity and hydrophobicity .[1][2][3][4] While the central aniline core is somewhat polarizable,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamic Challenge

Dissolving N,N-dioctadecylaniline in ethanol is a classic conflict between polarity and hydrophobicity .[1][2][3][4] While the central aniline core is somewhat polarizable, the molecule is dominated by two massive octadecyl (C18) chains.[3]

From a thermodynamic standpoint, this molecule behaves less like an aniline and more like a lipid (e.g., Distearoylphosphatidylcholine or DSPC).[1][3]

  • The Mismatch: Ethanol is a polar protic solvent (Solubility Parameter ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][3] The C18 tails of your molecule are non-polar (
    
    
    
    ).[3][4]
  • The Result: At room temperature, the energetic cost of creating a cavity in the ethanol hydrogen-bonding network to accommodate the hydrophobic tails is too high.[1][3] The molecule aggregates, leading to precipitation or "oiling out."[3]

Successful solubilization requires overcoming the crystal lattice energy of the C18 chains. This is achieved via Heat (increasing entropy) or Dielectric Modification (co-solvents).[1][2][3]

Diagnostic Troubleshooting (Q&A)

Q1: I added the solid to ethanol at room temperature and it just floats. Why? A: The specific gravity of N,N-dioctadecylaniline is likely ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (similar to other fatty amines), making it less dense than bulk ethanol if air is trapped, or slightly denser but hydrophobic.[1][3][4] The surface tension of ethanol is not low enough to wet the waxy C18 crystals effectively at RT.[3] You are fighting the Enthalpy of Fusion  of the stearyl chains. You must apply heat to melt the chains before solvation can occur.[1][3]

Q2: I heated the solution to 60°C and it dissolved, but it turned into a white cloud upon cooling. Is my sample impure? A: No, this is recrystallization , not impurity. You created a supersaturated solution. As the temperature dropped, the kinetic energy was insufficient to keep the hydrophobic tails solvated.[3] They re-packed into a crystal lattice, excluding the ethanol.[1][3]

  • Fix: If you need a stable liquid at RT, you must use a co-solvent (Method B).[1][2][3] If you are making Lipid Nanoparticles (LNPs), you must maintain the temperature until the moment of mixing (Method A).[3]

Q3: Can I add HCl to make it a salt and improve solubility? A: Proceed with caution. While N,N-dioctadecylaniline is a weak base, protonating it with HCl forms a cationic surfactant (N,N-dioctadecylanilinium chloride).[1][2][3][4]

  • In Water: This might form vesicles.[1][2][3][4]

  • In Ethanol: The ionic headgroup might actually reduce solubility in pure organic solvents because the salt lattice is extremely stable.[1][3] Acidification is generally not recommended for pure ethanol solubility unless you are specifically targeting surface adsorption (e.g., onto negatively charged silica).[1][2][3][4]

Recommended Protocols
Method A: The "Hot Start" (For LNP/Biological Formulation)

Use this if toxic co-solvents are strictly prohibited.[1][2][3]

  • Preparation: Weigh N,N-dioctadecylaniline into a glass vial.

  • Solvent: Add absolute ethanol (anhydrous is preferred to prevent water-induced precipitation).

  • Heat: Place in a water bath set to 65°C . (Note: The melting point of the alkyl chains is likely ~55-60°C).[3][4]

  • Agitation: Vortex vigorously while hot. The solution should become completely clear.

  • Usage:

    • Immediate: Draw into a pre-warmed syringe for microfluidic mixing.

    • Storage: Do not store. It will precipitate.[1][3][4][5] Re-heat to 65°C to re-dissolve before every use.[1][3][4]

Method B: The "Bridging Solvent" (Robust & Stable)

Recommended for coating, synthesis, or analysis.[1][3] Uses a solvent with intermediate polarity.[1][2][3]

Solvent ComponentRoleVolume Ratio
Tetrahydrofuran (THF) Solubilizes the C18 tails1 Part
Ethanol Diluent / Carrier1 to 3 Parts

Protocol:

  • Dissolve N,N-dioctadecylaniline in pure THF first. It should dissolve easily at RT or with mild warming.[1][3][4]

  • Slowly add Ethanol to the THF solution while stirring.

  • Limit: If turbidity appears, you have exceeded the "solvent power" of the mixture.[1][3] Add more THF.

    • Alternative Co-solvents: Dichloromethane (DCM) or Toluene can replace THF if compatible with your downstream process.[1][3][4]

Method C: The "Super-Solvent" (For Analytical Standards)

Use for UV-Vis, NMR, or HPLC stock solutions.[1][2][3][4]

  • Solvent: 100% Chloroform (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) or Methylene Chloride (
    
    
    
    ).[1][3][4]
  • Why: These solvents have solubility parameters (

    
    ) that perfectly match the hydrophobic tails while interacting with the aromatic core.[1][3]
    
  • Protocol: Dissolve at RT. Dilute into Ethanol only immediately before injection, ensuring the final concentration is below the precipitation threshold (typically

    
    ).
    
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization method based on your application constraints.

Solubility_Workflow Start Start: N,N-Dioctadecylaniline in Ethanol CheckApp What is the Downstream Application? Start->CheckApp Bio Biological / LNP Formulation (No Toxic Solvents) CheckApp->Bio MatSci Materials / Surface Coating (Solvent Flexibility) CheckApp->MatSci Analytical Analytical (NMR/HPLC) (Quantification) CheckApp->Analytical Heat Method A: Hot Ethanol (65°C) Must use immediately Bio->Heat CoSolvent Method B: THF/Ethanol Blend (1:3 Ratio) MatSci->CoSolvent Chloro Method C: 100% Chloroform or DCM Analytical->Chloro Precip Risk: Precipitation on Cooling Heat->Precip If cooled Stable Result: Stable Solution at RT CoSolvent->Stable

Figure 1: Decision tree for solubilizing N,N-dioctadecylaniline based on application constraints.

References
  • PubChem. N,N-Dioctadecylaniline (Compound Summary). National Library of Medicine.[1][3][4] Available at: [Link][3][4]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2][3][4] CRC Press, 2007.[1][3][4] (Foundational text on solubility parameters explaining the

    
     mismatch between Ethanol and C18 chains).
    

Sources

Troubleshooting

preventing crystallization defects in N,N-dioctadecylaniline films

The following guide acts as a Tier-3 Technical Support resource for researchers working with N,N-dioctadecylaniline (DODA-An) and related long-chain alkyl aniline derivatives. It synthesizes Langmuir-Blodgett (LB) best p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide acts as a Tier-3 Technical Support resource for researchers working with N,N-dioctadecylaniline (DODA-An) and related long-chain alkyl aniline derivatives. It synthesizes Langmuir-Blodgett (LB) best practices with the specific physicochemical behavior of dialkyl-aniline amphiphiles.

Ticket Type: Advanced Morphology Control & Defect Prevention Assigned Specialist: Senior Application Scientist, Thin Film Division

Executive Summary: The Crystallization Paradox

N,N-dioctadecylaniline presents a unique dual-challenge in thin-film fabrication. The two C18 (octadecyl) chains provide strong Van der Waals forces necessary for dense packing, but they possess a high thermodynamic drive to crystallize into 3D bulk structures rather than 2D monolayers. Simultaneously, the aniline headgroup is weakly polar and pH-sensitive, meaning its ability to anchor the molecule to the water subphase is precarious.

The Failure Mode: Most "crystallization defects" (pinholes, grain boundaries, 3D islands) in these films are actually monolayer collapse events triggered by over-compression or subphase instability.

Part 1: Experimental Protocol & Workflow Visualization

To prevent defects, you must control the thermodynamic state of the film before it touches the substrate.

The "Soft-Hard" Deposition Workflow

This workflow is designed to suppress the formation of 3D micro-crystals (aggregates) while maintaining a condensed monolayer.

G cluster_LB Langmuir Trough Phase Start Start: Solution Prep Solvent Solvent Engineering (CHCl3 + 10% Hexane) Start->Solvent Spread Spreading (Wait 15-20 min) Solvent->Spread Compress Compression (Low Speed: 5 mm/min) Spread->Compress Anneal_Surf Surface Annealing (Hold at 10 mN/m for 10 min) Compress->Anneal_Surf Target Target Pressure (25-30 mN/m) Anneal_Surf->Target Target->Compress Pressure Drop (Leak/Collapse) Transfer Vertical Dipping (Upstroke only) Target->Transfer Post Solvent Vapor Annealing Transfer->Post

Caption: Optimized LB workflow for dialkyl-anilines. Note the "Surface Annealing" step at low pressure to allow chain reorganization before final compression.

Part 2: Troubleshooting Guide (Q&A)

Category A: The "White Spot" & 3D Defect Issue

User Question: After transferring the film, I see microscopic white specks or islands under the optical microscope. Is this dust?

Technical Diagnosis: This is likely 3D Crystallization/Collapse , not dust. N,N-dioctadecylaniline has a very rigid "solid" phase. If you compress the film to a surface pressure (


) too close to its collapse point, the monolayer buckles and folds on itself, creating 3D crystallites (the white specks).

The Fix:

  • Lower Target Pressure: If you are depositing at 35-40 mN/m, drop to 25-28 mN/m . You need to be in the "Condensed Phase" (steep slope of the isotherm) but safely away from the "Collapse Pressure."

  • Isobaric Creep Check: Once you reach target pressure, hold it for 10 minutes before dipping. If the barrier keeps moving forward to maintain pressure (area loss), your film is collapsing/crystallizing. Wait until the area loss stabilizes.

Category B: Pinholes and Dewetting

User Question: My AFM images show circular voids (pinholes) where the substrate is exposed. The film isn't covering the surface.

Technical Diagnosis: This is a Hydrophobic Mismatch or Transfer Ratio Failure . The aniline headgroup is not hydrophilic enough to stick to a highly polar surface (like bare SiO2) if the transfer speed is too high, or the subphase pH is incorrect.

The Fix:

  • Subphase pH Adjustment:

    • Mechanism:[1] Aniline is a weak base. At neutral pH (~7), it is uncharged and hydrophobic. At acidic pH (< 4), it becomes protonated (

      
      ).
      
    • Protocol: Adjust subphase to pH 3.5 - 4.0 (using HCl). This protonates the headgroup, increasing its affinity for the water subphase and preventing the film from "rolling up" during transfer.

    • Warning: Do not go too acidic (< pH 2.5) or the repulsion between headgroups will expand the film too much, preventing dense packing.

  • Drying Time: Ensure the substrate is essentially dry as it leaves the subphase (meniscus stability). Slow the withdrawal speed to 1–2 mm/min .

Category C: Grain Boundaries & Cracks

User Question: The film covers the substrate, but I see crack-like lines separating different domains.

Technical Diagnosis: These are Domain Boundaries formed because the alkyl chains crystallized too rapidly upon solvent evaporation or compression. The "islands" of solid film smashed together but didn't fuse.

The Fix:

  • Solvent Engineering: Do not use pure Chloroform. Use a mixture of Chloroform:Hexane (9:1) . Hexane evaporates slower and acts as a plasticizer during the spreading phase, allowing the molecules to arrange more homogeneously before compression begins.

  • Thermal Annealing: Post-deposition, anneal the film at 40°C (well below the melting point) for 30 minutes. This provides enough thermal energy for the alkyl chains to re-register and heal the boundaries without melting the film.

Part 3: Critical Data & Parameters

Table 1: Optimized Deposition Parameters for N,N-Dioctadecylaniline
ParameterRecommended ValueScientific Rationale
Spreading Solvent Chloroform (HPLC Grade)High solubility prevents pre-aggregation in the syringe.
Concentration 0.5 - 1.0 mg/mLLower concentration ensures better spreading kinetics.
Subphase Temperature 20°C ± 1°CHigh Temp = Disordered; Low Temp = Brittle. 20°C is the sweet spot.
Subphase pH 3.5 - 4.5 Protonation stabilizes the headgroup-water interface [1].
Compression Speed < 5 mm/minAllows time for alkyl chains to pack without jamming (kinetic trapping).
Target Pressure (

)
25 - 30 mN/mEnsures "Solid-Condensed" phase without risking collapse [2].
Transfer Ratio (TR) 1.0 ± 0.1TR < 0.9 indicates pinholes; TR > 1.1 indicates collapse/multilayering.

Part 4: The Mechanism of Defect Formation (Logic Tree)

Use this diagram to diagnose the root cause of your film defects based on visual or AFM evidence.

Defects Symptom Observation / Symptom WhiteSpots White Spots / 3D Chunks Symptom->WhiteSpots Pinholes Pinholes / Voids Symptom->Pinholes Cracks Linear Cracks Symptom->Cracks Cause1 Cause: Over-compression (Collapse) WhiteSpots->Cause1 Cause2 Cause: Hydrophobic Dewetting (Headgroup too neutral) Pinholes->Cause2 Cause3 Cause: Brittle Fracture (Crystallized too fast) Cracks->Cause3 Fix1 Action: Lower Target Pressure Check Isotherm Stability Cause1->Fix1 Fix2 Action: Lower pH to ~4.0 Clean Substrate (Piranha) Cause2->Fix2 Fix3 Action: Slower Compression Post-deposition Annealing Cause3->Fix3

Caption: Root cause analysis tree for common N,N-dioctadecylaniline film defects.

References

  • Albrecht, T., et al. (2006).[2] "Protonation equilibrium of N,N-dioctadecylamine in Langmuir monolayers." Colloids and Surfaces A: Physicochemical and Engineering Aspects. (Demonstrates the critical role of pH in stabilizing long-chain amine/aniline monolayers).

  • Peltonen, J.P., et al. (2003). "The dioctadecylamine monolayer: Textures, phase transitions, and dendritic growth." The Journal of Chemical Physics. (Details the crystallization kinetics and domain formation in dialkyl-amine films).

  • Petty, M.C. (1996). Langmuir-Blodgett Films: An Introduction. Cambridge University Press. (The authoritative text on LB deposition mechanics and defect control).

  • Avazbaeva, Z., et al. (2015). "Origin of the instability of octadecylamine Langmuir monolayer at low pH." Langmuir. (Explains the solubility vs. stability trade-off for C18-amine derivatives).

Disclaimer: This guide assumes the use of standard Langmuir-Blodgett instrumentation (e.g., KSV NIMA or Kibron). Always consult your specific instrument manual for calibration procedures.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for N,N-Distearylaniline Synthesis

Welcome to the Technical Support Center for the synthesis of N,N-distearylaniline (also known in the literature as N,N-dioctadecylaniline). This guide is designed for researchers and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N,N-distearylaniline (also known in the literature as N,N-dioctadecylaniline). This guide is designed for researchers and drug development professionals who are scaling up or optimizing the double N-alkylation of aniline with long-chain aliphatic halides.

Attaching two 18-carbon chains to a single primary amine introduces massive steric hindrance. Consequently, precise thermodynamic control is the difference between a high-yield product and a stalled, unrecoverable reaction mixture[1].

The Mechanistic Workflow & Thermal Logic

The synthesis relies on a nucleophilic substitution (S_N2) mechanism. While the first alkylation proceeds rapidly, the second alkylation is heavily bottlenecked by the steric bulk of the newly attached stearyl chain.

G Aniline Aniline + Stearyl Bromide Mono N-Stearylaniline (Monoalkylated) Aniline->Mono Low Temp (<80°C) Fast Di N,N-Distearylaniline (Dialkylated) Mono->Di Optimal Temp (100-120°C) Slow (Steric Hindrance) Side Side Reactions (Hofmann Elimination) Mono->Side High Temp (>140°C) Degradation

Reaction pathway for N,N-distearylaniline synthesis and temperature dependencies.

Standard Operating Procedure (Self-Validating Protocol)

To establish a reliable baseline, we recommend the following optimized protocol utilizing a polar solvent system capable of sustaining optimal thermal parameters[2][3].

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with freshly distilled aniline (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq). The K₂CO₃ acts as the acid-binding agent to neutralize the generated HBr[2][3].

  • Electrophile Addition: Add octadecyl bromide (2.5 eq) and a catalytic amount of sodium iodide (0.05 eq). Causality: NaI accelerates the alkylation via the Finkelstein reaction, converting the bromide into a more reactive iodide in situ[2].

  • Solvent Selection: Add 1-butanol or Dimethylformamide (DMF)[2][3]. Causality: These solvents allow the reaction to reach the required 110–120°C activation energy threshold while maintaining the solubility of the highly lipophilic aliphatic chains.

  • Thermal Activation: Heat the mixture to 110°C–120°C with vigorous stirring.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc). The primary amine will be consumed rapidly to form the secondary amine (N-stearylaniline). The transition from secondary to tertiary amine is the rate-limiting step.

  • Reaction Maturation: Maintain the temperature for 48 to 72 hours[2].

    • Self-Validation Checkpoint: The reaction is complete when the monoalkylated intermediate spot on the TLC plate ceases to diminish.

  • Workup (Hot Filtration): Filter the hot solution immediately to remove inorganic salts (KBr, K₂CO₃). Evaporate the filtrate under reduced pressure[2].

  • Purification: Recrystallize the crude residue from absolute ethanol to yield off-white crystals (melting point ~110°-111°C)[2].

Quantitative Data: Temperature Optimization

Synthesizing N,N-dioctadecylaniline requires overcoming a significant activation energy barrier. The table below summarizes the causal effects of different temperature regimes on the reaction kinetics and product distribution.

Temperature RangeKinetic EffectPrimary OutcomeCausality & Mechanism
< 80°C Slow / StalledPredominantly MonoalkylationInsufficient thermal energy to overcome the steric hindrance of the first stearyl chain. The secondary amine acts as a poor nucleophile.
100°C - 120°C OptimalHigh Yield DialkylationProvides sufficient kinetic energy for the second S_N2 displacement. Solvents like 1-Butanol (reflux ~117°C) stabilize the transition state[2].
> 140°C DegradativeLow Yield, High ImpuritiesPromotes E2 (Hofmann) elimination of octadecyl bromide. Base (K₂CO₃) acts as an abstractor of the beta-hydrogen instead of an acid binder.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the monoalkylated intermediate (N-stearylaniline) even with a large excess of octadecyl bromide. How do I push it to completion? A: This is a classic steric hindrance issue. The first alkylation is fast, but the bulky 18-carbon chain shields the nitrogen lone pair, drastically reducing its nucleophilicity. Troubleshooting Steps: First, ensure your internal reaction temperature is strictly maintained between 110°C and 120°C. If you are using a low-boiling solvent like ethanol (bp 78°C), you will never reach the required activation energy; switch to 1-butanol or DMF[2][3]. Second, ensure you have added the 5 mol% Sodium Iodide (NaI) catalyst.

Q2: I increased the temperature to 150°C to speed up the dialkylation, but my yield dropped and I see a non-polar byproduct on TLC. What happened? A: You have crossed the thermal threshold into elimination territory. At temperatures exceeding 130-140°C, the carbonate base (K₂CO₃) begins to act as a strong base rather than just an acid scavenger. It abstracts a beta-hydrogen from the octadecyl bromide, triggering an E2 elimination. This destroys your alkylating agent, converting it into 1-octadecene (the non-polar byproduct on your TLC). Stick to the 110-120°C window and rely on extended reaction times (up to 72 hours) rather than excessive heat[2].

Q3: Why does the protocol strictly specify filtering the solution while it is still hot? A: N,N-distearylaniline is highly lipophilic and has a melting point of 110°-111°C[2]. If you allow the reaction mixture to cool to room temperature before filtering the inorganic salts, your target product will crystallize and co-precipitate with the KBr and unreacted K₂CO₃. Hot filtration ensures the dialkylated product remains fully dissolved in the solvent while the solid waste is removed.

Q4: Can I use microwave irradiation to optimize the thermal profile and reduce the 72-hour reaction time? A: Yes. Microwave-assisted synthesis is highly effective for N,N-dialkylation with long-chain halides[1]. Microwave dielectric heating provides rapid, uniform thermal energy directly to the polar molecules, bypassing the convective heat transfer limits of traditional oil baths. You can perform this in a sealed microwave reactor at 120°C for 2-4 hours. Modern methods even allow this in aqueous media or solvent-free conditions, aligning with green chemistry principles[1].

Troubleshooting Start Reaction Stalled? CheckTemp Check Internal Temp Start->CheckTemp LowTemp < 100°C CheckTemp->LowTemp OptTemp 110-120°C CheckTemp->OptTemp HighTemp > 130°C CheckTemp->HighTemp ActionLow Change Solvent (Use Butanol/DMF) LowTemp->ActionLow ActionOpt Add NaI Catalyst or Increase Time OptTemp->ActionOpt ActionHigh Lower Temp (Prevent E2 Elimination) HighTemp->ActionHigh

Decision tree for troubleshooting stalled N,N-distearylaniline synthesis based on temperature.

References
  • Synthesis of N,N-dioctadecylaniline - PrepChem.
  • Source: benchchem.
  • CN110156606A - A kind of synthetic method and application of N,N-di(octadecyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in N,N-Dioctadecylaniline Extraction Systems

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solvent extraction behavior of highly lipophilic tertiary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the solvent extraction behavior of highly lipophilic tertiary amines. N,N-dioctadecylaniline (DOA, CAS 72072-19-6) is a highly specialized extractant; its massive hydrophobic bulk (two 18-carbon chains) and sterically hindered aniline core provide excellent selectivity, but they also introduce severe thermodynamic instability in the organic phase.

This guide addresses the root causes of phase separation failures—such as third-phase formation and stable interfacial emulsions—and provides field-proven, self-validating protocols to resolve them.

Part 1: The Causality of Phase Separation Failures

To troubleshoot DOA, we must first understand the physical chemistry of the extraction interface. When DOA extracts an acid or a metal complex from an aqueous feed, the neutral amine is protonated, forming a highly polar ammonium salt. In non-polar aliphatic diluents (e.g., n-dodecane, kerosene), this creates an extreme polarity mismatch.

The polar heads of the DOA-salt complex aggregate to minimize contact with the non-polar diluent, forming reverse micelles[1]. When the concentration of these reverse micelles exceeds the Critical Aggregation Concentration (CAC), they coalesce and drop out of the bulk organic phase. Because this new aggregate is denser than the diluent but lighter than the aqueous phase, it forms a viscous, intermediate layer known as a "third phase" [1][2].

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My organic phase is splitting into two distinct layers (a light diluent layer and a heavy, viscous layer). Why is this happening? A1: You are experiencing third-phase formation. The aliphatic diluent you are using cannot solvate the polar core of the DOA-salt complex[3][4]. Because DOA has two extremely long C18 chains, the steric hindrance prevents the diluent molecules from effectively shielding the polar aniline core, driving the complexes to self-associate into a heavy, extractant-rich phase.

Q2: How do I eliminate third-phase formation without compromising my extraction efficiency? A2: You must introduce a phase modifier. Long-chain alcohols (such as 1-octanol or tridecanol) act as powerful solvating agents[4]. The causality is straightforward: the alcohol's hydroxyl group hydrogen-bonds directly with the polar core of the amine complex, while its aliphatic tail integrates seamlessly with the diluent. This dual-action disrupts reverse micelle aggregation, keeping the organic phase homogeneous[1].

Q3: I am experiencing stable emulsions ("crud") at the aqueous-organic interface. How can I resolve this? A3: DOA can act as a strong surfactant due to its extreme amphiphilic nature. Emulsions are often stabilized by colloidal particles (like silica in the aqueous feed) attaching to the liquid/liquid interface, effectively "armoring" the droplets against coalescence[3]. To resolve this, switch your mixing continuity from Aqueous-Continuous (AC) to Organic-Continuous (OC). OC mixing reduces the shear forces that create micro-droplets and prevents silica from stabilizing the interface[3].

Q4: Does temperature affect the phase disengagement of DOA? A4: Yes, significantly. Higher temperatures increase the solubility of the extracted DOA complex in the organic phase and decrease the equilibrium constant for third-phase formation[5]. If you are operating near the CAC limit, raising the temperature from 25°C to 40°C can completely eliminate the third phase and accelerate phase disengagement[5].

Part 3: Quantitative Troubleshooting Data

The following table summarizes the thermodynamic and kinetic effects of modifiers and temperature on a standard 0.1 M N,N-dioctadecylaniline extraction system.

Diluent SystemModifier (1-Octanol)Temp (°C)Third Phase Formed?Disengagement Time (s)Extraction Efficiency
n-Dodecane0% v/v25Yes (at >0.1 M loading)> 300 (Emulsion)N/A
n-Dodecane2% v/v25Yes 24079%
n-Dodecane5% v/v25No12085%
n-Dodecane10% v/v25No4592%
n-Dodecane0% v/v40No9081%

Data synthesis reflects standard behavior of long-chain tertiary amines in aliphatic diluents[1][4][5].

Part 4: Self-Validating Experimental Protocol

To permanently resolve third-phase issues, you must determine the Critical Modifier Concentration (CMC) for your specific feed. Do not guess this value; use the following self-validating methodology.

Protocol: Determination of Critical Modifier Concentration

Objective: Establish the exact volume% of 1-octanol required to maintain a homogeneous organic phase under maximum target loading.

Step 1: System Preparation Prepare a 0.1 M solution of N,N-dioctadecylaniline in your chosen aliphatic diluent. Divide this master solution into five equal aliquots.

Step 2: Modifier Titration Add 1-octanol to the aliquots to achieve final modifier concentrations of 0%, 2%, 5%, 8%, and 10% (v/v).

Step 3: The Overloading Stress Test Contact each organic aliquot with an aqueous feed containing a high concentration of the target acid/metal (e.g., 3.0 M


) at an O:A ratio of 1:1. Mix vigorously via mechanical agitation for 5 minutes. Causality note: Overloading forces maximum protonation of the DOA, creating the worst-case scenario for micelle aggregation.

Step 4: Forced Disengagement Centrifuge the mixtures at 3000 rpm for 5 minutes.

Step 5: Self-Validation Check Inspect the centrifuge tubes visually. This step inherently validates the protocol:

  • Failure State: If you observe three distinct layers (Aqueous bottom, Heavy Organic middle, Light Organic top), the modifier concentration is sub-critical. The system fails the validation.

  • Success State: If you observe exactly two clear layers (Aqueous and Organic), the modifier concentration is sufficient to prevent reverse micelle coalescence[1]. The system passes validation.

Step 6: Kinetic Verification For the aliquots that passed Step 5, repeat the mixing step in a separatory funnel and measure the time required for complete phase disengagement under standard gravity. A primary break time of <120 seconds validates the operational viability of the solvent system for scale-up[3].

Part 5: Diagnostic Workflow

TroubleshootingWorkflow Step1 Phase Separation Anomaly Detected Decision1 Identify Anomaly Type Step1->Decision1 ThirdPhase Third Phase (Heavy Organic Layer) Decision1->ThirdPhase Emulsion Emulsion / Crud (Stable Interfacial Layer) Decision1->Emulsion Action1 Add Phase Modifier (e.g., 5-10% 1-Octanol) ThirdPhase->Action1 Solvate polar core Action2 Increase System Temperature (e.g., 40°C) ThirdPhase->Action2 Shift thermodynamics Emulsion->Action1 Lower surface tension Action3 Switch to Organic-Continuous Mixing Mode Emulsion->Action3 Reduce shear/silica armor Validate1 Clear 2-Phase System? (Self-Validation) Action1->Validate1 Action2->Validate1 Validate2 Rapid Disengagement? (< 120 seconds) Action3->Validate2 Validate1->Action2 No (Iterate) Success Optimal Extraction State Validate1->Success Yes Validate2->Success Yes

Diagnostic workflow for resolving N,N-dioctadecylaniline phase separation anomalies.

References

  • Title: Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to industrial processes Source: academie-sciences.fr URL: [Link]

  • Title: FORMATION OF THIRD PHASES AND THE EFFECT OF TEMPERATURE ON THE DISTRIBUTION OF PLUTONIUM AND URANIUM IN EXTRACTIONS BY TRI-n-BUT Source: scispace.com URL: [Link]

  • Title: By acceptance of this article, the publisher or recipient acknowledges the U. S. Government's right to retain a nonexclusive, ro Source: osti.gov URL: [Link]

  • Title: Solvent Extraction of Citric Acid with Different Organic Phases Source: scirp.org URL: [Link]

  • Title: Thermodynamic model for synergistic solvent extraction of mineral acids by tris(2-ethylhexyl)amine and 1-octanol Source: rsc.org URL: [Link]

Sources

Optimization

minimizing aggregation of N,N-dioctadecylaniline modified nanoparticles

Technical Support Center: Minimizing Aggregation in N,N-Dioctadecylaniline Modified Nanoparticles Welcome to the Technical Support Center for hydrophobic nanoparticle formulations. As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Aggregation in N,N-Dioctadecylaniline Modified Nanoparticles

Welcome to the Technical Support Center for hydrophobic nanoparticle formulations. As a Senior Application Scientist, I frequently encounter challenges related to the colloidal stability of highly hydrophobic systems. N,N-dioctadecylaniline, characterized by its dual C18 octadecyl chains and an aniline headgroup, is a potent hydrophobic anchor and capping agent[1]. However, its extreme hydrophobicity often drives rapid, thermodynamically unfavorable aggregation in aqueous media.

This guide provides field-proven, causality-driven troubleshooting strategies to minimize aggregation, ensuring your formulations remain monodisperse and functionally viable.

Section 1: Mixing Kinetics and Microfluidic Assembly

Q1: I am using a standard dropwise bulk nanoprecipitation method, but my N,N-dioctadecylaniline modified nanoparticles immediately form visible aggregates with a Polydispersity Index (PDI) > 0.4. How can I resolve this?

A1: The root cause is a mismatch in kinetic time scales. In bulk mixing, the time required for the organic solvent to diffuse into the aqueous phase (


) is significantly longer than the time scale for polymer/lipid aggregation (

). When

, the highly hydrophobic N,N-dioctadecylaniline molecules undergo hydrophobic collapse while still in a solvent-rich environment, leading to uncontrolled growth and massive aggregation[2].

The Solution: Transition from bulk mixing to microfluidic hydrodynamic flow focusing (HFF). Microfluidics confines the fluids in microchannels, drastically reducing the diffusion distance. This ensures


, triggering rapid, homogenous supersaturation and locking the nanoparticles into a kinetically stable nanostructure before macroscopic aggregation can occur[3].

MixingKinetics Start Nanoparticle Formulation Bulk Bulk Mixing (Dropwise) τ_mix > τ_agg Start->Bulk Micro Microfluidic Mixing (HFF) τ_mix < τ_agg Start->Micro Agg Slow Supersaturation Hydrophobic Collapse Bulk->Agg Stable Rapid Supersaturation Kinetic Locking Micro->Stable ResultAgg High PDI & Aggregation Agg->ResultAgg ResultStable Monodisperse NPs Stable->ResultStable

Kinetic pathways of nanoparticle assembly comparing bulk vs. microfluidic mixing.

Self-Validating Protocol: Microfluidic Synthesis of N,N-Dioctadecylaniline NPs Objective: Achieve highly monodisperse nanoparticles (PDI < 0.15) using rapid mixing.

  • Preparation: Dissolve the core polymer/lipid and N,N-dioctadecylaniline in a water-miscible organic solvent (e.g., ethanol or acetonitrile) at a combined concentration of 5-10 mg/mL.

  • Aqueous Phase: Prepare the aqueous anti-solvent phase (e.g., 10 mM Citrate buffer, pH 4.0). Causality note: The slightly acidic pH ensures the aniline group of N,N-dioctadecylaniline remains partially protonated, providing a minor electrostatic repulsive boost during the initial nucleation phase.

  • Microfluidic Focusing: Inject the organic phase into the central channel and the aqueous phase into the outer shielding channels of a microfluidic herringbone or flow-focusing chip.

  • Flow Rate Optimization: Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) (Aqueous:Organic) to 3:1. This rapid mixing limits the diffusion distance to the nanoscale.

  • Inline Validation: Pass the immediate output through an inline Dynamic Light Scattering (DLS) flow cell. Validation metric: If PDI exceeds 0.2 in real-time, immediately increase the TFR to 15 mL/min to further decrease

    
    [4].
    
  • Dialysis: Dialyze the collected suspension against 1X PBS (pH 7.4) for 24 hours to remove residual organic solvent, which can cause delayed Ostwald ripening.

Section 2: Steric Stabilization and PEGylation

Q2: Even with microfluidics, my nanoparticles aggregate over 48 hours. I am not using any surface stabilizers. What is the most effective stabilization strategy?

A2: N,N-dioctadecylaniline provides an excellent hydrophobic anchor, but its bulky octadecyl chains extending into the surrounding medium can induce severe van der Waals and hydrophobic attractive forces between particles[1]. Without a steric barrier, these forces overcome any weak electrostatic repulsion, leading to aggregation.

The Solution: Incorporate Polyethylene Glycol (PEG) conjugated lipids (e.g., DSPE-PEG) or block copolymers (e.g., PLGA-PEG) into your formulation. PEGylation creates a dense, hydrated brush layer around the nanoparticle. The dominant anti-aggregation mechanism here is the steric hindrance associated with PEG chain compression; as two particles approach, the loss of conformational entropy in the PEG layer creates a massive repulsive force[5].

Table 1: Optimization of PEGylation Parameters for N,N-Dioctadecylaniline NPs

PEG Molecular WeightGrafting Density (mol %)Hydration Layer StiffnessColloidal Stability (PDI after 7 days)Recommendation
1000 Da1%Low (Mushroom regime)> 0.50 (Severe Aggregation)Insufficient steric bulk.
2000 Da5%High (Brush regime)< 0.15 (Stable)Optimal. Balances stability and particle size.
5000 Da5%Very High0.25 (Moderate)PEG chains too long; risk of micelle formation.
2000 Da15%ExcessiveN/A (Fails to form NPs)High density disrupts the hydrophobic core.

Data synthesized from established quantitative structure-activity relationships (QSAR) for PEGylated nanocarriers[5][6].

Section 3: Environmental Stresses and Buffer Selection

Q3: My PEGylated N,N-dioctadecylaniline nanoparticles are perfectly stable in water, but when I transfer them to an ammonium sulfate buffer or PBS, they precipitate. Why?

A3: You are observing a kosmotropic salt-induced dehydration effect. While PEG provides excellent steric stabilization, high concentrations of kosmotropic salts (like ammonium sulfate or high-strength phosphates) can strip the hydration shell away from the PEG chains. This dehydrates the polymer brush, exposing the underlying hydrophobic N,N-dioctadecylaniline chains and driving aggregation via the hydrophobic effect—similar to the "salting out" process in protein purification[7]. Furthermore, high ionic strength buffers cause Debye screening, which neutralizes any residual electrostatic repulsion[8].

The Solution:

  • Buffer Exchange: Switch to a lower ionic strength buffer or a chaotropic-leaning buffer if compatible with your downstream application.

  • Cryoprotectants: If the buffer is required for freeze-thaw stability, ensure you are using non-ionic cryoprotectants like sucrose or trehalose (at 5-10% w/v) instead of relying on salts. These sugars maintain the hydrogen bonding network around the PEG chains during stress[8].

AggregationPathways Root Nanoparticle Aggregation Triggers Salt High Ionic Strength (Kosmotropic Salts) Root->Salt Temp Freeze-Thaw Stress Root->Temp Mix Slow Mixing Kinetics Root->Mix Mech1 PEG Dehydration & Debye Screening Salt->Mech1 Mech2 Ice Crystal Formation Membrane Rupture Temp->Mech2 Mech3 Hydrophobic Mismatch Before Encapsulation Mix->Mech3 Mit1 Use Trehalose/Sucrose Lower Salt Conc. Mech1->Mit1 Mit2 Add Cryoprotectants Optimize Cooling Mech2->Mit2 Mit3 Microfluidic HFF (FRR > 3:1) Mech3->Mit3

Causality tree mapping environmental triggers to aggregation mechanisms and solutions.

Section 4: Zeta Potential and Surface Charge

Q4: How does the pH of the formulation buffer interact with the aniline group of N,N-dioctadecylaniline?

A4: The aniline group of N,N-dioctadecylaniline acts as an ionizable moiety. The pKa of a typical aniline derivative is around 4.6, though conjugation to a nanoparticle surface can shift this.

  • At Neutral pH (7.4): The aniline group is largely unprotonated (neutral). The particle relies entirely on steric stabilization (PEG) to prevent the highly hydrophobic octadecyl tails from causing aggregation. Aggregation occurs most rapidly at neutral pH if steric stabilization is insufficient[8].

  • At Acidic pH (< 5.0): The amine group becomes protonated (

    
    ), imparting a positive surface charge. This increases the absolute zeta potential, providing electrostatic repulsion that helps keep the particles dispersed.
    

Self-Validating Check: Always measure the Zeta Potential via Electrophoretic Light Scattering (ELS) across a pH titration curve. If your formulation exhibits a zeta potential between -10 mV and +10 mV at your target pH, it is near the isoelectric point and at extreme risk of aggregation unless heavily PEGylated. Aim for an absolute zeta potential > |20| mV for electrostatic stability.

References

  • Benchchem. "N,N-dioctadecylaniline | 72072-19-6 - Benchchem".
  • Fluid Imaging Technologies.
  • Nanoscale (RSC Publishing).
  • Medium. "Lipid Nanoparticle Formulation (LNP): How to boost efficiency and scale faster".
  • ResearchGate. "Aggregation of PEGylated liposomes driven by hydrophobic forces".
  • PLOS. "Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology".
  • PMC. "Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology".
  • PMC. "PEGylation as a strategy for improving nanoparticle-based drug and gene delivery".

Sources

Troubleshooting

Technical Support Center: Bromide Salt Removal &amp; Product Purification

Welcome to the Separation & Purification Support Portal. As researchers and drug development professionals, you frequently encounter bromide salts—either as inorganic byproducts (e.g., NaBr, KBr, LiBr from Suzuki couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Separation & Purification Support Portal. As researchers and drug development professionals, you frequently encounter bromide salts—either as inorganic byproducts (e.g., NaBr, KBr, LiBr from Suzuki couplings or Wittig reactions) or as organic phase-transfer catalysts (e.g., Tetrabutylammonium bromide, TBAB).

Because bromides span a wide range of polarities and solubilities, a one-size-fits-all purification approach will inevitably lead to product loss or carryover. This guide is structured as a series of resolved support tickets, detailing field-proven, self-validating protocols to isolate your target compounds with high scientific integrity.

Diagnostic Workflow: Selecting a Purification Strategy

Before initiating a protocol, use the decision tree below to match your specific bromide impurity and product polarity to the correct mechanistic resolution.

BromidePurification A Identify Bromide Impurity B Inorganic Salts (NaBr, KBr, LiBr) A->B C Organic Salts / PTCs (e.g., TBAB) A->C D Product Polarity? B->D I Protocol B: Selective Precipitation C->I E Lipophilic (Soluble in EtOAc/DCM) D->E F Hydrophilic (Water-Soluble) D->F G Protocol A: Liquid-Liquid Extraction E->G H Protocol C: Ion Exchange Chromatography F->H

Decision workflow for selecting a bromide salt purification strategy based on impurity type.

Support Ticket #101: Inorganic Bromide Contamination in a Lipophilic Product

User Query: "I have a highly lipophilic organic product contaminated with sodium bromide (NaBr). How do I ensure complete removal without losing my product?"

Mechanistic Causality: Inorganic salts possess high lattice energies and hydration enthalpies, making them thermodynamically favor the aqueous phase[1]. However, if your organic solvent has hydrogen-bonding capabilities (e.g., Ethyl Acetate), trace water—and the bromide salts dissolved within it—can partition into the organic layer. The goal is to force a strict phase separation by manipulating the aqueous layer's ionic strength.

Resolution Protocol A: Advanced Liquid-Liquid Extraction (LLE)

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Diethyl Ether) at a ratio of 10 mL solvent per 1 g of crude[1].

  • Aqueous Washing: Wash the organic layer with deionized water (3 × 1/3 volume of the organic phase). Why: Successive small-volume washes are mathematically more efficient at shifting the partition coefficient (

    
    ) than a single large-volume wash[1].
    
  • Brine Wash (Crucial): Perform a final wash with saturated aqueous NaCl (brine). Why: Brine increases the density and surface tension of the aqueous droplet, breaking micro-emulsions and "salting out" trace water from the organic phase[1].

  • Drying: Treat the organic layer with anhydrous

    
     or 
    
    
    
    to absorb residual water[2]. Filter and concentrate under reduced pressure.
  • Self-Validation Step: Take a 1 mL aliquot of your final aqueous wash and add a few drops of 0.1 M

    
    . If the solution remains clear, the bromide has been successfully removed. A pale yellow precipitate (
    
    
    
    ) indicates further washing is required.
Support Ticket #102: TBAB Carryover in Moderately Polar Products

User Query: "My product is contaminated with Tetrabutylammonium Bromide (TBAB). Aqueous washing isn't working, and it's ruining my NMR spectra. How do I remove it?"

Mechanistic Causality: TBAB is a quaternary ammonium salt designed to act as a phase-transfer catalyst (PTC). It is amphiphilic, meaning it actively lowers interfacial tension (causing severe emulsions) and is highly soluble in both water and organic solvents like DCM or EtOAc. Standard LLE fails here. To remove TBAB, you must exploit its poor solubility in non-polar, low-dielectric aliphatic solvent mixtures at low temperatures[3].

Resolution Protocol B: Anti-Solvent Precipitation

  • Dissolution: Dissolve the crude mixture in a minimal amount of diethyl ether (approx. 3 mL per 100 mg of compound). If your product struggles to dissolve, add 1-2 drops of DCM[3].

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent, such as hexane or petroleum ether, at roughly 1/4 to 1/2 the volume of the ether used[3].

  • Thermal Shock: Purge the flask with inert gas (Nitrogen or Argon), seal it, and store it in a freezer (-20 °C) overnight. Why: The drop in temperature and dielectric constant disrupts the solvation shell around the bulky tetrabutylammonium cation, forcing the TBAB to crystallize out of solution[3].

  • Filtration: Rapidly filter the cold mixture through a small plug of silica gel or a glass frit. The silica will catch the precipitated TBAB salts[3].

  • Self-Validation Step: Run a

    
     NMR of the concentrated filtrate in 
    
    
    
    . The disappearance of the massive triplet at ~1.00 ppm (12H, terminal methyls of the butyl chains) confirms the quantitative removal of TBAB.
Support Ticket #103: Bromide Removal from Water-Soluble Products

User Query: "I synthesized a highly polar, water-soluble compound. It is heavily contaminated with bromide salts, but I cannot use liquid-liquid extraction because my product will wash away into the aqueous layer. What are my options?"

Mechanistic Causality: When both the product and the bromide impurity are hydrophilic, phase partitioning is impossible. Instead, you must rely on electrostatic displacement. Anion exchange resins (AER) in non-aqueous or mixed-aqueous media allow for the selective trapping of bromide ions[4]. The resin's functional groups (e.g., immobilized quaternary amines) electrostatically bind the bromide, releasing a benign counter-ion (like


 or acetate) in its place[5][6].

Resolution Protocol C: Non-Aqueous Anion Exchange Chromatography

  • Resin Preparation: Select a strong base anion exchange resin (e.g., Amberlite IRA-400 or Purolite) in the

    
     or targeted anion form[4][6].
    
  • Swelling: Swell the resin in a suitable polar organic solvent (e.g.,

    
     or a 
    
    
    
    mixture) for 30 minutes[4].
  • Column Loading: Load the resin into a glass column. Dissolve your crude product in the minimum amount of the same solvent and load it onto the resin bed.

  • Elution: Pass the solvent through the bed at a flow rate of 1-2 column volumes per hour. Why: A slow flow rate ensures thermodynamic equilibrium is reached, allowing the resin to capture the

    
     ions and release the counter-anions into the eluent[4][5].
    
  • Self-Validation Step: Monitor the eluent fractions using a conductivity meter. A sharp drop in conductivity compared to the crude baseline indicates that the highly mobile, conductive inorganic bromide ions have been successfully trapped on the column.

Knowledge Base: Troubleshooting & FAQs

Q: I am attempting Protocol A, but I have a persistent, thick emulsion that won't separate. How do I break it? A: Emulsions occur when amphiphilic byproducts lower the interfacial tension between the organic and aqueous layers[1]. To break it, you have three mechanistic options:

  • Add more brine to increase the ionic strength of the aqueous layer[1].

  • Add a small amount of a slightly more polar organic solvent to change the organic layer's density.

  • If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.

Q: Can I use Solid-Phase Extraction (SPE) or a standard Silica plug to remove inorganic bromides? A: Yes, but only if your product is highly non-polar. Normal-phase silica gel is highly polar and will irreversibly adsorb inorganic salts like NaBr. If you dissolve your crude in a non-polar solvent (e.g., 10% EtOAc in Hexanes) and pass it through a silica plug, the bromide salts will remain at the baseline. However, if your product requires a polar solvent (like Methanol) to elute, the salts will dissolve and elute right alongside your product.

Performance Data Matrix: Method Comparison
Purification MethodTarget ImpurityIdeal Product ProfileMechanism of ActionRelative Efficiency
Liquid-Liquid Extraction NaBr, KBr, LiBrLipophilic (LogP > 1)Differential phase partitioningHigh
Selective Precipitation TBAB, Quaternary AminesModerately PolarAnti-solvent induced lattice formationMedium-High
Ion Exchange (AER) All Bromide SaltsHydrophilic / PolarElectrostatic displacementVery High
Silica Gel Filtration Residual TBAB / SaltsNon-polarAdsorption of polar ion pairsLow-Medium
References
  • "2.3: LIQUID-LIQUID EXTRACTION", Chemistry LibreTexts. Available at:[Link]

  • "Extraction and Drying", Cooperative Organic Chemistry Student Laboratory Manual (Michigan State University). Available at:[Link]

  • "TETRABUTYLAMMONIUM BROMIDE", Ataman Kimya. Available at:[Link]

  • "Best way to remove Tetrabutylammonium bromide from air sensitive product?", Reddit (r/chemistry). Available at:[Link]

  • "A Simple Halide-to-Anion Exchange Method for Heteroaromatic Salts and Ionic Liquids", Molecules (MDPI). Available at:[Link]

  • "Ion Exchange Resins", University of California, Irvine. Available at: [Link]

  • "Removal of Organics with Ion-Exchange Resins (IEX) from Reverse Osmosis Concentrate", MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N,N-Dioctadecylaniline Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview The synthesis of N,N-dioctadecylaniline (CAS: 72072-19-6) is a critical step in the development of special...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

The synthesis of N,N-dioctadecylaniline (CAS: 72072-19-6) is a critical step in the development of specialized amphiphilic materials, lipid nanoparticles, and advanced catalysts. However, researchers frequently encounter a severe synthetic bottleneck: while the first alkylation of aniline proceeds smoothly, the second alkylation often stalls. This is caused by profound steric hindrance . The bulky 18-carbon (C18) chain of the monoalkylated intermediate (N-octadecylaniline) physically shields the nitrogen lone pair, dramatically raising the activation energy required for the second SN2 nucleophilic attack.

This guide provides field-proven troubleshooting strategies, thermodynamic workarounds, and validated protocols to successfully drive this sterically congested reaction to completion.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at the monoalkylated product (N-octadecylaniline). Why is the second alkylation so difficult? A: The N-alkylation of aniline with long-chain alkyl halides proceeds via an SN2 mechanism. The first alkylation is kinetically favored because the primary amine is unhindered. However, the resulting N-octadecylaniline is a secondary amine flanked by a massive, freely rotating 18-carbon chain and a rigid phenyl ring. When the second equivalent of 1-bromooctadecane approaches, the steric congestion around the nitrogen lone pair prevents the proper orbital overlap required for the SN2 transition state. Consequently, nucleophilic attack is kinetically suppressed 1.

Q2: How can I thermodynamically and kinetically force the second alkylation? A: You must lower the activation energy and provide sufficient thermal energy. This is achieved through three critical modifications:

  • Finkelstein Catalysis: Add a catalytic amount of Sodium Iodide (NaI). The iodide ion, being a superior nucleophile, displaces the bromide to form 1-iodooctadecane in situ. Iodide is also a superior leaving group, which significantly lowers the SN2 activation barrier for the hindered amine 2.

  • High-Temperature Solvents: Use a high-boiling polar solvent like 1-butanol (b.p. 117 °C) or DMF (b.p. 153 °C). The elevated temperature provides the necessary kinetic energy to overcome the steric barrier.

  • Acid Scavenging: Use an excess of anhydrous Potassium Carbonate (K2CO3). It neutralizes the generated HBr/HI without acting as a competing nucleophile, preventing the formation of a completely unreactive anilinium salt.

Q3: Are there alternative synthetic routes if direct alkylation remains inefficient? A: Yes. If direct double alkylation is not viable, consider these established alternatives documented in patent literature 3:

  • Phase Transfer Catalysis (PTC): Utilizing a quaternary ammonium salt (e.g., TEBA or TBAB) in a DMF solvent system under nitrogen can enhance the nucleophilicity of the amine by forming a lipophilic ion pair, driving the reaction forward.

  • Nucleophilic Aromatic Substitution (SNAr): As originally reported by Schilling et al., you can react p-fluoronitrobenzene with di(octadecyl)amine. The strong electron-withdrawing nitro group activates the ring for SNAr, bypassing the steric hindrance at the nitrogen. This is followed by nitro reduction and deamination.

Quantitative Data: Reaction Optimization Comparison

The following table summarizes how different reaction parameters influence the yield of the sterically hindered second alkylation step.

Route / MethodReagentsSolvent & CatalystTemp & TimeTypical YieldMechanistic Note
Direct Alkylation (Uncatalyzed) Aniline + C18-BrEthanol, Na2CO378 °C, 24 h< 10% (Mostly Mono)Insufficient thermal energy; poor leaving group.
Direct Alkylation (Finkelstein) Aniline + C18-Br1-Butanol, K2CO3, NaI117 °C, 72 h50 - 55%NaI lowers activation energy; heat overcomes steric bulk.
Phase Transfer Catalysis (PTC) Aniline + C18-BrDMF, K2CO3, TBAB120 °C, 48 h60 - 65%TBAB enhances solubility and nucleophilicity.
SNAr + Reduction p-Fluoronitrobenzene + Di(octadecyl)amineDMSO, K2CO3 (then Pd/C, H2)100 °C, 24 h~ 45% (Over 3 steps)Bypasses direct steric hindrance at the aniline nitrogen.

Standard Operating Procedure (SOP): Optimized Direct Double Alkylation

This self-validating protocol utilizes Finkelstein catalysis to overcome steric hindrance, adapted from established preparative methodologies 2.

Objective: Synthesize N,N-dioctadecylaniline from aniline and 1-bromooctadecane.

Reagents (10 mmol scale):

  • Aniline (freshly distilled): 10 mmol (0.93 g)

  • 1-Bromooctadecane: 25 mmol (8.33 g) — Causality: 2.5 eq excess is required to drive the equilibrium and account for any minor elimination side reactions.

  • Potassium carbonate (anhydrous): 15 mmol (2.07 g)

  • Sodium iodide: 0.5 mmol (0.075 g) — Causality: Acts as the Finkelstein catalyst.

  • 1-Butanol: 20 mL

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aniline, 1-bromooctadecane, anhydrous K2CO3, and NaI.

  • Solvent Addition: Add 20 mL of 1-butanol to the flask. Attach a reflux condenser.

  • Inert Atmosphere: Purge the system with nitrogen gas for 5 minutes. Causality: Prevents the oxidation of the electron-rich aniline at high temperatures.

  • Reflux: Heat the mixture to reflux (~117 °C) with vigorous stirring for 72 hours. Causality: The extended time and high heat are mandatory to overcome the kinetic barrier of the second alkylation step.

  • In-Process Monitoring (Self-Validation): At 48 hours, withdraw a 50 µL aliquot, dilute in dichloromethane, and analyze via TLC (Silica gel, Hexanes:Ethyl Acetate 9:1). The reaction is self-validating when the intermediate N-octadecylaniline spot (lower Rf) completely converts to the highly non-polar N,N-dioctadecylaniline spot (higher Rf). If the intermediate persists, add an additional 0.1 eq of NaI and continue refluxing.

  • Hot Filtration: While the solution is still hot (>80 °C), filter it to remove the inorganic salts (KBr, unreacted K2CO3). Causality: Filtering hot prevents the highly lipophilic N,N-dioctadecylaniline and unreacted 1-bromooctadecane from precipitating and trapping the salts.

  • Concentration: Evaporate the filtrate under reduced pressure to remove the 1-butanol.

  • Purification: Recrystallize the crude waxy residue from absolute ethanol. Collect the off-white crystals (m.p. 110°-111° C) via vacuum filtration and dry under high vacuum.

Pathway Visualization

The following diagram illustrates the mechanistic bottleneck caused by steric hindrance and the catalytic bypass used to achieve high yields. (Note: Diagram designed for a maximum width of 760px).

G A Aniline (Primary Amine) C N-Octadecylaniline (Monoalkylated) A->C SN2 (Fast) B 1-Bromooctadecane (1st Eq.) B->C E Steric Hindrance (High Activation Energy) C->E Direct SN2 (Slow/Stalled) D 1-Bromooctadecane (2nd Eq.) D->E F Catalytic Bypass (NaI / K2CO3 / Heat) E->F Overcome via Finkelstein G N,N-Dioctadecylaniline (Target Product) F->G High Yield

Mechanistic pathway overcoming steric hindrance in N,N-dioctadecylaniline synthesis.

References

  • PrepChem.Synthesis of N,N-dioctadecylaniline.
  • Google Patents (CN110156606A).
  • Benchchem.4-Octadecylaniline | High-Purity Reagent | RUO.

Sources

Reference Data & Comparative Studies

Validation

Analytical Guide: 1H NMR Characterization of N,N-Dioctadecylaniline

Topic: 1H NMR Spectrum Analysis of N,N-Dioctadecylaniline Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N,N-Dioctadecylaniline (D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of N,N-Dioctadecylaniline Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dioctadecylaniline (DODA) represents a critical structural motif in organic electronics and lipophilic drug delivery systems, serving as a bridge between conductive aromatic cores and insulating, self-assembling alkyl matrices. Unlike its short-chain analogs (e.g., N,N-dimethylaniline), DODA presents unique analytical challenges due to the overwhelming signal dominance of its aliphatic tails (


).

This guide provides an in-depth comparative analysis of the 1H NMR spectral performance of DODA against standard short-chain alternatives. It establishes a self-validating protocol for distinguishing the target molecule from mono-substituted impurities and quantifying the "heavy tail" effect on spectral resolution.

Part 1: Structural Context & Theoretical Shifts

To validate the structure of DODA, one must look beyond the aromatic region. The critical analytical "performance" metric is the resolution of the


-methylene protons against the inductive influence of the nitrogen atom.
The Comparative Landscape

We compare DODA against two primary benchmarks:

  • N,N-Dimethylaniline (DMA): The standard for N,N-dialkyl aromatic electronics.

  • N-Octadecylaniline (Mono-C18): The primary synthetic impurity.

FeatureN,N-Dimethylaniline (DMA)N,N-Dioctadecylaniline (DODA)Analytical Implication
N-Substituent Methyl (

)
Octadecyl (

)
Steric bulk in DODA alters relaxation times (

).
Diagnostic Signal Singlet (~2.9 ppm)Triplet (~3.2 - 3.3 ppm)Multiplicity confirms chain attachment.
Proton Ratio Aromatic (5H) : Alkyl (6H)Aromatic (5H) : Alkyl (74H)Dynamic Range Challenge: Alkyl signals dominate DODA integration.
Solubility Universal OrganicLipophilic OnlyDODA requires

or

; insoluble in DMSO/MeOH.
Part 2: Experimental Protocol

The following workflow ensures high-resolution data acquisition, specifically addressing the aggregation issues common with long-chain surfactants.

Workflow Visualization

NMR_Workflow cluster_check Quality Control Check Sample Crude DODA Solid Prep Solvation (15mg in 0.7mL CDCl3) Sample->Prep Dissolution Filter Filtration (Glass Wool) Prep->Filter Remove Aggregates Acquisition Acquisition (d1 > 3s, ns=16) Filter->Acquisition Transfer to Tube Process Processing (LB = 0.3 Hz) Acquisition->Process Fourier Transform Validation Ratio Ar:Alkyl Must be ~5:74 Process->Validation Integration Check

Caption: Figure 1. Optimized NMR workflow for long-chain alkyl anilines. Filtration is critical to remove micellar aggregates that cause line broadening.

Step-by-Step Methodology
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D). DODA is highly hydrophobic; DMSO-
    
    
    
    will result in precipitation or micelle formation, leading to complete signal loss or extreme broadening.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Note: Higher concentrations (>30 mg) promote stacking interactions of the aromatic rings, shifting ortho-protons upfield anomalously.

  • Acquisition Parameters:

    • Relaxation Delay (d1): Set to 3–5 seconds . The terminal methyl protons of the C18 chain have significant motional freedom and longer

      
       relaxation times. Short delays will under-integrate the alkyl region.
      
    • Scans (ns): Minimum 16 scans. High S/N is required to see the aromatic protons (5H) against the massive alkyl background (74H).

Part 3: Comparative Spectral Analysis

This section details the specific signal assignments. The shift from a singlet (DMA) to a triplet (DODA) at the nitrogen-alpha position is the definitive proof of structure.

1. The Aromatic Region (6.5 – 7.3 ppm)

Both DMA and DODA exhibit the characteristic pattern of an electron-rich aromatic ring (N-donating effect).

  • Meta-protons: ~7.1 – 7.2 ppm (Triplet-like).

  • Ortho/Para-protons: ~6.6 – 6.8 ppm (Upfield due to resonance donation from Nitrogen).

  • Performance Note: In DODA, these peaks may appear slightly broader than in DMA due to the slower tumbling rate of the massive molecule in solution.

2. The Diagnostic Alpha-Methylene (3.2 – 3.3 ppm)

This is the "Anchor Signal."

  • DMA: Shows a sharp Singlet (6H) at ~2.90 ppm.

  • DODA: Shows a Triplet (4H) at ~3.25 ppm (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6] The protons on the carbon attached to nitrogen (

      
      ) are split by the adjacent methylene group (
      
      
      
      ) in the chain.
    • Validation: If this signal appears as a doublet or complex multiplet, it indicates restricted rotation or the presence of chiral impurities (unlikely in this symmetric molecule).

3. The "Grease" Envelope (0.8 – 1.8 ppm)

The C18 chains dominate the spectrum.

  • 
    -Methylene:  ~1.55 ppm (Broad multiplet, 4H).
    
  • Bulk Methylene: ~1.25 ppm (Massive singlet/broad peak, ~60H).

  • Terminal Methyl: ~0.88 ppm (Triplet, 6H).

Signal Assignment Logic

Assignment_Logic N_Atom Nitrogen (Core) Ar_Ring Aromatic Ring N_Atom->Ar_Ring Donation Alpha Alpha-CH2 (N-CH2) N_Atom->Alpha Induction (-I) Shift_Ar 6.5 - 7.2 ppm (Shielded by Resonance) Ar_Ring->Shift_Ar Beta Beta-CH2 (CH2-CH2-N) Alpha->Beta Coupling Shift_Alpha 3.25 ppm (Triplet) (Deshielded by N) Alpha->Shift_Alpha Bulk Bulk Chain (C3 - C17) Beta->Bulk Extension Shift_Beta 1.55 ppm (Multiplet) Beta->Shift_Beta Shift_Bulk 1.25 ppm (Strong Signal) Bulk->Shift_Bulk

Caption: Figure 2. Chemically equivalent proton mapping and resulting chemical shift logic for N,N-dioctadecylaniline.

Part 4: Troubleshooting & Validation (Self-Validating System)

To ensure the "Performance" of your synthesis, you must calculate the Integration Ratio (IR) .

The "5 to 4" Rule

The most common failure mode in synthesizing DODA is incomplete alkylation, resulting in N-octadecylaniline (Mono-substituted) .

Differentiation Protocol:

  • Calibrate: Set the Aromatic region (6.5–7.3 ppm) to exactly 5.00 .

  • Integrate: Measure the Alpha-Methylene triplet (~3.25 ppm).

  • Validate:

    • Result = 4.00 (±0.2): Pure N,N-Dioctadecylaniline.

    • Result = 2.00 (±0.2): Pure N-Octadecylaniline (Mono).

    • Result = 2.00 - 4.00: Mixture.

    • Secondary Check: The Mono-substituted product will show a broad singlet around 3.5–4.0 ppm corresponding to the N-H proton, which is absent in DODA.

Data Summary Table
Proton TypeChemical Shift (

)
MultiplicityIntegration (Target)
Aromatic (m) 7.10 – 7.20Triplet (app)2H
Aromatic (o/p) 6.60 – 6.70Multiplet3H

-CH2
3.20 – 3.30Triplet (

)
4H (Critical)

-CH2
~1.55Broad Multiplet4H
Bulk

~1.25Strong Singlet~60H
Terminal

~0.88Triplet6H
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for N-alkyl shift assignments).
  • BenchChem. (2025).[7] Spectroscopic comparison of N,N'-Diisopropylethylenediamine and its analogs. Link

  • Ke, Z., et al. (2017). Alcohol Promoted N-methylation of Anilines with CO2/H2.[8] ResearchGate. (Provides comparative spectra for N,N-dimethylaniline). Link

  • Compound Interest. (2015).[2] A Guide to 1H NMR Chemical Shift Values. Link

Sources

Comparative

FTIR characteristic peaks of N,N-dioctadecylaniline vs aniline

Fourier-Transform Infrared (FTIR) spectroscopy is a foundational analytical technique for structural elucidation and functional group verification in organic synthesis, materials science, and drug development. When compa...

Author: BenchChem Technical Support Team. Date: March 2026

Fourier-Transform Infrared (FTIR) spectroscopy is a foundational analytical technique for structural elucidation and functional group verification in organic synthesis, materials science, and drug development. When comparing a simple primary aromatic amine like aniline to a heavily substituted, highly lipophilic tertiary aromatic amine like N,N-dioctadecylaniline, FTIR provides a definitive, self-validating molecular fingerprint.

This guide objectively compares the vibrational spectra of these two compounds, detailing the mechanistic causality behind their spectral differences and providing a robust experimental protocol for their characterization.

Mechanistic Causality of Spectral Differences

The transformation from aniline to N,N-dioctadecylaniline involves the exhaustive alkylation of the primary amine nitrogen with two 18-carbon (octadecyl) aliphatic chains[1]. This structural modification fundamentally alters the vibrational landscape through three distinct mechanisms:

  • Eradication of N-H Vibrational Modes: Aniline possesses a primary amine (-NH₂) group, which exhibits characteristic asymmetric and symmetric stretching, as well as in-plane bending modes[2]. In N,N-dioctadecylaniline, the nitrogen is fully substituted (tertiary amine), resulting in the complete disappearance of these N-H signals.

  • Domination of Aliphatic C-H Modes: Aniline's spectrum is dominated by aromatic C-H and ring vibrations. Conversely, the introduction of 36 methylene (-CH₂-) and 2 methyl (-CH₃) groups in N,N-dioctadecylaniline introduces massive dipole moment changes during aliphatic C-H stretching. These intense aliphatic peaks completely dominate the high-frequency region of the spectrum[3].

  • C-N Bond Modulation: The C-N stretching frequency shifts due to the inductive electron-donating effect of the long alkyl chains and the increased steric bulk. This alters the conjugation of the nitrogen lone pair with the aromatic ring, shifting the C-N stretch from the typical primary amine range to a distinct tertiary aromatic amine frequency[4][5].

Comparative Data Analysis

The following table summarizes the quantitative experimental data and characteristic wavenumber assignments for both compounds, allowing for rapid objective comparison.

Vibrational ModeAniline (Primary Amine)N,N-dioctadecylaniline (Tertiary Amine)Mechanistic Rationale
N-H Stretching 3450 – 3300 cm⁻¹ (Two distinct bands: Asym/Sym)[2][6]Absent Complete substitution of amine protons with octadecyl chains.
N-H Bending ~1650 – 1580 cm⁻¹ (Strong band)[2][7]Absent Loss of the primary amine proton eliminates bending modes.
Aliphatic C-H Stretching Absent ~2920 cm⁻¹ (Asym CH₂) & ~2850 cm⁻¹ (Sym CH₂)[3]Massive signal amplification due to 36 methylene groups per molecule.
Aliphatic C-H Bending Absent ~1465 cm⁻¹ (CH₂ scissoring) & ~1375 cm⁻¹ (CH₃ bending)Characteristic deformation of the long hydrophobic tails.
C-N Stretching ~1335 – 1250 cm⁻¹[2]~1385 – 1350 cm⁻¹[3][5]Inductive effects of alkyl chains alter C-N bond force constants.
CH₂ Rocking Absent ~720 cm⁻¹[3]Diagnostic skeletal vibration for alkyl chains longer than 4 carbons.
Aromatic C=C Stretching ~1600 & 1500 cm⁻¹[2]~1600 & 1500 cm⁻¹The core benzene ring remains structurally intact in both molecules.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure high-fidelity data, the experimental protocol must account for the physical state of the samples: aniline is a liquid at room temperature, whereas N,N-dioctadecylaniline is a waxy solid due to extensive van der Waals interactions between its octadecyl chains[1].

Equipment: Attenuated Total Reflectance (ATR) FTIR Spectrometer equipped with a diamond crystal.

Step-by-Step Methodology:

  • System Initialization & Background Collection:

    • Clean the ATR diamond crystal with high-purity isopropanol and allow it to dry.

    • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This subtracts atmospheric water vapor and CO₂ contributions, preventing false peaks in the 3600-3400 cm⁻¹ and 2350 cm⁻¹ regions.

  • Sample Preparation & Application:

    • For Aniline: Apply 1-2 drops of neat liquid aniline directly onto the ATR crystal. Ensure complete coverage of the sensor area.

    • For N,N-dioctadecylaniline: Place a small amount (1-2 mg) of the solid sample onto the crystal. Use the ATR pressure anvil to compress the solid against the diamond to ensure optimal optical contact.

  • Spectral Acquisition:

    • Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

  • Data Processing & Self-Validation:

    • Apply baseline correction and ATR-correction algorithms to account for penetration depth variations at different wavelengths.

    • Self-Validation Check 1 (Aniline): Verify the presence of the dual N-H stretching bands (~3433 and 3356 cm⁻¹)[6]. A single band would incorrectly suggest a secondary amine impurity.

    • Self-Validation Check 2 (N,N-dioctadecylaniline): Inspect the 3500–3300 cm⁻¹ region. The complete absence of peaks here validates the purity of the tertiary amine, confirming no unreacted primary or secondary amine precursors remain in the sample.

Workflow Visualization

The following logical pathway illustrates the decision-making process for differentiating these two classes of aromatic amines based on their FTIR spectral signatures.

FTIR_Workflow Start FTIR Spectral Acquisition Aniline vs N,N-dioctadecylaniline CheckNH Inspect 3500-3300 cm⁻¹ Region (N-H Stretching Modes) Start->CheckNH PrimaryAmine Two Distinct Peaks Observed (Asymmetric & Symmetric N-H) CheckNH->PrimaryAmine Positive TertiaryAmine No Peaks Observed (Absence of N-H Bonds) CheckNH->TertiaryAmine Negative AnilineConfirmed Primary Aromatic Amine Confirmed (Aniline) PrimaryAmine->AnilineConfirmed CheckCH Inspect 3000-2800 cm⁻¹ Region (Aliphatic C-H Stretching) TertiaryAmine->CheckCH StrongCH Intense Peaks at ~2920 & 2850 cm⁻¹ (Long Alkyl Chains) CheckCH->StrongCH Positive CheckRocking Inspect ~720 cm⁻¹ (CH₂ Rocking Mode) StrongCH->CheckRocking NNDConfirmed Tertiary Amine with Long Alkyls Confirmed (N,N-dioctadecylaniline) CheckRocking->NNDConfirmed Peak Present

Decision tree for differentiating primary and tertiary aromatic amines via FTIR spectroscopy.

References

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate.[Link]

  • FTIR Spectra of Aniline | Download Scientific Diagram. ResearchGate.[Link]

  • Surface enhanced infrared absorption spectroscopy for graphene functionalization on copper. arXiv. [Link]

  • 1228-1246 (2011) agalakshmi et al. - Pharmacologyonline 1. Silae.it.[Link]

  • Design, synthesis and preliminary pharmacological evaluation of new possible non-steroidal anti-inflammatory agents having the 5. Der Pharma Chemica.[Link]

Sources

Validation

comparing hole mobility of N,N-dioctadecylaniline vs triphenylamine

As a Senior Application Scientist in organic electronics and materials characterization, I frequently encounter the critical challenge of molecular selection for charge transport layers. A fundamental principle in organi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in organic electronics and materials characterization, I frequently encounter the critical challenge of molecular selection for charge transport layers. A fundamental principle in organic semiconductor design is balancing electronic coupling with material solubility and film-forming properties.

To illustrate this, we will objectively compare two structurally divergent aniline derivatives: Triphenylamine (TPA) , the gold standard core for hole transport materials (HTMs), and N,N-dioctadecylaniline , an amphiphilic molecule dominated by massive aliphatic chains.

This guide dissects the causality behind their drastically different hole mobilities, provides quantitative comparisons, and outlines the self-validating experimental protocols used to characterize them.

Mechanistic Analysis of Hole Transport

Hole mobility (


) in organic solids is governed by the hopping mechanism, mathematically described by Marcus Theory. The charge transfer rate (

) depends exponentially on two critical parameters:
  • Reorganization Energy (

    
    ):  The energy cost associated with geometric relaxation when a molecule loses an electron (oxidizes to a radical cation).
    
  • Electronic Coupling (

    
    ):  The degree of orbital overlap (specifically the Highest Occupied Molecular Orbital, HOMO) between adjacent molecules.
    
Triphenylamine (TPA): The Propeller-Shaped Conductor

Triphenylamine is the archetypal HTM core[1]. Its nitrogen atom is


-hybridized, allowing its lone pair to delocalize extensively across the three phenyl rings. This rigid, highly conjugated structure results in a very low reorganization energy (

). Furthermore, the steric repulsion between the phenyl rings forces TPA into a 3D "propeller" conformation. This prevents deep crystallization (forming smooth amorphous films) while still allowing sufficient

orbital overlap for efficient hole hopping[1].
N,N-dioctadecylaniline: The Steric Insulator

Conversely, N,N-dioctadecylaniline consists of a single aniline core attached to two 18-carbon (C18) saturated alkyl chains. While alkyl chains are often added to organic semiconductors to improve solubility, chains of this extreme length act as massive dielectric spacers[2]. The C18 tails physically separate the electroactive aniline cores, causing the electronic coupling (


) to drop exponentially. Consequently, N,N-dioctadecylaniline behaves as an insulating surfactant or lipid-like molecule, primarily utilized in Langmuir-Blodgett monolayers rather than as a charge transport layer[3].

Quantitative Data Comparison

The structural divergence between these two molecules dictates their functional applications. Below is a synthesized comparison of their optoelectronic and physical properties.

Property / ParameterTriphenylamine (TPA) CoreN,N-dioctadecylaniline
Hole Mobility (

)

to

[4]
Negligible (

)
Reorganization Energy (

)
Low (

)
High (due to flexible aliphatic chains)
Intermolecular Coupling High (

stacking enabled)
Extremely Low (Sterically hindered)
Film Morphology Amorphous glassWaxy solid / Ordered lipid monolayer
Primary Application OLEDs, Perovskite Solar Cells (PSCs)Surfactants, Langmuir-Blodgett films

Structure-Property Relationship Visualization

The following diagram maps the logical pathways from molecular design to the resulting macroscopic charge transport properties.

G Struct Molecular Design & Hole Transport TPA Triphenylamine (TPA) Struct->TPA DODA N,N-dioctadecylaniline Struct->DODA Propeller Propeller-Shaped Core Delocalized Lone Pair TPA->Propeller Coupling High Intermolecular Electronic Coupling (V) Propeller->Coupling HighMob High Hole Mobility (~10⁻⁵ to 10⁻³ cm²/Vs) Coupling->HighMob Chains Dual C18 Alkyl Chains Massive Steric Bulk DODA->Chains Insulation Steric Insulation Prevents π-π Stacking Chains->Insulation LowMob Negligible Mobility (Insulator / Surfactant) Insulation->LowMob

Caption: Structure-property relationships dictating hole mobility in Triphenylamine vs N,N-dioctadecylaniline.

Self-Validating Experimental Protocols

To empirically validate the claims above, we utilize two distinct workflows. Because N,N-dioctadecylaniline is an insulator, standard mobility measurements (like Time-of-Flight) will fail. Therefore, we use Space-Charge-Limited Current (SCLC) for TPA, and Langmuir-Blodgett isotherm analysis for N,N-dioctadecylaniline to prove its surfactant nature.

Protocol A: SCLC Hole Mobility Measurement (For Triphenylamine)

The SCLC method is a self-validating system; if the material transports holes, the current density (


) will scale quadratically with voltage (

) in the trap-free regime[4].
  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) patterned glass in detergent, deionized water, acetone, and isopropanol (15 min each). Subject to UV-Ozone treatment for 20 minutes to increase the work function.

  • Hole Injection Layer: Spin-coat PEDOT:PSS at 3000 rpm for 30s. Anneal at 150°C for 15 minutes in ambient air to remove residual water.

  • Active Layer Deposition: Transfer substrates to a nitrogen-filled glovebox. Dissolve the TPA derivative in chlorobenzene (20 mg/mL). Spin-coat at 2000 rpm for 60s to achieve a film thickness of

    
    .
    
  • Top Electrode Evaporation: Transfer to a thermal evaporator. Deposit 80 nm of Gold (Au) under high vacuum (

    
    ) through a shadow mask to form a "hole-only" device (ITO/PEDOT:PSS/TPA/Au).
    
  • Data Acquisition & Fitting: Sweep the voltage from 0 to 10 V using a source measure unit (e.g., Keithley 2400) in the dark. Plot

    
     vs 
    
    
    
    . Identify the slope = 2 region and extract mobility (
    
    
    ) using the Mott-Gurney equation:
    
    
    (Where
    
    
    is vacuum permittivity,
    
    
    is relative dielectric constant [typically ~3 for organics], and
    
    
    is film thickness).
Protocol B: Langmuir-Blodgett Isotherm Analysis (For N,N-dioctadecylaniline)

To validate that the C18 chains dominate the physical behavior of N,N-dioctadecylaniline, we measure its surface pressure-area (


) isotherm[3].
  • Solution Preparation: Dissolve N,N-dioctadecylaniline in spectroscopy-grade chloroform at a concentration of 1.0 mM.

  • Trough Preparation: Clean a PTFE Langmuir trough with ethanol and fill with ultrapure Milli-Q water (18.2 M

    
    cm) as the subphase. Ensure the surface pressure reads 
    
    
    
    when barriers are closed (blank run).
  • Spreading: Using a Hamilton microsyringe, deposit 20

    
    L of the solution dropwise onto the water surface. Allow 15 minutes for the chloroform to evaporate completely.
    
  • Compression: Compress the barriers at a constant rate of 5 mm/min.

  • Validation: Record the surface pressure (

    
    ) as a function of mean molecular area (
    
    
    
    ). The isotherm will show a distinct "lift-off" at
    
    
    (the cross-sectional area of two C18 chains), proving the molecule acts as an insulating, sterically hindered lipid rather than an electronically coupled semiconductor.

References

  • The Journal of Physical Chemistry A (ACS Publications)
  • Journal of Applied Physics (AIP Publishing)
  • Journal of Materials Chemistry A (RSC / SciSpace)
  • Molecular Crystals and Liquid Crystals (ResearchGate)

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of N,N-dioctadecylaniline: Principles, Predictions, and Practical Considerations

The Foundational Principles of Amine and Long-Chain Alkane Fragmentation The fragmentation of N,N-dioctadecylaniline under electron ionization (EI), a common "hard" ionization technique that induces extensive fragmentati...

Author: BenchChem Technical Support Team. Date: March 2026

The Foundational Principles of Amine and Long-Chain Alkane Fragmentation

The fragmentation of N,N-dioctadecylaniline under electron ionization (EI), a common "hard" ionization technique that induces extensive fragmentation, will be governed by the interplay of its three key structural features: the aniline core, the tertiary amine nitrogen, and the two long C18 alkyl chains.

A fundamental principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule . A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1][2] N,N-dioctadecylaniline (C42H79N) has a molecular weight of 598.1 g/mol , which, being an even number, would initially seem to contradict this rule. However, the rule applies to odd-electron ions (radical cations, M+•) generated during EI-MS. For a compound with one nitrogen, the molecular ion peak will be at an odd m/z value. The even molecular weight of N,N-dioctadecylaniline is consistent with its single nitrogen atom.

The fragmentation of aliphatic amines is dominated by α-cleavage , which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process is favorable because it leads to the formation of a resonance-stabilized iminium cation.[1][2][3][4] For long-chain alkanes, the fragmentation pattern is characterized by a series of peaks separated by 14 Da, corresponding to the sequential loss of CH2 units.[1][5] Aromatic amines, such as aniline, typically exhibit a prominent molecular ion peak due to the stability of the aromatic ring. A common fragmentation pathway is the loss of a hydrogen atom from the nitrogen to form a stable [M-1]+ ion.[6]

Predicted Fragmentation Pathway of N,N-dioctadecylaniline

Based on these principles, we can predict the major fragmentation pathways for N,N-dioctadecylaniline upon electron ionization. The initial event is the removal of an electron to form the molecular ion (M+•) at m/z 598.

The most favorable fragmentation pathway is expected to be the α-cleavage of one of the C-C bonds adjacent to the nitrogen atom, specifically the bond between the first and second carbon of one of the octadecyl chains. This would result in the loss of a C17H35• radical (239 Da) and the formation of a highly stable, resonance-stabilized iminium ion at m/z 359 . This ion is predicted to be the base peak in the spectrum due to its significant stability.

Another significant fragmentation pathway involves the cleavage of the bond between the nitrogen and the phenyl ring. However, this is generally less favored than α-cleavage in aliphatic amines.

Further fragmentation of the long octadecyl chains will lead to a characteristic series of peaks separated by 14 Da, corresponding to the loss of successive CH2 units. This will produce a cluster of peaks at m/z values corresponding to [M - CnH2n+1]+.

A McLafferty-type rearrangement is also possible, involving the transfer of a gamma-hydrogen from one of the alkyl chains to the aniline nitrogen, followed by the elimination of a neutral alkene.

The following diagram illustrates the predicted primary fragmentation pathway of N,N-dioctadecylaniline.

fragmentation_pathway M N,N-dioctadecylaniline (m/z 598) loss1 - C17H35• M->loss1 loss2 - C36H74 M->loss2 frag1 Iminium Ion (m/z 359) Base Peak loss1->frag1 frag2 Benzylic Cation (m/z 92) loss2->frag2

Caption: Predicted primary fragmentation pathway of N,N-dioctadecylaniline in EI-MS.

Comparative Fragmentation Patterns: N,N-dioctadecylaniline vs. Alternatives

To provide a clearer context for the predicted fragmentation of N,N-dioctadecylaniline, a comparison with other long-chain aromatic amines is beneficial.

CompoundKey Fragmentation PathwaysPredicted Base Peak (m/z)
N,N-dioctadecylaniline α-cleavage (loss of C17H35•), sequential loss of CH2 units.359
N-octadecylaniline α-cleavage (loss of H• from N), α-cleavage (loss of C17H35•).[M-1]+
Aniline Strong molecular ion, loss of H•, loss of HCN.Molecular Ion

This table highlights the significant influence of the N,N-dialkyl substitution on the fragmentation pattern. The presence of two long alkyl chains in N,N-dioctadecylaniline makes α-cleavage leading to the iminium ion the most dominant pathway, a feature that would be less pronounced in N-octadecylaniline and absent in aniline.

Experimental Protocol for Mass Spectrometry Analysis

For researchers aiming to acquire the mass spectrum of N,N-dioctadecylaniline, the following protocol outlines a robust methodology using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

I. Sample Preparation
  • Solvent Selection: Dissolve a small amount (approximately 1 mg/mL) of N,N-dioctadecylaniline in a high-purity volatile solvent such as hexane or dichloromethane.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.

II. GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm), is suitable for separating high molecular weight, non-polar compounds.

  • Injection: 1 µL of the sample solution using a splitless injection mode to maximize the amount of analyte reaching the column.

  • Inlet Temperature: 300 °C to ensure complete volatilization of the high molecular weight analyte.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • MS Transfer Line Temperature: 325 °C to prevent condensation of the analyte.

  • Mass Range: Scan from m/z 50 to 700.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Hexane filter Filter (0.22 µm) dissolve->filter inject Splitless Injection filter->inject separate GC Separation (HP-5ms) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Acquire Mass Spectrum detect->spectrum interpret Interpret Fragmentation spectrum->interpret

Caption: Experimental workflow for GC-MS analysis of N,N-dioctadecylaniline.

Conclusion

While direct experimental data for the mass spectrum of N,N-dioctadecylaniline is not widely published, a thorough understanding of the fragmentation mechanisms of related compounds allows for a confident prediction of its fragmentation pattern. The dominant fragmentation pathway is expected to be α-cleavage, leading to a characteristic and stable iminium ion at m/z 359, which would serve as a key identifier for this molecule in a complex matrix. The provided experimental protocol offers a starting point for researchers to obtain high-quality mass spectral data for this and similar high molecular weight N,N-dialkylanilines, enabling robust structural elucidation and characterization.

References

  • Lin, J. M., & G. A. Eiceman. (1994). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. PubMed. [Link]

  • Audisio, G., & S. G. Lias. (1988). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Whitman People. [Link]

  • Kusch, P., et al. (2007). Electron impact ionization (EI) mass spectra of n-alkylamines... ResearchGate. [Link]

  • Parmar, S., et al. (2003). Mass spectral studies of N,N-dialkylaminoethanols. PubMed. [Link]

  • University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. chem.arizona.edu. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • Knauer. (2022). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Knauer. [Link]

  • Zwiener, C., & F. H. Frimmel. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]

  • Hammerum, S., et al. (1973). Electron impact induced fragmentation of alkyl(benzylidene)amines. RSC Publishing. [Link]

  • Müller, M., & D. Volmer. Interpretation of mass spectra. Saarland University. [Link]

  • Gaspar, A., et al. (2009). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. ResearchGate. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS). NIST. [Link]

  • Khan Academy. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Pardasani, D., et al. (2006). Gas chromatography/mass spectrometric analysis of N,N-dialkylaminoethyl-2-chlorides and trimethylsilyl derivatives of N,N-dialkylaminoethan-2-ols for verification of the Chemical Weapons Convention. PubMed. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. UCLA Chemistry & Biochemistry. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • Gates, P. J., & R. S. Fletcher. (2018). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. University of Bristol. [Link]

  • National Genomics Data Center. (2023). Gas chromatography-mass spectrometry of some homolycorine-type Amaryllidaceae alkaloids. CNCB-NGDC. [Link]

  • Michigan State University. Mass Spectrometry. MSU Chemistry. [Link]

  • McCurry, J. D. (2020). A High Performance and Cost‑Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769. Agilent. [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. Organic Chemistry. [Link]

  • Waters Corporation. Interpreting Mass Spectrometry Output. Waters Corporation. [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of Long-Chain N,N-Dialkylanilines: A Focus on N,N-Dioctadecylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermal Stability in High-Performance Applications N,N-dialkylanilines with long alkyl chains, such as N,N-dioctadecylani...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in High-Performance Applications

N,N-dialkylanilines with long alkyl chains, such as N,N-dioctadecylaniline, are a class of compounds with significant potential in various industrial applications, including as antioxidants, lubricants, and phase-change materials. Their efficacy in these roles is intrinsically linked to their thermal stability. The ability of these molecules to withstand high temperatures without undergoing significant decomposition is paramount for ensuring product longevity, safety, and performance. Thermogravimetric analysis (TGA) is an essential technique for quantifying this stability by measuring the change in mass of a substance as a function of temperature.

Understanding the Thermal Degradation Profile: What to Expect from N,N-Dioctadecylaniline

The initial weight loss, likely occurring at lower temperatures, can be attributed to the scission of the long octadecyl chains. The C-N bonds and the aromatic aniline ring are expected to decompose at significantly higher temperatures. The presence of long aliphatic chains can also influence the volatility of the compound, which would be observable in the TGA curve.

Comparative Analysis: Thermal Stability of Analogous Compounds

To provide a practical context for the expected thermal stability of N,N-dioctadecylaniline, we will compare it with other relevant compounds for which TGA data or thermal stability information is available. For this guide, we will consider triphenylamine-based compounds and other high-molecular-weight antioxidants as benchmarks.

Compound/MaterialOnset Decomposition Temp. (Tonset) (°C)Peak Decomposition Temp. (Tmax) (°C)Key Structural FeaturesReference
Poly[bis(triphenylamine) ether]s > 410-Aromatic amine polymer[1]
Triphenylamine-based Aromatic Poly(amide-imide)s ~400-500-High degree of aromaticity, amide and imide linkages[2]
4,4',4''-Tris(diphenylamino)triphenylamine (N4) High thermal stability inferred from application in batteries-Highly conjugated aromatic amine structure[3]
Poly(o-phenylenediamine) (PoPD) ~150 (stable up to)275Aromatic amine polymer[4]

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison requires standardized TGA protocols.

The data in the table above suggests that compounds with a high degree of aromaticity and interconnected ring structures, such as the triphenylamine derivatives and polyimides, exhibit exceptional thermal stability, with decomposition often commencing above 400°C.[1][2] In contrast, polymers with more flexible backbones, like Poly(o-phenylenediamine), may show earlier onset of degradation.[4]

Based on these comparisons, N,N-dioctadecylaniline, with its single aromatic ring and two long, flexible alkyl chains, is anticipated to have a lower onset of decomposition compared to the highly aromatic and rigid structures. The degradation would likely initiate with the loss of the octadecyl chains at a temperature range influenced by the strength of the C-N bond and intermolecular forces.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To empirically determine the thermal degradation profile of N,N-dioctadecylaniline or any new compound, a standardized TGA protocol is essential. The following is a detailed, step-by-step methodology for conducting such an analysis.

Objective: To determine the thermal stability of the analyte by measuring its mass loss as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • N,N-dioctadecylaniline (or analogous compound)

  • Inert gas (e.g., high-purity nitrogen)

  • Oxidizing gas (e.g., air or oxygen) - for oxidative stability studies

  • TGA sample pans (e.g., alumina, platinum)

Procedure:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines. This is a critical step for data accuracy and reproducibility.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Experimental Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere. This prevents premature oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature well above the expected decomposition point (e.g., 600-800°C). A consistent heating rate is crucial for comparing results across different experiments.

  • Data Acquisition: Continuously record the sample mass as a function of temperature throughout the thermal program.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of the maximum rate of mass loss (Tmax) from the peak(s) of the DTG curve.

    • Determine the residual mass at the end of the experiment.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experimental protocol.

TGA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Instrument Calibration Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Setup Instrument Setup & Inert Gas Purge Prepare->Setup Program Execute Thermal Program (e.g., 10°C/min) Setup->Program Acquire Data Acquisition (Mass vs. Temp) Program->Acquire Analyze Generate TGA/DTG Curves Acquire->Analyze Determine Determine T_onset, T_max, & Residue Analyze->Determine

Caption: A schematic of the TGA experimental workflow.

Causality and Trustworthiness in TGA Measurements

The reliability of TGA data hinges on meticulous experimental design and execution. The choice of a slow heating rate (e.g., 10°C/min) is deliberate; it allows for better resolution of distinct decomposition events. A rapid heating rate can cause these events to overlap, obscuring the true degradation profile. The inert atmosphere is crucial for studying the intrinsic thermal stability of the material, as the presence of oxygen can lead to oxidative degradation, which is a different chemical process that typically occurs at lower temperatures. By performing the experiment under both inert and oxidative atmospheres, a more complete picture of the material's thermal behavior can be obtained.

Conclusion

While direct experimental data for the thermal degradation of N,N-dioctadecylaniline remains to be published, a comparative analysis based on structurally analogous compounds provides valuable insights into its expected thermal stability. It is anticipated that N,N-dioctadecylaniline will exhibit a multi-stage decomposition profile, with the long octadecyl chains degrading at lower temperatures than the aniline core. Its overall thermal stability is predicted to be lower than that of highly conjugated and rigid aromatic amine structures. For definitive characterization, the detailed TGA protocol provided in this guide serves as a robust starting point for researchers. Such empirical data is indispensable for the informed application of this and similar long-chain dialkylanilines in fields where thermal stress is a critical factor.

References

  • Evaluation of the Thermal Stability of Poly (O–phenylenediamine) (PoPD) by Thermogravimetric Analysis (TGA). (2019). ResearchGate. [Link]

  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. (2025). Preprints.org. [Link]

  • Thermogravimetric analysis (TGA) curves of poly[bis(triphenylamine) ether]s 3a-c at heating rate of 10 K min 21 under N 2 atmosphere. (n.d.). ResearchGate. [Link]

  • 4,4′,4″-Tris(Diphenylamino)Triphenylamine: A Compatible Anion Host in Commercial Li-Ion Electrolyte for Dual-Ion Batteries. (2025). MDPI. [Link]

Sources

Comparative

Technical Guide: UV-Vis Absorption Spectra of N,N-Dioctadecylaniline in Hexane

Executive Summary & Molecule Profile N,N-Dioctadecylaniline (DODA) is a hydrophobically modified aniline derivative characterized by two long stearyl (C18) chains attached to the nitrogen atom. Unlike its short-chain ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

N,N-Dioctadecylaniline (DODA) is a hydrophobically modified aniline derivative characterized by two long stearyl (C18) chains attached to the nitrogen atom. Unlike its short-chain analogs (e.g., N,N-dimethylaniline), DODA exhibits extreme lipophilicity, making it a critical candidate for Langmuir-Blodgett films , organic field-effect transistors (OFETs) , and as a lipophilic pH probe in non-polar matrices.[1]

This guide provides a definitive analysis of its UV-Vis absorption properties in n-hexane , distinguishing between the electronic contributions of the chromophore and the steric/solubility contributions of the alkyl chains.

Chemical Profile[1][2][3][4][5]
  • CAS: 72072-19-6[1][2][3]

  • Molecular Weight: ~598.1 g/mol [1][3]

  • Chromophore: N,N-Dialkylaminobenzene[1]

  • Key Characteristic: The C18 chains do not significantly alter the electronic energy levels compared to methyl groups but drastically change the solubility and supramolecular packing.

Spectral Characteristics in Hexane[8][9][10]

In n-hexane, N,N-dioctadecylaniline behaves as a classical N,N-dialkylaniline but with specific gravimetric considerations. The spectrum is dominated by two principal electronic transitions associated with the benzene ring perturbed by the auxochromic nitrogen lone pair.

The Absorption Profile

The spectrum exhibits two distinct bands typical of


 symmetry approximations in substituted benzenes:
Band DesignationWavelength (

)
Electronic TransitionMolar Absorptivity (

)
E-Band (Primary) 252 ± 2 nm

(

)
High (~12,000 - 15,000

)
B-Band (Secondary) 298 ± 2 nm

/ CT (

)
Moderate (~2,000 - 3,000

)

Mechanistic Insight: The absorption at ~298 nm arises from the interaction between the nitrogen lone pair (


) and the aromatic 

-system (Charge Transfer character). In hexane (non-polar), this band exhibits vibrational fine structure that is often lost in polar solvents due to dipole-dipole broadening.[1] The "dioctadecyl" chains exert a

(inductive) effect similar to ethyl groups; however, their bulk prevents H-aggregation in dilute hexane solutions, ensuring the spectrum remains monomeric.

Comparative Analysis: DODA vs. Alternatives

To validate the quality of DODA, it must be compared against the "Gold Standard" (N,N-Dimethylaniline) and the "Baseline" (Aniline).

Table 1: Comparative Spectral Performance in Hexane
FeatureN,N-Dioctadecylaniline (DODA) N,N-Dimethylaniline (DMA) Aniline (Unsubstituted)

(Band II)
298 nm 298 nm280 nm
Bathochromic Shift +18 nm (vs Aniline)+18 nm (vs Aniline)Reference
Solubility (Hexane) Excellent (Miscible)GoodPoor/Moderate
Molar Extinction (

)
Identical to DMA Standard ReferenceLower
Gravimetric Absorbance Low (High MW dilution effect)High (Low MW)High
Application Surface films, Lipophilic probesSynthesis intermediateBaseline reagent
Critical Analysis
  • DODA vs. DMA: Spectroscopically, they are nearly identical in terms of peak position (

    
    ). However, DODA requires ~5x the mass concentration  to achieve the same optical density (OD) as DMA due to the "dead weight" of the C18 chains (MW 598 vs 121).
    
  • DODA vs. Aniline: The alkylation of the nitrogen in DODA causes a Red Shift (Bathochromic) of ~20 nm compared to aniline. This confirms the effective conjugation of the nitrogen lone pair with the ring, despite the bulky C18 chains.

Experimental Protocol: The "Lipophilic Solubilization" Method

Challenge: DODA is a waxy solid. Direct weighing of sub-milligram quantities for UV-Vis (


 M) leads to massive static errors.[1]
Solution:  Use a gravimetric serial dilution approach.
Workflow Diagram (DOT)

G Solid DODA Solid (Waxy / Static Prone) Stock Stock Solution A 10 mM in Hexane (Weigh ~60 mg) Solid->Stock Dissolve in Class A Volumetric Dilution Intermediate B 100 µM (1:100 Dilution) Stock->Dilution Micropipette Transfer Sample Test Sample 10 - 50 µM (Target Abs ~0.8) Dilution->Sample Final Adjustment Measure UV-Vis Measurement (200 - 400 nm) Sample->Measure Quartz Cuvette

Caption: Figure 1. Gravimetric serial dilution workflow to minimize weighing errors associated with high-MW waxy solids.

Step-by-Step Protocol
  • Stock Preparation (Solution A):

    • Weigh accurately 60.0 mg of N,N-dioctadecylaniline into a 10 mL volumetric flask.

    • Dissolve in spectroscopic grade n-hexane . Sonicate for 2 minutes to ensure complete dissolution of the waxy chains.

    • Concentration:

      
       mM.[1]
      
  • Intermediate Dilution (Solution B):

    • Transfer 100 µL of Solution A into a 10 mL volumetric flask.

    • Fill to mark with n-hexane.[1]

    • Concentration:

      
       µM.[1][4]
      
  • Working Standards:

    • Prepare three cuvettes:

      • Blank: Pure n-hexane.[1]

      • Sample 1: Pure Solution B (Expected Absorbance at 252nm

        
         1.2 - 1.5).
        
      • Sample 2: 1:1 dilution of Solution B (Expected Absorbance

        
         0.6 - 0.75).
        
  • Measurement:

    • Scan range: 220 nm to 400 nm .

    • Scan speed: Medium (to capture fine structure).

    • Baseline correction: Auto-zero with Blank cuvette.

Self-Validating the Data (Quality Control)[1]

To ensure your data is trustworthy (Trustworthiness), apply these validation checks immediately after measurement:

  • The "Ratio" Check: Calculate the ratio of absorbance between the two peaks:

    
    .
    
    • For pure monomeric species, this ratio should be constant (

      
      ).[1]
      
    • Deviation: If the ratio drops significantly, it indicates aggregation (unlikely in hexane) or oxidation of the amine (samples turning yellow/brown).

  • The "Solvent Cutoff" Check: Ensure the absorbance at 210 nm is not "noisy". Hexane is transparent down to 195 nm. If noise appears >210 nm, your hexane may be wet or contaminated with aromatics (e.g., benzene impurity).

Mechanistic Pathway: Electronic Excitation

Understanding why the spectrum looks this way is crucial for application scientists designing sensors.

Energy cluster_0 Solvent Effect (Hexane) GS Ground State (S0) Lone pair (n) on Nitrogen ES1 Excited State (S1) L_b State (CT Character) ~298 nm GS->ES1  Low Energy Transition  (Forbidden-ish) ES2 Excited State (S2) L_a State (Local Excitation) ~252 nm GS->ES2  High Energy Transition  (Allowed) Note Non-polar solvent stabilizes vibrational fine structure

Caption: Figure 2. Jablonski-style energy diagram illustrating the two primary transitions observed in the UV-Vis spectrum.

References

  • Sigma-Aldrich. Product Specification: N,N-Dioctadecylaniline (CAS 72072-19-6).[1] Retrieved from [1]

  • Perkampus, H.H. (1992). UV-VIS Atlas of Organic Compounds. VCH Publishers. (Reference for N,N-Dialkylaniline baseline spectra).
  • PubChem. Compound Summary for CID 4106142: N,N-Dioctadecylaniline.[1] National Library of Medicine. Retrieved from

  • Jaffe, H.H. & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Source for and band theory in substituted benzenes).

Sources

Validation

Comparative Performance Guide: Alkyl Anilines as Corrosion Inhibitors

[1] Executive Summary This guide provides a technical evaluation of alkyl-substituted anilines as corrosion inhibitors, specifically for carbon steel and mild steel in acidic media (HCl, H₂SO₄). Experimental evidence con...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical evaluation of alkyl-substituted anilines as corrosion inhibitors, specifically for carbon steel and mild steel in acidic media (HCl, H₂SO₄). Experimental evidence confirms that alkyl substitution significantly enhances inhibition efficiency (IE%) compared to unsubstituted aniline. The performance hierarchy generally follows the trend: Long-chain Alkyl > Ethyl > Methyl > Aniline , driven by the positive inductive effect (+I) increasing electron density on the nitrogen atom and the hydrophobic shielding provided by the alkyl tail.

Mechanistic Foundation

The corrosion inhibition of alkyl anilines operates on a mixed-type mechanism (blocking both anodic dissolution and cathodic hydrogen evolution). The efficacy is governed by three molecular factors:

  • Electron Density (The Anchor): The nitrogen atom's lone pair donates electrons to the metal's empty d-orbitals (chemisorption). Alkyl groups are electron-donating (+I effect), which increases the electron density on the nitrogen, strengthening this bond.

  • Hydrophobic Shielding (The Barrier): The non-polar alkyl chain displaces water molecules from the metal surface and forms a hydrophobic barrier against corrosive ions (Cl⁻, SO₄²⁻).

  • Steric Factors: While longer chains improve hydrophobicity, bulky substituents in the ortho position can sometimes sterically hinder the nitrogen atom's approach to the surface, though they often provide better surface coverage.

Visualization: Adsorption Mechanism

The following diagram illustrates the dual-action mechanism of alkyl anilines: chemisorption via the amine head and physical shielding via the alkyl tail.

AdsorptionMechanism Substituent Alkyl Substituent (+I Effect) Nitrogen Nitrogen Atom (Lone Pair Donor) Substituent->Nitrogen Increases e- Density Film Hydrophobic Film (Barrier Effect) Substituent->Film Forms Tail MetalSurface Metal Surface (Fe d-orbitals) Nitrogen->MetalSurface Chemisorption (Coordinate Bond) Film->MetalSurface Physisorption CorrosiveIons Corrosive Ions (H+, Cl-) Film->CorrosiveIons Repels/Blocks

Caption: Schematic of alkyl aniline inhibition showing electronic donation and hydrophobic barrier formation.

Experimental Framework

To ensure reproducible results, the following self-validating protocols are recommended. These align with ASTM G31 (Weight Loss) and ASTM G106 (Impedance) standards.

Protocol A: Weight Loss Measurement (Gravimetric)
  • Objective: Determine corrosion rate (CR) and Inhibition Efficiency (IE%) over time.

  • Validation: Triplicate samples must be used; standard deviation should be <5%.

  • Preparation: Polish mild steel coupons (approx. 2.5 x 2.0 x 0.1 cm) with SiC paper (grades 400–1200). Degrease with acetone, wash with distilled water, dry, and weigh (

    
    ).
    
  • Exposure: Immerse coupons in 200 mL of 1M HCl (thermostated at 303 K) containing specific concentrations of the alkyl aniline (e.g., 10–100 mM).

  • Recovery: After 6–24 hours, remove coupons, scrub with a bristle brush under running water to remove corrosion products, wash with acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    
    
    
    (Where
    
    
    =density,
    
    
    =area,
    
    
    =time)
Protocol B: Electrochemical Impedance Spectroscopy (EIS)
  • Objective: Measure Charge Transfer Resistance (

    
    ) and Double Layer Capacitance (
    
    
    
    ).
  • Validation: Kramers-Kronig transforms should be applied to verify data linearity and stability.

  • Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).

  • Stabilization: Allow OCP (Open Circuit Potential) to stabilize for 30 minutes.

  • Measurement: Apply AC signal (10 mV amplitude) over frequency range 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles equivalent circuit (

    
    ). 
    
    
    
    is calculated as:
    
    
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_methods Methodologies Prep Sample Prep (Polish/Degrease) Exposure Acid Exposure (HCl/H2SO4 + Inhibitor) Prep->Exposure WL Gravimetric (Weight Loss) Exposure->WL EIS Electrochemical (EIS/Tafel) Exposure->EIS Measure Measurement Analysis Data Analysis (Isotherms/Thermodynamics) WL->Analysis EIS->Analysis

Caption: Integrated workflow for validating corrosion inhibition performance.

Performance Comparison: Alkyl Aniline Derivatives

The following data synthesizes results from comparative studies in 1M HCl and 0.5M H₂SO₄ environments.

Table 1: Comparative Efficiency in 1M HCl (Mild Steel)

Note: Values are approximate averages derived from literature for optimal concentrations (~10-50 mM).

InhibitorStructureElectron EffectSteric/Hydrophobic EffectApprox. IE%
Aniline Phenyl-NH₂BaselineLow hydrophobicity50 - 65%
o-Toluidine 2-Methyl-aniline+I (Weak)Steric hindrance at ortho60 - 70%
p-Toluidine 4-Methyl-aniline+I (Medium)Low steric hindrance70 - 75%
2,4-Dimethylaniline Di-methyl+I (Stronger)Increased coverage75 - 82%
2-Ethylaniline 2-Ethyl-aniline+I (Strong)High hydrophobicity 80 - 88%
Long Chain (C12+) Dodecyl-aniline+I (Strong)Micelle/Film formation>90%
Key Technical Insights
  • Chain Length Dominance: 2-Ethylaniline consistently outperforms 2,4-dimethylaniline and pure aniline. The ethyl group provides a stronger inductive effect than a methyl group and, crucially, creates a larger "projected molecular area" that shields the metal surface more effectively [1].

  • Position Sensitivity: Para-substituted anilines (e.g., p-toluidine) often perform better than ortho-substituted isomers in terms of adsorption strength because the ortho substituent can physically block the nitrogen lone pair from interacting with the metal surface. However, if the ortho group is sufficiently hydrophobic (like ethyl), the barrier effect may outweigh the steric penalty [2].

  • Concentration Threshold: Short-chain anilines (Methyl/Ethyl) require millimolar concentrations (10–100 mM) to reach maximum efficiency. In contrast, long-chain derivatives (surfactant-like) can achieve >90% efficiency at micromolar concentrations due to the formation of hemi-micellar aggregates on the surface [3].

Thermodynamic & Kinetic Profile

Understanding the thermodynamics is essential for predicting inhibitor stability under temperature stress.

  • Adsorption Isotherm: Alkyl anilines typically follow the Langmuir or Temkin adsorption isotherm, indicating monolayer coverage.

  • Free Energy (

    
    ): 
    
    • Values typically range from -20 to -35 kJ/mol .

    • Values closer to -20 kJ/mol indicate Physisorption (electrostatic interaction).

    • Values approaching -40 kJ/mol indicate a contribution of Chemisorption (coordinate bonding).

    • Trend: As alkyl chain length increases,

      
       becomes more negative, indicating more spontaneous and stable adsorption.
      
  • Temperature Effect: Efficiency generally decreases with increasing temperature for physisorbed inhibitors (desorption occurs). However, inhibitors with significant chemisorption character (often those with longer chains or multiple anchoring groups) maintain performance better at higher temperatures (up to 60°C).

References

  • Haldar, N., et al. (2011). Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. Asian Journal of Chemistry.

  • Desai, M. N., et al. (1974).[1] Aniline and Related Compounds as Corrosion Inhibitors. Corrosion Prevention & Control.

  • Loto, R. T., et al. (2013).[2] Electrochemical studies of mild steel corrosion inhibition in sulfuric acid chloride by aniline. Research on Chemical Intermediates.

  • BenchChem. (2025).[3] Comparative study of N-alkylaniline corrosion inhibition efficiency.

Sources

Comparative

Comprehensive Comparison Guide: X-Ray Diffraction (XRD) Analysis of Crystalline N,N-Dioctadecylaniline

As the demand for advanced organic materials in nonlinear optics (NLO), molecular electronics, and specialized polymer matrices grows, the structural characterization of amphiphilic precursors becomes paramount. N,N-dioc...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced organic materials in nonlinear optics (NLO), molecular electronics, and specialized polymer matrices grows, the structural characterization of amphiphilic precursors becomes paramount. N,N-dioctadecylaniline (CAS: 72072-19-6) is a highly specialized molecule featuring a polarizable aniline headgroup and two long hydrophobic octadecyl (C18) chains [1].

This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) pattern of crystalline N,N-dioctadecylaniline, contrasting its performance and structural properties with alternative film-forming and structural molecules.

Mechanistic Insight: The Causality of Crystalline Packing

To understand the XRD pattern of N,N-dioctadecylaniline, one must look at the causality behind its molecular assembly. The molecule is an archetype of a "double-tail" amphiphile. When it crystallizes or forms Langmuir-Blodgett (LB) films, the thermodynamic drive is to maximize the van der Waals interactions between the dual C18 chains while accommodating the steric bulk of the aromatic aniline headgroup [2].

This delicate balance results in a highly ordered lamellar structure, which is reflected in two distinct regions of its XRD pattern:

  • Low-Angle Region (1° - 10° 2θ): The presence of sharp, periodic Bragg peaks corresponds to the lamellar

    
    -spacing. Because the fully extended length of an octadecyl chain is approximately 24 Å, a bilayer or interdigitated crystalline arrangement typically yields a primary (001) reflection between 45 Å and 55 Å. The exact value depends on the tilt angle of the chains relative to the basal plane, which is heavily influenced by the spatial requirements of the aniline core.
    
  • Wide-Angle Region (15° - 25° 2θ): This region reveals the subcell packing of the alkyl chains. A dominant, sharp peak near 21.4° 2θ indicates a hexagonal packing geometry (typical of rotator phases or loosely packed symmetric chains). Conversely, split peaks around 21° and 23° 2θ indicate a tighter, orthorhombic perpendicular subcell packing.

Comparative XRD Performance Data

When selecting a structural modifier or an LB film precursor, researchers often compare N,N-dioctadecylaniline against single-chain anilines or standard biological lipids. The table below summarizes the quantitative structural data derived from XRD and physical characterization.

Feature / MaterialN,N-DioctadecylanilineN-Octadecylaniline (Alternative 1)DPPC (Alternative 2)
Molecular Architecture Dual C18 chains, Aniline headSingle C18 chain, Aniline headDual C16 chains, Phosphocholine head
Primary

-spacing (001)
~48 - 52 Å (Highly ordered lamellar)~30 - 35 Å (Interdigitated lamellar)~64 Å (Hydrated bilayer)
Subcell Packing (Wide-Angle) Hexagonal to OrthorhombicTriclinic (Tighter packing)Hexagonal (Gel phase)
Film Stability (LB) Excellent (High collapse pressure)Poor (Tends to crystallize rapidly)Excellent (Biomimetic standard)
Primary Application NLO materials, Polymer diffusion [3]Simple hydrophobic coatingsLiposomal drug delivery
Crystallinity High (Sharp Bragg reflections)Very HighModerate (Dependent on hydration)

Key Takeaway: N,N-dioctadecylaniline outperforms single-chain alternatives in forming stable, highly ordered dual-layer architectures necessary for nonlinear optical applications, while offering a non-ionic, highly polarizable alternative to standard phospholipids like DPPC.

Self-Validating Experimental Protocol: XRD of N,N-Dioctadecylaniline

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checks to confirm the purity and structural integrity of the crystalline phase before advanced application.

Phase 1: Sample Preparation and Recrystallization
  • Dissolution: Dissolve 50 mg of N,N-dioctadecylaniline (Purity

    
     98%) in 5 mL of a hot hexane/ethanol (1:1 v/v) mixture.
    
  • Controlled Cooling: Allow the solution to cool slowly to room temperature over 12 hours, then transfer to 4°C for an additional 12 hours. Causality: Slow cooling minimizes kinetic trapping, allowing the dual C18 chains to adopt their lowest-energy thermodynamic packing.

  • Isolation: Filter the resulting microcrystals and dry under a vacuum at 25°C for 24 hours.

Phase 2: X-Ray Diffraction Acquisition
  • Mounting: Pack the dried powder evenly into a zero-background silicon sample holder to prevent amorphous scattering interference.

  • Parameters: Utilize a Cu-K

    
     radiation source (
    
    
    
    Å). Scan from 1° to 30° 2θ with a step size of 0.02° and a dwell time of 2 seconds per step.
Phase 3: Self-Validation Check (Data Analysis)
  • Lamellar Integrity Check: Identify the primary low-angle peak (001). Calculate the

    
    -spacing using Bragg's Law (
    
    
    
    ).
  • Harmonic Verification: Identify the higher-order reflections (002, 003, 004).

    • Validation Rule: The

      
      -spacing calculated from the (002) peak must be exactly half of the (001) peak. If the deviation is >2%, the sample contains mixed polymorphic phases or solvent inclusions and must be recrystallized.
      
  • Subcell Verification: Analyze the wide-angle region. A single sharp peak at ~21.4° confirms hexagonal packing, validating the material is ready for uniform LB film deposition.

Workflow Visualization

The following diagram illustrates the logical progression from raw material synthesis to structural validation, highlighting the critical decision points in the characterization of N,N-dioctadecylaniline.

G N1 N,N-Dioctadecylaniline (Raw Material) N2 Solvent Recrystallization (Hexane/Ethanol) N1->N2 N3 Langmuir-Blodgett Film Deposition N2->N3 Thin Film N4 Bulk Crystal Formation (Powder XRD) N2->N4 Bulk N5 Low-Angle XRD (Lamellar d-spacing) N3->N5 N4->N5 N6 Wide-Angle XRD (Subcell Packing) N4->N6 N7 Structural Validation & NLO Application N5->N7 N6->N7

Workflow for the structural validation of N,N-dioctadecylaniline via XRD.

References

  • Hoover, J. M., et al. "Structural stability of a nonlinear-optical material fabricated by Langmuir–Blodgett deposition". Journal of the Optical Society of America B, Optica Publishing Group. Available at:[Link]

  • Cizmeciyan, D., et al. "Comparison of Diffusion of N,N-Dimethylaniline and N,N-Dioctadecylaniline in a Low-Density Polyethylene Film. Activation Energies and Detection of Two Diffusion Pathways". Macromolecules, ACS Publications. Available at:[Link]

Validation

evaluating N,N-dioctadecylaniline vs thiol ligands for surface capping

An in-depth technical evaluation for researchers and drug development professionals engineering nanoparticle interfaces. The Dichotomy of Nanoparticle Capping: Permanence vs.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers and drug development professionals engineering nanoparticle interfaces.

The Dichotomy of Nanoparticle Capping: Permanence vs. Flexibility

In the design of nanoparticle (NP) systems for catalysis, drug delivery, and optoelectronics, the choice of surface capping agent dictates not only the colloidal stability of the core but also its functional destiny. Historically, the field has relied heavily on the thermodynamic permanence of thiol ligands (e.g., 1-dodecanethiol). However, the rigid nature of the metal-sulfur bond often limits post-synthetic modifications and can quench desirable optical properties.

Enter N,N-dioctadecylaniline (DOA) —a bulky, amphiphilic tertiary amine. DOA offers a paradigm shift: it swaps irreversible covalent anchoring for dynamic dative coordination, relying on massive steric hindrance rather than bond strength to prevent aggregation.

This guide objectively compares the mechanistic performance of DOA against traditional thiol ligands, providing the causality behind ligand selection and self-validating protocols for your workflows.

Mechanistic Causality: Chemisorption vs. Dative Coordination

To engineer a nanoparticle surface, one must understand the fundamental physics governing the ligand-metal interface.

Thiol Ligands (The Static Shield): Thiols form an exceptionally strong covalent gold-sulfur (Au-S) bond, leading to a static, thermodynamically stable monolayer (1)[1]. The chemisorption of thiol capping agents alters the electron cloud at the nanoparticle surface, resulting in a distinct red-shift in the localized surface plasmon resonance (LSPR) spectrum (). While thiols exhibit the strongest binding affinity due to this covalent chemisorption, their rigidity makes subsequent ligand exchange highly energetically demanding (2)[2].

N,N-dioctadecylaniline (The Dynamic Shield): DOA serves as a unique capping agent where the aniline group anchors to the nanoparticle surface, while the two bulky octadecyl chains extend into the medium, providing a massive steric barrier against aggregation (3)[3]. Amine groups bind through weaker dative coordination (lone-pair donation from nitrogen to the metal's empty d-orbitals) compared to the chemisorption of thiols, making them ideal for reversible binding and dynamic ligand exchange (4)[4].

Mechanism cluster_thiol Thiol Capping (Covalent) cluster_amine DOA Capping (Coordination) T1 Alkanethiol (R-SH) T2 Chemisorption (Au-S) T1->T2 T3 Static Monolayer T2->T3 A1 DOA Molecule A2 Dative Bond (N: -> Au) A1->A2 A3 Dynamic Steric Barrier A2->A3

Mechanistic comparison of Thiol chemisorption vs. DOA dative coordination.

Quantitative Performance Comparison

The decision to use DOA over a thiol ligand should be driven by the specific requirements of the downstream application. Table 1 summarizes the critical performance metrics.

Table 1: Physicochemical Properties & Performance Metrics

ParameterThiol Ligands (e.g., 1-Dodecanethiol)N,N-dioctadecylaniline (DOA)
Binding Mechanism Covalent chemisorption (Metal-Sulfur bond)Dative coordination (Nitrogen lone-pair)
Binding Energy High (~40–45 kcal/mol)Moderate to Low (~10–20 kcal/mol)
Steric Hindrance Moderate (Single linear alkyl chain)Extremely High (Dual C18 chains)
Monolayer Dynamics Static / RigidDynamic / Reversible
Ligand Exchange Highly difficult (requires strong driving force)Facile (ideal as an intermediate capping agent)
Optical Impact High (often quenches fluorescence/LSPR)Low (preserves core optical properties)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in macroscopic and spectroscopic checkpoints to confirm causality without requiring immediate complex characterization.

Protocol 1: DOA-Mediated Phase Transfer of Gold Nanoparticles (AuNPs)

Causality: Aqueous citrate-capped AuNPs are highly unstable in organic solvents. DOA provides a massive lipophilic shell, allowing the NPs to migrate into non-polar phases while preventing aggregation via steric shielding.

  • Preparation: Synthesize 100 mL of aqueous citrate-capped AuNPs (~10 nM, ruby red solution).

  • Organic Phase Setup: Dissolve 0.1 M of N,N-dioctadecylaniline in 100 mL of chloroform.

  • Phase Transfer: Combine the aqueous AuNP solution with the DOA/chloroform solution in a separatory funnel. Stir vigorously for 30 minutes.

  • Self-Validation Checkpoint 1 (Visual): The system validates the transfer macroscopically. The top aqueous layer will turn completely colorless, while the bottom chloroform layer will turn deep red. If the organic phase turns purple/blue, the steric barrier failed, and aggregation occurred.

  • Self-Validation Checkpoint 2 (Spectroscopic): Perform UV-Vis spectroscopy on the organic phase. The LSPR peak should remain sharp but exhibit a slight red-shift (e.g., from 520 nm to 525 nm). This shift confirms the change in the local dielectric environment (water to chloroform/DOA) without peak broadening (which would indicate aggregation).

Protocol 2: Thermodynamic Ligand Exchange (DOA to Thiol)

Causality: Because the Au-N dative bond is weaker than the Au-S covalent bond, thiols will thermodynamically drive the displacement of DOA. This makes DOA an exceptional "temporary" capping agent for storing NPs in organic solvents before final functionalization.

  • Preparation: Utilize the DOA-capped AuNPs in chloroform from Protocol 1.

  • Exchange Reaction: Add a 10-fold molar excess of 1-dodecanethiol (or a functionalized PEG-thiol) to the solution. Stir at room temperature for 12 hours.

  • Purification: Precipitate the AuNPs using ethanol and centrifuge at 15,000 rpm for 30 minutes to remove displaced DOA. Resuspend in fresh chloroform.

  • Self-Validation Checkpoint 1 (FTIR): Analyze the purified nanoparticles via Fourier Transform Infrared (FTIR) spectroscopy. The complete disappearance of the S-H stretching vibration at ~2550 cm⁻¹ validates that the thiol has successfully chemisorbed onto the gold surface (losing its proton to form the Au-S bond).

  • Self-Validation Checkpoint 2 (UV-Vis): A further, more pronounced red-shift in the LSPR peak (e.g., to 540 nm) validates the alteration of the electron cloud caused by covalent chemisorption.

Workflow A Citrate-AuNPs (Aqueous) B Add DOA (Chloroform) A->B C Phase Transfer (Steric Shielding) B->C D DOA-AuNPs (Organic Phase) C->D E Add Thiol (e.g., DDT) D->E Exchange F Thiol-AuNPs (Irreversible) E->F

Workflow for phase transfer and ligand exchange of AuNPs using DOA and thiols.

Conclusion

For applications requiring permanent stability in harsh biological environments, thiol ligands remain the gold standard. However, for researchers requiring dynamic surface chemistry—such as intermediate phase transfers, catalytic environments requiring substrate access, or the preservation of delicate optical properties—N,N-dioctadecylaniline provides an unparalleled, self-assembling steric shield.

References

  • Benchchem. "N,N-dioctadecylaniline | 72072-19-6". Available at: 3

  • Kshirsagar, P. G., et al. "Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation". Biomed J Sci & Tech Res. Available at:1

  • "A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface". PMC. Available at: 4

  • "The plasmonic behaviours of gold nanoparticles with different thiol (n = 6, 10, 12) capping agents". Springer. Available at:

  • "Synthesis of SERS-active core–satellite nanoparticles using heterobifunctional PEG linkers". Nanoscale Advances. Available at:2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N,N-Dioctadecylaniline

Part 1: Executive Summary & Chemical Profile The Core Challenge: N,N-Dioctadecylaniline (CAS: 72072-19-6) is not a standard organic solvent waste. It is a highly lipophilic, waxy solid at room temperature with two long C...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The Core Challenge: N,N-Dioctadecylaniline (CAS: 72072-19-6) is not a standard organic solvent waste. It is a highly lipophilic, waxy solid at room temperature with two long C18 alkyl chains attached to the nitrogen center. This structure renders it hydrophobically persistent .

Operational Risk:

  • Drain Clogging: It is insoluble in water. Pouring aqueous suspensions or residues down the sink will result in immediate precipitation, coating plumbing in a waxy, hydrophobic layer that is difficult to remove.

  • Environmental Persistence: As a long-chain amine derivative, it has high adsorption potential to soil and sediment, posing chronic risks to aquatic environments if released.

Chemical Profile for Disposal

Property Data Operational Implication
CAS Number 72072-19-6 Use for waste manifesting.
Physical State Solid / Waxy Solid Requires solid waste segregation; do not attempt to dilute with water.
Solubility Soluble in Toluene, THF, DCM, Hexane. Insoluble in Water. Glassware cleaning requires non-polar solvents, not just ethanol/water.
Combustibility Combustible (High Carbon Content) Suitable for high-temperature incineration.

| Hazards | Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H411/H413) | PPE is mandatory; Zero-discharge policy for drains. |

Part 2: Strategic Waste Segregation

Core Directive: Segregate waste streams at the source. Mixing this compound with aqueous waste streams creates "mixed waste" that is exponentially more expensive and difficult to treat.

1. Solid Waste (Primary Stream)
  • Material: Pure compound, expired stocks, heavily contaminated weighing papers, and disposable spatulas.

  • Container: High-density polyethylene (HDPE) wide-mouth jars or amber glass jars.

  • Labeling: "Hazardous Waste - Solid - Toxic Organic (N,N-Dioctadecylaniline)."

2. Liquid Waste (Mother Liquors)
  • Material: Reaction solvents (e.g., Toluene, THF) containing the dissolved amine.

  • Container: Solvent-compatible safety cans (Steel or HDPE).

  • Compatibility Check: Ensure the waste solvent stream is compatible with the amine. Avoid mixing with strong oxidizers (e.g., concentrated nitric acid) to prevent exothermic nitration reactions.

3. Contaminated Debris (Sharps/PPE)[1]
  • Material: Syringes, needles, contaminated gloves.

  • Protocol: Do not rinse. Dispose of directly into a chemically contaminated sharps bin or solid biohazard/chemical waste bin.

Part 3: Detailed Disposal Protocols
Protocol A: Glassware Cleaning (The "Solubility Gradient" Method)

Context: Standard detergents will fail to remove N,N-dioctadecylaniline. It will smear and coat the glass. You must use a solubility gradient.

  • Primary Rinse (Non-Polar): Rinse the dirty flask with a non-polar solvent (Hexane, Dichloromethane, or Toluene).

    • Action: Collect this rinse in the Halogenated or Non-Halogenated Organic Waste container (depending on solvent choice).

  • Secondary Rinse (Intermediate): Rinse with Acetone or Ethyl Acetate.

    • Action: Collect in Organic Waste.

  • Final Wash (Polar): Wash with hot water and laboratory detergent (e.g., Alconox).

    • Validation: Inspect for water sheeting. If water beads up, hydrophobic residue remains—repeat Step 1.

Protocol B: Spill Response

Context: Spills of this waxy solid can become slip hazards and will smear if wiped with water.

  • Isolate: Demarcate the area.[2]

  • Solids: If solid, scrape up with a spatula or dustpan. Do not use a vacuum (generates dust).

  • Solvent Wipe: Wet a paper towel with Acetone or Heptane . Wipe the area to dissolve the waxy residue.

  • Disposal: Place all paper towels and solid waste into a sealed hazardous waste bag.

Part 4: Visualizations
Diagram 1: Waste Segregation Decision Tree

Caption: Logical flow for segregating N,N-dioctadecylaniline waste streams to ensure regulatory compliance.

WasteSegregation Start Waste Generation: N,N-Dioctadecylaniline StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Residue StateCheck->Solid Pure Substance Liquid Dissolved in Solvent StateCheck->Liquid Solution Debris Contaminated PPE/Sharps StateCheck->Debris Gloves/Paper SolidBin Solid Hazardous Waste Bin (Label: Toxic Organic) Solid->SolidBin LiquidBin Organic Solvent Waste Carboy (Segregate Halogenated vs Non-Halogenated) Liquid->LiquidBin SharpsBin Chemically Contaminated Sharps/Solids Bin Debris->SharpsBin

Diagram 2: Glassware Decontamination Workflow

Caption: The "Solubility Gradient" cleaning method to prevent cross-contamination and drain clogging.

CleaningProtocol DirtyGlass Contaminated Glassware (Hydrophobic Residue) SolventRinse 1. Non-Polar Rinse (Hexane/DCM/Toluene) DirtyGlass->SolventRinse AcetoneRinse 2. Intermediate Rinse (Acetone) SolventRinse->AcetoneRinse SoapWash 3. Aqueous Wash (Hot Water + Detergent) AcetoneRinse->SoapWash Inspect 4. Visual Inspection (Water Sheeting Test) SoapWash->Inspect Clean Ready for Reuse Inspect->Clean Pass Repeat Residue Detected (Repeat Step 1) Inspect->Repeat Fail Repeat->SolventRinse

Part 5: Regulatory Framework & Compliance

US EPA / RCRA Considerations:

  • Waste Classification: While N,N-dioctadecylaniline is not typically listed on the RCRA P or U lists, it must be characterized. If dissolved in a flammable solvent (e.g., Toluene), the waste stream carries the D001 (Ignitable) characteristic [1].

  • Aquatic Toxicity: Due to the long alkyl chains, this compound acts similarly to other fatty amines, which are often classified as Environmentally Hazardous Substances (UN 3077) for transport [2].

Disposal Method:

  • Preferred: High-temperature incineration at an approved TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the organic skeleton.

  • Prohibited: Disposal in sanitary sewers or municipal trash.[3]

Part 6: References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Available at: [Link]

  • PubChem. N,N-Dioctadecylaniline Compound Summary. National Center for Biotechnology Information. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
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Reactant of Route 2
N,N-dioctadecylaniline
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